molecular formula C10H24N2O3 B1294451 Bis-NH2-C1-PEG3 CAS No. 4246-51-9

Bis-NH2-C1-PEG3

カタログ番号: B1294451
CAS番号: 4246-51-9
分子量: 220.31 g/mol
InChIキー: JCEZOHLWDIONSP-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4,7,10-Trioxa-1,13-tridecanediamine can be used as a surface passivation agent for the synthesis of photoluminescent carbon nanodots for semiconductor applications.>

Structure

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

3-[2-[2-(3-aminopropoxy)ethoxy]ethoxy]propan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H24N2O3/c11-3-1-5-13-7-9-15-10-8-14-6-2-4-12/h1-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCEZOHLWDIONSP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CN)COCCOCCOCCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H24N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6044565
Record name 3,3'-[Oxybis(ethane-2,1-diyloxy)]dipropan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6044565
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid, Colorless to pale yellow liquid; [NTP] Clear colorless liquid; [Sigma-Aldrich MSDS]
Record name 1-Propanamine, 3,3'-[oxybis(2,1-ethanediyloxy)]bis-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 4,7,10-Trioxatridecane-1,13-diamine
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/11604
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

CAS No.

4246-51-9
Record name 4,7,10-Trioxatridecane-1,13-diamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4246-51-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Diethylene glycol bis(3-aminopropyl) ether
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004246519
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Propanamine, 3,3'-[oxybis(2,1-ethanediyloxy)]bis-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 3,3'-[Oxybis(ethane-2,1-diyloxy)]dipropan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6044565
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,3'-oxybis(ethyleneoxy)bis(propylamine)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.022.007
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 3,3`- oxybis(ethyleneoxy)bis(propylamine)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name DIETHYLENE GLYCOL BIS(3-AMINOPROPYL) ETHER
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/95W232H4RT
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

The Lynchpin of Targeted Protein Degradation: A Technical Guide to Bis-NH2-C1-PEG3 in PROTACs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, hijacking the cell's own ubiquitin-proteasome system (UPS) to selectively eliminate disease-causing proteins. These heterobifunctional molecules are composed of a ligand for a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a crucial linker that tethers the two. The linker is far from a passive spacer; its composition and length are critical determinants of a PROTAC's efficacy, influencing ternary complex formation, stability, and the overall pharmacokinetic properties of the molecule. This technical guide provides an in-depth examination of the mechanism of action of a specific and widely used linker, Bis-NH2-C1-PEG3, in the context of PROTAC design and function.

Core Mechanism of Action: The Role of the this compound Linker

The fundamental role of the this compound linker is to bridge the POI-binding ligand and the E3 ligase-binding ligand, thereby inducing the formation of a productive ternary complex (POI-PROTAC-E3 ligase). This proximity is the catalytic event that initiates the ubiquitination cascade, marking the POI for degradation by the 26S proteasome.

The this compound linker, characterized by a three-unit polyethylene (B3416737) glycol (PEG) chain flanked by amino groups and separated by a single carbon atom, imparts several key properties that govern the PROTAC's activity:

  • Solubility and Permeability: The hydrophilic nature of the PEG chain enhances the aqueous solubility of the often large and hydrophobic PROTAC molecule. This is crucial for improving bioavailability and cell permeability, allowing the PROTAC to reach its intracellular targets.

  • Flexibility and Ternary Complex Geometry: The flexibility of the PEG3 chain allows the PROTAC to adopt multiple conformations, facilitating the optimal orientation of the POI and E3 ligase for efficient ternary complex formation. The length of the linker is a critical parameter; a linker that is too short may cause steric hindrance, while one that is too long may not effectively bring the two proteins into close enough proximity for ubiquitin transfer. The PEG3 length is often found to be optimal or near-optimal in many PROTAC designs.

  • Influence on Ternary Complex Stability: The linker can directly interact with the POI and E3 ligase, contributing to the stability of the ternary complex. These interactions can be a determining factor in the efficiency of ubiquitination and subsequent degradation.

Quantitative Data on PEG3 Linker Performance

While comprehensive datasets for PROTACs utilizing the precise this compound linker are often embedded within proprietary drug discovery programs, published literature on PROTACs with very similar PEG3 linkers provides valuable insights into their performance. The following tables summarize representative data, highlighting the impact of the PEG3 linker on degradation efficiency.

Table 1: Degradation Efficiency of α-Synuclein Aggregate-Targeting PROTACs with PEG2 vs. PEG3 Linkers

Linker CompositionTarget ProteinE3 Ligase LigandDegradation EffectReference
PEG2α-Synuclein AggregatesCereblonLess Potent[1]
PEG3α-Synuclein AggregatesCereblonMore Potent[1]

This study demonstrated that increasing the linker length from PEG2 to PEG3 improved the degradation of α-synuclein aggregates, suggesting that the longer, more flexible PEG3 linker facilitates a more productive ternary complex[1].

Table 2: Representative Degradation Data for PROTACs Employing PEG Linkers

PROTACTarget ProteinE3 LigaseLinker (approx. atom length)DC50 (nM)Dmax (%)Cell LineReference
PROTAC 1ERαVHLPEG (16 atoms)<100>90MCF7[2]
PROTAC 2TBK1VHLPEG (21 atoms)396MM.1S[3]
CP1DAPK1VHLPEG-based119.6>90SH-SY5Y[4]

DC50: Half-maximal degradation concentration. Dmax: Maximum degradation.

Signaling Pathways and Experimental Workflows

The development and characterization of PROTACs involve a series of well-defined experimental stages. The signaling pathway of PROTAC action and a typical experimental workflow are depicted in the following diagrams.

PROTAC_Signaling_Pathway cluster_cell Cellular Environment PROTAC PROTAC (this compound Linker) Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex POI Protein of Interest (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ternary_Complex->PROTAC Recycling Poly_Ub_POI Poly-ubiquitinated POI Ternary_Complex->Poly_Ub_POI Poly-ubiquitination Ub Ubiquitin E1 E1 Activating Enzyme Ub->E1 E2 E2 Conjugating Enzyme E1->E2 Ub transfer E2->Ternary_Complex Recruitment Proteasome 26S Proteasome Poly_Ub_POI->Proteasome Recognition & Degradation Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides

PROTAC-mediated protein degradation pathway.

PROTAC_Experimental_Workflow cluster_workflow PROTAC Development and Evaluation Workflow Design PROTAC Design & Synthesis (incorporating this compound) Ternary_Complex_Assay Ternary Complex Formation Assays (TR-FRET, SPR, NanoBRET) Design->Ternary_Complex_Assay Ubiquitination_Assay Ubiquitination Assays (Western Blot, In-vitro Ub assay) Ternary_Complex_Assay->Ubiquitination_Assay Degradation_Assay Cellular Degradation Assays (Western Blot, NanoBRET) Ubiquitination_Assay->Degradation_Assay SAR_Optimization Structure-Activity Relationship (SAR) Optimization Degradation_Assay->SAR_Optimization SAR_Optimization->Design Iterative Refinement

A typical experimental workflow for PROTAC development.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the characterization of PROTACs.

Ternary Complex Formation Assay (Time-Resolved FRET - TR-FRET)

Objective: To quantify the formation of the POI-PROTAC-E3 ligase ternary complex in a biochemical setting.

Methodology:

  • Reagent Preparation:

    • Prepare purified, tagged POI (e.g., GST-tagged) and E3 ligase complex (e.g., His-tagged VHL-ElonginB-ElonginC).

    • Prepare stock solutions of the PROTAC containing the this compound linker in DMSO.

    • Prepare TR-FRET donor (e.g., anti-GST-Terbium) and acceptor (e.g., anti-His-d2) antibodies in assay buffer.

  • Assay Setup:

    • In a low-volume 384-well plate, add the POI and E3 ligase complex to the assay buffer.

    • Add serial dilutions of the PROTAC or DMSO as a vehicle control.

    • Add the donor and acceptor antibodies.

    • Incubate the plate at room temperature for a specified time (e.g., 1-4 hours), protected from light.

  • Data Acquisition:

    • Measure the TR-FRET signal using a plate reader with an excitation wavelength of 340 nm and emission wavelengths of 620 nm (donor) and 665 nm (acceptor).

  • Data Analysis:

    • Calculate the TR-FRET ratio (665 nm / 620 nm).

    • Plot the TR-FRET ratio against the PROTAC concentration to generate a bell-shaped curve, characteristic of ternary complex formation. From this, parameters such as the maximal signal and the concentration at which half-maximal signal is achieved can be determined.

Cellular Protein Degradation Assay (Western Blot)

Objective: To measure the reduction in the levels of the target protein in cells treated with the PROTAC.

Methodology:

  • Cell Culture and Treatment:

    • Seed cells expressing the POI in 6-well plates and allow them to adhere overnight.

    • Treat the cells with a range of concentrations of the PROTAC (e.g., 1 nM to 10 µM) or DMSO for a specified time course (e.g., 4, 8, 16, 24 hours).

  • Cell Lysis and Protein Quantification:

    • Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

    • Clarify the lysates by centrifugation and collect the supernatant.

    • Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Immunoblotting:

    • Normalize the protein concentrations and load equal amounts of protein onto an SDS-PAGE gel.

    • Separate the proteins by electrophoresis and transfer them to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with a primary antibody specific for the POI overnight at 4°C.

    • Probe for a loading control (e.g., GAPDH, β-actin) to ensure equal protein loading.

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis:

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

    • Quantify the band intensities using densitometry software.

    • Normalize the POI signal to the loading control and calculate the percentage of protein degradation relative to the vehicle-treated control. From this data, DC50 and Dmax values can be determined.

Target Ubiquitination Assay (In-Cell NanoBRET™)

Objective: To monitor the ubiquitination of the target protein in live cells upon PROTAC treatment.

Methodology:

  • Cell Line Preparation:

    • Use a cell line endogenously expressing the POI tagged with a NanoLuc® luciferase fragment (e.g., HiBiT).

    • Transiently transfect these cells with a vector expressing HaloTag®-Ubiquitin.

  • Assay Setup:

    • Seed the cells in a 96-well plate.

    • Label the HaloTag®-Ubiquitin with a fluorescent HaloTag® ligand (the BRET acceptor).

    • Add the NanoBRET® substrate (the BRET donor substrate).

    • Treat the cells with the PROTAC at various concentrations.

  • Data Acquisition:

    • Measure the donor (460 nm) and acceptor (618 nm) emission signals over time using a plate reader equipped for BRET measurements.

  • Data Analysis:

    • Calculate the NanoBRET™ ratio (acceptor emission / donor emission).

    • An increase in the NanoBRET™ ratio indicates the proximity of ubiquitinated HaloTag® to the NanoLuc®-tagged POI, signifying target ubiquitination.

Conclusion

The this compound linker is a versatile and effective tool in the design of potent PROTACs. Its inherent properties of solubility, flexibility, and appropriate length enable the efficient formation of productive ternary complexes, leading to robust target protein degradation. The rational design of PROTACs, including the strategic selection and optimization of the linker, is paramount to achieving the desired therapeutic outcome. The experimental protocols outlined in this guide provide a robust framework for the comprehensive evaluation of PROTACs incorporating the this compound linker, facilitating the advancement of this promising therapeutic modality.

References

The Strategic Imperative of PEG Linkers in Targeted Protein Degradation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The advent of Proteolysis Targeting Chimeras (PROTACs) has heralded a new epoch in therapeutic intervention, offering the unprecedented ability to specifically eliminate disease-causing proteins.[1][2][3] These heterobifunctional molecules are comprised of two distinct ligands—one binding to a target protein of interest (POI) and the other recruiting an E3 ubiquitin ligase—connected by a chemical linker.[1][4][5][6] It is this linker, far from being a mere spacer, that critically dictates the efficacy and drug-like properties of the PROTAC.[1][2][7][8] Among the various linker chemotypes, polyethylene (B3416737) glycol (PEG) linkers have emerged as a cornerstone of PROTAC design, affording a unique combination of properties that profoundly influence solubility, cell permeability, and the efficiency of target protein degradation.[1][9] According to a database of over 400 degrader structures, PEG chains are the most common motif, present in approximately 55% of linkers.[10]

This in-depth technical guide elucidates the multifaceted role of PEG linkers in PROTAC design, providing quantitative data, detailed experimental protocols, and visual representations of key processes to empower researchers in the rational design of next-generation protein degraders.[1]

Core Principles of PEG Linkers in PROTACs

PEG linkers are composed of repeating ethylene (B1197577) glycol units, which impart a desirable balance of flexibility and hydrophilicity.[1][4] This fundamental characteristic addresses one of the key challenges in PROTAC development: the often large and lipophilic nature of the resulting molecule, which can lead to poor solubility and limited cell permeability.[1]

Key Contributions of PEG Linkers:

  • Enhanced Solubility: The incorporation of PEG chains is a well-established strategy to increase the aqueous solubility of PROTACs.[1][9][11][12] The ether oxygens within the PEG backbone act as hydrogen bond acceptors, improving compatibility with physiological environments.[1][4]

  • Modulated Cell Permeability: The relationship between PEG linkers and cell permeability is complex.[1] While increased hydrophilicity can hinder passive diffusion, the flexible nature of PEG linkers allows them to adopt folded conformations that can shield the polar surface area of the PROTAC. This creates a more compact structure that may be more amenable to traversing the cell membrane.[1] However, the optimal number of PEG units must be empirically determined, as excessive PEGylation can decrease cellular uptake.[1]

  • Optimized Ternary Complex Formation: The length and flexibility of the PEG linker are critical for inducing the appropriate proximity and orientation between the POI and the E3 ligase.[13] An optimal linker length is essential for the formation of a stable and productive ternary complex, which is a prerequisite for efficient ubiquitination and subsequent degradation.[7][13] A linker that is too short may cause steric hindrance, while a linker that is too long might lead to a non-productive complex where ubiquitination sites are inaccessible.[13]

  • Favorable Pharmacokinetics: PEGylation is a known strategy to improve the pharmacokinetic (PK) properties of therapeutics by increasing their hydrodynamic radius, which reduces renal clearance and extends circulation time.[14][15][16][] This can translate to improved bioavailability and metabolic stability for PROTAC molecules.[4]

Visualizing the PROTAC Mechanism and Development Workflow

The following diagrams, generated using Graphviz (DOT language), illustrate fundamental concepts in PROTAC action and development.

PROTAC_Mechanism PROTAC-Mediated Protein Degradation Pathway cluster_cell Cellular Environment cluster_ternary Ternary Complex Formation POI Protein of Interest (POI) Ternary_Complex POI-PROTAC-E3 Ternary Complex POI->Ternary_Complex Binds PROTAC PROTAC PROTAC->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Binds Ternary_Complex->E3_Ligase Dissociates Poly_Ub_POI Poly-ubiquitinated POI Ternary_Complex->Poly_Ub_POI Ubiquitination Recycled_PROTAC PROTAC (Recycled) Ternary_Complex->Recycled_PROTAC Dissociates E2_Ub E2-Ubiquitin E2_Ub->Ternary_Complex Recruited Proteasome 26S Proteasome Poly_Ub_POI->Proteasome Recognition & Degradation Peptides Degraded Peptides Proteasome->Peptides Recycled_PROTAC->PROTAC Re-enters cycle

Caption: PROTAC-mediated protein degradation pathway.

PROTAC_Workflow Typical Workflow for PROTAC Design and Evaluation Design 1. PROTAC Design & Synthesis (Varying PEG Linkers) Binding 2. In Vitro Binding Assays (SPR, FP, TR-FRET) Design->Binding Ternary 3. Ternary Complex Analysis (TR-FRET, NanoBRET) Binding->Ternary Degradation 4. Cellular Degradation Assays (Western Blot, In-Cell Western) Ternary->Degradation Permeability 5. Permeability & PK Assays (PAMPA, Caco-2, In Vivo PK) Degradation->Permeability Optimization 6. Lead Optimization Permeability->Optimization Optimization->Design Iterative Refinement a Optimization->a Candidate Selection PEG_Linker_Influence Key Properties Influenced by PEG Linkers in PROTACs center_node PEG Linker solubility Solubility (Physicochemical Properties) center_node->solubility Increases aqueous solubility, addressing high lipophilicity. permeability Cellular Permeability center_node->permeability Modulates via flexibility and shielding of polar surface area. ternary_complex Ternary Complex (Formation & Stability) center_node->ternary_complex Optimizes geometry and stability; length is a critical parameter. pk_pd Pharmacokinetics (PK) & Pharmacodynamics (PD) center_node->pk_pd Improves metabolic stability and extends circulation half-life.

References

The Core Functionality of Bifunctional PEG Linkers: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Bifunctional Polyethylene Glycol (PEG) linkers are indispensable tools in modern drug development and bioconjugation, offering a bridge between two molecular entities, thereby enhancing the therapeutic efficacy and pharmacokinetic properties of biotherapeutics.[1][2][3] This guide delves into the core functionalities of these versatile molecules, providing a comprehensive overview of their chemical properties, applications, and the experimental protocols crucial for their successful implementation.

Fundamental Principles of Bifunctional PEG Linkers

Polyethylene glycol is a polymer renowned for its hydrophilicity, biocompatibility, low immunogenicity, and flexibility.[3] When fashioned into a bifunctional linker, it possesses reactive functional groups at both termini, enabling the covalent attachment of two different molecules, such as a targeting antibody and a cytotoxic drug payload in an Antibody-Drug Conjugate (ADC).[1]

Bifunctional PEG linkers can be broadly categorized into two main types:

  • Homobifunctional PEGs: These linkers have identical functional groups at each end (X-PEG-X) and are primarily used for crosslinking identical molecules or for polymerization.[4]

  • Heterobifunctional PEGs: Possessing two different functional groups (X-PEG-Y), these are the cornerstone of targeted therapies, allowing for the specific and sequential conjugation of distinct molecules.[4]

The choice of the reactive terminal groups is paramount and is dictated by the available functional groups on the molecules to be conjugated, such as primary amines (e.g., on lysine (B10760008) residues) or thiols (e.g., on cysteine residues).[1][3]

Quantitative Data on Bifunctional PEG Linkers

The length of the PEG chain and the nature of the linker chemistry have a profound impact on the properties of the resulting bioconjugate. The following tables summarize key quantitative data from studies on the effects of PEG linkers.

Table 1: Impact of PEG Chain Length on Antibody-Drug Conjugate (ADC) Pharmacokinetics and Efficacy

PEG Units in LinkerRelative Plasma ExposureRelative Tumor ExposureTumor Weight ReductionTumor to Plasma Exposure Ratio
0 (Control)BaselineBaseline11%Baseline
2IncreasedIncreased35-45%Similar to 4-PEG
4IncreasedIncreased35-45%Similar to 2-PEG
8Significantly IncreasedSignificantly Increased75-85%Significantly Higher
12Significantly IncreasedSignificantly Increased75-85%Significantly Higher
24Significantly IncreasedSignificantly Increased75-85%Significantly Higher

Data synthesized from a study on ADCs with side-chain PEGylated drug-linkers in tumor-bearing xenograft mice.[4]

Table 2: Effect of PEG Linker Molecular Weight on Half-Life and Cytotoxicity of an Affibody-Drug Conjugate

ConjugatePEG InsertionHalf-Life Extension (fold increase)In Vitro Cytotoxicity Reduction (fold increase)
HMNone1.01.0
HP4KM4 kDa2.54.5
HP10KM10 kDa11.222.0

Data from a study comparing a non-PEGylated conjugate (HM) with conjugates containing 4 kDa (HP4KM) and 10 kDa (HP10KM) PEG linkers.[5][6]

Key Applications and Workflows

Bifunctional PEG linkers are central to the development of sophisticated biotherapeutics, most notably Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs).

Antibody-Drug Conjugates (ADCs)

In ADCs, a bifunctional PEG linker connects a monoclonal antibody that targets a tumor-specific antigen to a potent cytotoxic payload. This targeted delivery system enhances the therapeutic window of the cytotoxic agent by minimizing systemic exposure and maximizing its concentration at the tumor site.[7][8]

ADC_Mechanism_of_Action cluster_cell Inside Tumor Cell ADC Antibody-Drug Conjugate (with PEG Linker) TumorCell Tumor Cell ADC->TumorCell 1. Binding Internalization Receptor-Mediated Endocytosis TumorCell->Internalization 2. Internalization Antigen Tumor-Specific Antigen Lysosome Lysosome Internalization->Lysosome 3. Trafficking PayloadRelease Payload Release Lysosome->PayloadRelease 4. Linker Cleavage/ Degradation Apoptosis Cell Death (Apoptosis) PayloadRelease->Apoptosis 5. Drug Action PROTAC_Workflow Design PROTAC Design (Target Ligand - PEG Linker - E3 Ligase Ligand) Synthesis Chemical Synthesis Design->Synthesis InVitro In Vitro Evaluation Synthesis->InVitro Binding Assays, Ternary Complex Formation CellBased Cell-Based Assays InVitro->CellBased Degradation, Cytotoxicity InVivo In Vivo Studies CellBased->InVivo Pharmacokinetics, Efficacy Optimization Lead Optimization InVivo->Optimization Optimization->Design Iterative Refinement Candidate Clinical Candidate Optimization->Candidate Linker_Selection_Logic Start Start: Design Bioconjugate Question What functional groups are available on the target molecules? Start->Question Amine Primary Amines (e.g., Lysine) Question->Amine Yes Thiol Thiols (e.g., Cysteine) Question->Thiol Yes NHS_Linker Use NHS-Ester PEG Linker Amine->NHS_Linker Maleimide_Linker Use Maleimide PEG Linker Thiol->Maleimide_Linker End Proceed with Conjugation NHS_Linker->End Maleimide_Linker->End

References

An In-depth Technical Guide to PROTAC Linkers for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Central Role of the Linker in PROTAC Technology

Proteolysis-targeting chimeras (PROTACs) are a revolutionary therapeutic modality that co-opts the cell's own ubiquitin-proteasome system (UPS) to selectively eliminate disease-causing proteins.[1][2] These heterobifunctional molecules are comprised of three key components: a ligand that binds to a protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[1][2] While the ligands provide specificity for the target and the E3 ligase, the linker is far from a passive spacer.[3][4] Its length, composition, and attachment points are critical determinants of a PROTAC's efficacy, selectivity, and overall drug-like properties.[4][5]

This technical guide provides a comprehensive overview of PROTAC linkers, delving into their classification, design principles, and impact on the pharmacokinetic and pharmacodynamic properties of these novel therapeutics. It also includes detailed experimental protocols for the evaluation of PROTACs and visualizations of key pathways and workflows.

The fundamental mechanism of PROTAC action involves the formation of a ternary complex between the POI, the PROTAC molecule, and an E3 ligase.[1] This proximity, orchestrated by the linker, facilitates the transfer of ubiquitin from the E2-conjugating enzyme to the POI, marking it for degradation by the 26S proteasome.[6][7] The PROTAC molecule is then released to engage in another cycle of degradation, highlighting the catalytic nature of this technology.[1][6]

Classification of PROTAC Linkers

PROTAC linkers are broadly categorized based on their flexibility and chemical composition. The most common motifs are polyethylene (B3416737) glycol (PEG) and alkyl chains.[4] Approximately 55% of reported PROTACs utilize PEG linkers, while 30% employ alkyl chains.[4] A significant portion, around 65%, incorporates a combination of both.[4]

Flexible Linkers: The Workhorses of PROTAC Design

Flexible linkers, primarily composed of PEG and alkyl chains, are the most common type used in early-stage PROTAC development due to their synthetic tractability.[1][2]

  • Alkyl Chains: These are simple hydrocarbon chains that offer significant conformational flexibility.[1] Their lipophilic nature can enhance cell permeability but may also lead to poor solubility.[2][]

  • Polyethylene Glycol (PEG) Chains: PEG linkers consist of repeating ethylene (B1197577) glycol units, which impart hydrophilicity and can improve the solubility of PROTACs.[2][3] The flexibility of PEG linkers can also be advantageous for traversing the cell membrane.[3]

Rigid Linkers: Enhancing Selectivity and Pre-organization

Rigid linkers are designed to reduce the conformational flexibility of the PROTAC, which can pre-organize the molecule into a conformation that is favorable for ternary complex formation.[1] This can reduce the entropic penalty of binding and improve selectivity.[1]

  • Alkynes and Triazoles: The linear geometry of alkynes and the planarity of triazole rings, often formed via "click chemistry," provide conformational restriction.[1][] Triazoles are particularly popular due to their metabolic stability.[2]

  • Cycloalkanes and Heterocycles: Saturated rings like piperazine (B1678402) and piperidine (B6355638) are incorporated to add rigidity and can also improve physicochemical properties.[2][4]

Functional or "Smart" Linkers

Recent innovations have led to the development of linkers with additional functionalities, allowing for spatiotemporal control over PROTAC activity.[1]

  • Photoswitchable Linkers: These often contain an azobenzene (B91143) moiety that can switch between cis and trans isomers upon light exposure, enabling control over PROTAC activation.[1]

  • Photocleavable Linkers: These linkers can be cleaved by light, providing another mechanism for controlled PROTAC activation.[1]

The Critical Impact of the Linker on PROTAC Properties

The design of the linker is a multi-parameter optimization process that profoundly influences the biological activity and therapeutic potential of a PROTAC.[1][10]

Linker Length: A Key Determinant of Ternary Complex Formation

The length of the linker is a critical parameter that must be empirically optimized for each POI-E3 ligase pair.[1] A linker that is too short may cause steric clashes, preventing the formation of a stable ternary complex.[11] Conversely, a linker that is too long might lead to unproductive binding modes where the POI and E3 ligase are not brought into close enough proximity for efficient ubiquitination.[11]

Linker Composition: Modulating Physicochemical Properties

The chemical makeup of the linker significantly impacts a PROTAC's solubility, permeability, and metabolic stability.[1][4]

  • Solubility: The incorporation of polar groups like ethers (in PEG linkers) or amides can enhance aqueous solubility, which is often a challenge for large PROTAC molecules.[1][2]

  • Permeability: A balance between hydrophilicity and lipophilicity is crucial for cell permeability. While PEG linkers can improve solubility, excessive hydrophilicity may hinder passive diffusion across the cell membrane.[3] Alkyl linkers, being more lipophilic, can enhance permeability.[]

  • Metabolic Stability: The linker can be a site of metabolic degradation.[] The use of more stable moieties, such as triazoles, can improve the in vivo half-life of a PROTAC.[2]

Linker Attachment Points: The "Exit Vector"

The points at which the linker is attached to the POI-binding and E3 ligase-binding ligands, known as the "exit vector," are also critical for achieving a productive ternary complex geometry.[4][]

Data on Linker Optimization

The optimization of linker length and composition is a crucial step in PROTAC development, often requiring the synthesis and evaluation of a library of compounds. The following tables summarize key findings from the literature on the impact of linker modifications.

Table 1: Impact of Linker Length on PROTAC Activity

PROTAC TargetE3 LigaseLinker TypeLinker Length (atoms)Observation
TBK1VHLAlkyl/Ether< 12No degradation observed.[4]
TBK1VHLAlkyl/Ether12-29Potent degradation observed.[4]
ERαCRBNAlkylVariedDegradation potency is highly dependent on linker length.[11]
BTKCRBNPEGVariedLonger linkers lacked positive cooperativity in ternary complex formation but were still potent.[4]
EGFR/HER2CRBNPEGNDual degradation of EGFR and HER2.[4]
EGFRCRBNPEGN + 1 ethylene glycol unitSelective degradation of EGFR, HER2 degradation abolished.[4]

Table 2: Impact of Linker Composition on PROTAC Properties

PROTAC TargetE3 LigaseLinker ModificationImpact
BETCRBNReplacement of amine with a rigid ethynyl (B1212043) group3 to 6-fold increased cell activity in some cell lines, but a 27-fold decrease in another.[4]
RIPK2cIAPIncorporation of polar piperazine and pyrimidine (B1678525) moietiesMaintained high potency while significantly improving metabolic clearance and aqueous solubility.[4]
PirinVHLSubstitution of an ether linker for a methylene (B1212753) piperazineImproved cell membrane flux and enhanced degradation.[4]
CRBNVHLAlkyl linkerInduced concentration-dependent decrease of CRBN levels.[4]

Visualizing Key Concepts in PROTAC Technology

The following diagrams, generated using Graphviz (DOT language), illustrate fundamental concepts in PROTAC action and development.

PROTAC_Mechanism cluster_cell Cell POI Protein of Interest (POI) Ternary_Complex Ternary Complex (POI-PROTAC-E3) POI->Ternary_Complex binds PROTAC PROTAC PROTAC->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex binds Ternary_Complex->PROTAC Release & Recycle Ub_POI Polyubiquitinated POI Ternary_Complex->Ub_POI Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Ternary_Complex Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Degraded_POI Degraded Peptides Proteasome->Degraded_POI Degradation

Caption: PROTAC-mediated protein degradation pathway.

PROTAC_Development_Workflow Start Target Identification & Validation Ligand_Discovery Ligand Discovery (POI & E3 Ligase) Start->Ligand_Discovery Linker_Design Linker Design & Synthesis Ligand_Discovery->Linker_Design PROTAC_Synthesis PROTAC Synthesis (e.g., Click Chemistry) Linker_Design->PROTAC_Synthesis In_Vitro_Assays In-vitro Evaluation (DC50, Dmax, Ternary Complex) PROTAC_Synthesis->In_Vitro_Assays DMPK DMPK & In-vivo Evaluation In_Vitro_Assays->DMPK Lead_Optimization Lead Optimization In_Vitro_Assays->Lead_Optimization DMPK->Lead_Optimization Lead_Optimization->Linker_Design Iterative Design Candidate Clinical Candidate Lead_Optimization->Candidate

Caption: A typical workflow for the design and evaluation of PROTACs.

Experimental Protocols for PROTAC Evaluation

Detailed and reproducible experimental protocols are essential for the evaluation of PROTAC efficacy.[5] Below are methodologies for key assays.

PROTAC Synthesis: The "Click Chemistry" Approach

Click chemistry has become a powerful tool for the rapid and efficient synthesis of PROTACs.[][14] The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a widely used reaction for conjugating the POI and E3 ligase ligands via a triazole linker.[][]

Protocol for CuAAC-mediated PROTAC Synthesis:

  • Preparation of Precursors: Synthesize or obtain the POI ligand with a terminal alkyne and the E3 ligase ligand with an azide (B81097) moiety (or vice-versa).

  • Reaction Setup: In a suitable solvent (e.g., a mixture of t-BuOH and water), dissolve the alkyne-functionalized ligand (1 equivalent) and the azide-functionalized ligand (1.1 equivalents).

  • Catalyst Addition: Add a copper(I) source, such as copper(II) sulfate (B86663) pentahydrate (0.1 equivalents), and a reducing agent, such as sodium ascorbate (B8700270) (0.2 equivalents).

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification: Once the reaction is complete, perform an appropriate aqueous work-up and purify the crude product by flash column chromatography or preparative high-performance liquid chromatography (HPLC) to obtain the final PROTAC.

In-vitro Evaluation of PROTAC Efficacy

The efficacy of a PROTAC is typically characterized by its ability to induce the degradation of the target protein in a cellular context. Key parameters include the half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax).

Protocol for Western Blot-based Degradation Assay:

  • Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC for a specified period (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis: After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: Block the membrane and probe with a primary antibody specific for the POI. Also, probe with an antibody for a loading control protein (e.g., GAPDH or β-actin).

  • Detection and Analysis: Use a secondary antibody conjugated to horseradish peroxidase (HRP) and a chemiluminescent substrate for detection. Quantify the band intensities using densitometry software. Normalize the POI band intensity to the loading control and calculate the percentage of degradation relative to the vehicle control.

  • Data Analysis: Plot the percentage of degradation against the logarithm of the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 and Dmax values.

In-vivo Evaluation of PROTACs

In vivo studies are crucial for assessing the pharmacokinetic (PK), pharmacodynamic (PD), and efficacy of PROTACs in a whole-organism context.[][16]

Protocol for a Xenograft Mouse Model Study:

  • Animal Model: Use immunodeficient mice (e.g., NOD-SCID) and subcutaneously implant cancer cells that express the POI.

  • Tumor Growth and Randomization: Once the tumors reach a palpable size, randomize the mice into treatment and control groups.

  • PROTAC Administration: Administer the PROTAC to the treatment group via a suitable route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule. Administer the vehicle to the control group.

  • Monitoring: Monitor tumor growth by measuring tumor volume with calipers at regular intervals. Also, monitor the body weight of the mice as an indicator of toxicity.

  • Pharmacodynamic Analysis: At the end of the study, or at specified time points, collect tumor and tissue samples to assess the level of POI degradation by Western blot or immunohistochemistry.

  • Efficacy and Safety Evaluation: Evaluate the antitumor efficacy of the PROTAC by comparing the tumor growth in the treatment and control groups. Assess the safety profile by monitoring for any adverse effects.

Future Perspectives and Conclusion

The field of PROTACs is rapidly evolving, with a growing appreciation for the critical role of the linker in determining the success of these novel therapeutics.[4] The traditional "trial-and-error" approach to linker design is gradually being replaced by more rational, structure-guided strategies.[3][4] Advances in structural biology and computational modeling are enabling a deeper understanding of the ternary complex and facilitating the in silico design of linkers with optimal properties.[17]

The continued exploration of novel linker chemistries, including the development of more sophisticated functional linkers, promises to unlock the full potential of PROTAC technology.[4] By carefully considering the multifaceted role of the linker, researchers can design and develop the next generation of PROTACs with enhanced efficacy, selectivity, and drug-like properties, ultimately leading to new and effective treatments for a wide range of diseases.

References

An In-Depth Technical Guide to Bis-NH2-C1-PEG3 (CAS Number 4246-51-9) for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: This technical guide provides a comprehensive overview of Bis-NH2-C1-PEG3, a versatile bifunctional linker extensively utilized in biomedical research and drug development. Primarily known for its application in the synthesis of Proteolysis Targeting Chimeras (PROTACs), this molecule plays a critical role in the advancement of targeted protein degradation. This document serves as a detailed resource for scientists and researchers, offering insights into its chemical properties, applications, and experimental protocols.

Chemical and Physical Properties

This compound, also identified by its chemical name 4,7,10-Trioxatridecane-1,13-diamine, is a hydrophilic polyethylene (B3416737) glycol (PEG)-based linker.[1] Its structure features a three-unit PEG chain flanked by two primary amine groups, which are instrumental in its function as a molecular bridge.[1]

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
CAS Number 4246-51-9[1]
Molecular Formula C10H24N2O3[1]
Molecular Weight 220.31 g/mol [1]
Appearance Colorless to pale yellow liquid[1]
Density 1.005 g/mL at 25 °C[2]
Melting Point -32 °C[2]
Boiling Point 146-148 °C at 4 mmHg[3]
Solubility Soluble in water and various organic solvents[1]

Applications in Research and Drug Development

The primary application of this compound lies in its role as a flexible linker in the design and synthesis of PROTACs.[4][5] PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to the ubiquitination and subsequent degradation of the target by the proteasome.[6] The PEG3 linker in this compound offers a balance of hydrophilicity and a defined spacer length, which is crucial for optimizing the formation of the ternary complex between the target protein, the PROTAC, and the E3 ligase.[7]

Beyond PROTACs, this diamine is also employed in:

  • Bioconjugation: The terminal amine groups readily react with carboxylic acids and activated esters to form stable amide bonds, enabling the labeling and modification of biomolecules.[7]

  • Material Science: It serves as a curing agent for epoxy resins and is used in the synthesis of adhesives, coatings, and surfactants, where it enhances flexibility and adhesion.[1][]

  • Nanotechnology: It can be used as a surface passivation agent for the synthesis of photoluminescent carbon nanodots.[3][9]

PROTAC-Mediated Protein Degradation: A Signaling Pathway

The following diagram illustrates the catalytic mechanism of a PROTAC, highlighting the critical role of the linker in bringing the target protein and the E3 ligase into proximity.

PROTAC_Mechanism PROTAC-Mediated Protein Degradation Pathway POI Target Protein (POI) Ternary_Complex POI-PROTAC-E3 Ternary Complex POI->Ternary_Complex Binding PROTAC PROTAC (Warhead-Linker-E3 Ligand) PROTAC->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Recruitment Poly_Ub_POI Poly-ubiquitinated POI Ternary_Complex->Poly_Ub_POI Ubiquitination Recycled_PROTAC Recycled PROTAC Ternary_Complex->Recycled_PROTAC Release Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome Poly_Ub_POI->Proteasome Recognition Degraded_POI Degraded Protein Fragments Proteasome->Degraded_POI Degradation Recycled_PROTAC->POI Re-binding

Caption: PROTAC-mediated protein degradation pathway.

Experimental Protocols

Stepwise Synthesis of a Heterobifunctional PROTAC using this compound

This protocol outlines a general, stepwise approach for the synthesis of a PROTAC, where the two amine groups of this compound are sequentially functionalized. This method allows for the controlled assembly of the final molecule.

Experimental Workflow Diagram:

PROTAC_Synthesis_Workflow Experimental Workflow for PROTAC Synthesis start This compound mono_boc Mono-Boc Protection start->mono_boc intermediate1 Mono-Boc-NH-PEG3-NH2 mono_boc->intermediate1 coupling1 Amide Coupling with Warhead-COOH intermediate1->coupling1 intermediate2 Warhead-PEG3-NH-Boc coupling1->intermediate2 deprotection Boc Deprotection (e.g., TFA) intermediate2->deprotection intermediate3 Warhead-PEG3-NH2 deprotection->intermediate3 coupling2 Amide Coupling with E3-Ligand-COOH intermediate3->coupling2 final_protac Final PROTAC: Warhead-PEG3-E3 Ligand coupling2->final_protac purification Purification (e.g., HPLC) final_protac->purification characterization Characterization (LC-MS, NMR) purification->characterization

Caption: Workflow for the stepwise synthesis of a PROTAC.

Step 1: Mono-Boc Protection of this compound

To enable stepwise synthesis, one of the primary amine groups of the linker is protected, typically with a tert-butyloxycarbonyl (Boc) group.

  • Materials:

  • Procedure:

    • Dissolve this compound in anhydrous methanol and cool the solution to 0 °C with stirring.

    • Slowly add Me3SiCl or an equivalent of HCl to protonate one of the amine groups.

    • Add (Boc)2O dissolved in methanol dropwise to the reaction mixture.

    • Allow the reaction to warm to room temperature and stir for 1-2 hours.

    • Dilute the mixture with water and wash with a non-polar solvent like ether to remove any di-Boc protected by-product.

    • Adjust the pH of the aqueous layer to >12 with 2N NaOH.

    • Extract the mono-Boc protected linker into dichloromethane.

    • Dry the combined organic layers over anhydrous Na2SO4, filter, and concentrate under reduced pressure to obtain the mono-Boc-NH-PEG3-NH2 intermediate.

Step 2: Coupling with the First Ligand (e.g., Warhead)

The free amine of the mono-protected linker is coupled to the carboxylic acid of the first ligand (e.g., the warhead that binds to the protein of interest).

  • Materials:

    • Mono-Boc-NH-PEG3-NH2 (1 equivalent)

    • Warhead with a carboxylic acid functional group (1 equivalent)

    • HATU (1.1 equivalents) or a similar peptide coupling agent

    • DIPEA (2 equivalents)

    • Anhydrous DMF

  • Procedure:

    • Dissolve the warhead-COOH in anhydrous DMF.

    • Add HATU and DIPEA to the solution and stir for 15 minutes at room temperature to activate the carboxylic acid.

    • Add a solution of mono-Boc-NH-PEG3-NH2 in DMF to the reaction mixture.

    • Stir the reaction at room temperature for 2-4 hours, monitoring the progress by LC-MS.

    • Upon completion, perform an aqueous work-up and purify the product (Warhead-PEG3-NH-Boc) by column chromatography.

Step 3: Boc Deprotection

The Boc protecting group is removed to reveal the second primary amine.

  • Materials:

    • Warhead-PEG3-NH-Boc

    • Trifluoroacetic acid (TFA)

    • Dichloromethane (DCM)

  • Procedure:

    • Dissolve the Warhead-PEG3-NH-Boc intermediate in DCM.

    • Add an excess of TFA to the solution.

    • Stir the reaction at room temperature for 1-2 hours until deprotection is complete (monitored by LC-MS).

    • Remove the solvent and excess TFA under reduced pressure to yield the Warhead-PEG3-NH2 intermediate.

Step 4: Coupling with the Second Ligand (e.g., E3 Ligase Ligand)

The newly exposed amine is coupled to the carboxylic acid of the second ligand (e.g., the E3 ligase ligand).

  • Materials:

    • Warhead-PEG3-NH2 (1 equivalent)

    • E3 ligase ligand with a carboxylic acid functional group (1 equivalent)

    • HATU (1.1 equivalents)

    • DIPEA (2 equivalents)

    • Anhydrous DMF

  • Procedure:

    • Follow the same amide coupling procedure as described in Step 2, using the Warhead-PEG3-NH2 intermediate and the E3-ligand-COOH.

    • After the reaction is complete, purify the final PROTAC molecule by preparative HPLC.

    • Characterize the final product by LC-MS and NMR to confirm its identity and purity.

Quantitative Data and Performance

The length of the PEG linker is a critical parameter that influences the efficacy of a PROTAC. The optimal linker length is target-dependent and often requires empirical determination.

Table 2: Comparative Efficacy of PROTACs with Varying PEG Linker Lengths

Target ProteinE3 LigaseLinkerDC50 (nM)Dmax (%)Reference(s)
BRD4CRBNPEG1>5000<20[2]
BRD4CRBNPEG2>5000<20[2]
BRD4 CRBN PEG3 <500 >80 [2]
BRD4CRBNPEG4<500>80[2]
BRD4CRBNPEG5<500>80[2]
TBK1VHL12-atomInactive-[2]
TBK1VHL21-atom396[2]
ERαVHL12-atomLess Active-[]
ERαVHL16-atomMore Active-[]

Note: DC50 is the concentration of the PROTAC required to achieve 50% degradation of the target protein. Dmax is the maximum percentage of degradation observed.

The data suggests that for BRD4 degradation, a PEG3 linker is within the optimal range to achieve high efficacy.

Conclusion

This compound is a fundamental building block in modern medicinal chemistry, particularly in the burgeoning field of targeted protein degradation. Its well-defined structure, hydrophilicity, and bifunctional nature make it an invaluable tool for the rational design of PROTACs and other complex molecular architectures. This guide provides a foundational understanding and practical protocols to aid researchers in harnessing the potential of this versatile linker in their drug discovery endeavors.

References

Methodological & Application

Application Notes and Protocols for Bis-NH2-C1-PEG3 in PROTAC Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) are revolutionary heterobifunctional molecules that commandeer the cell's ubiquitin-proteasome system to selectively degrade target proteins implicated in various diseases.[1] A PROTAC molecule is composed of three key elements: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. The linker is a critical component that significantly influences the PROTAC's efficacy, solubility, cell permeability, and pharmacokinetic properties.[2]

Polyethylene glycol (PEG) linkers are frequently employed in PROTAC design due to their ability to enhance hydrophilicity and improve the molecule's overall properties.[3][4] Bis-NH2-C1-PEG3 is a PEG-based linker featuring two primary amine functional groups, offering a flexible and hydrophilic spacer for the synthesis of PROTACs.[5][6][7] However, the symmetrical nature of this linker presents a synthetic challenge, requiring a strategic approach to ensure the sequential and controlled attachment of the POI and E3 ligase ligands.

This document provides a detailed protocol for the effective use of this compound in PROTAC synthesis, with a focus on a robust mono-protection strategy followed by sequential amide coupling reactions.

Signaling Pathway and Experimental Workflow

The overall process begins with the selective protection of one of the amine groups on the this compound linker. This is followed by the sequential coupling of the E3 ligase ligand and the POI ligand. The final step involves the deprotection of the linker to yield the final PROTAC molecule.

PROTAC_Synthesis_Workflow cluster_0 Step 1: Mono-Boc Protection cluster_1 Step 2: First Amide Coupling cluster_2 Step 3: Boc Deprotection cluster_3 Step 4: Second Amide Coupling This compound This compound Mono-Boc-Bis-NH2-C1-PEG3 Mono-Boc-Bis-NH2-C1-PEG3 This compound->Mono-Boc-Bis-NH2-C1-PEG3 (Boc)2O, THF/H2O Boc-Linker-E3 Boc-Linker-E3 Ligand Mono-Boc-Bis-NH2-C1-PEG3->Boc-Linker-E3 HATU, DIPEA, DMF E3_Ligand_COOH E3 Ligase Ligand (with -COOH) E3_Ligand_COOH->Boc-Linker-E3 Linker-E3 H2N-Linker-E3 Ligand Boc-Linker-E3->Linker-E3 TFA, DCM Final_PROTAC Final PROTAC Linker-E3->Final_PROTAC HATU, DIPEA, DMF POI_Ligand_COOH POI Ligand (with -COOH) POI_Ligand_COOH->Final_PROTAC Purification Purification Final_PROTAC->Purification HPLC Characterization Characterization Purification->Characterization NMR, MS

Figure 1: General workflow for PROTAC synthesis using this compound.

The mechanism of action of the synthesized PROTAC involves the recruitment of the target protein to an E3 ubiquitin ligase, leading to its ubiquitination and subsequent degradation by the proteasome.

PROTAC_MoA POI Protein of Interest (POI) Ternary_Complex POI-PROTAC-E3 Ternary Complex POI->Ternary_Complex PROTAC PROTAC E3 E3 Ubiquitin Ligase PROTAC->Ternary_Complex E3->Ternary_Complex Poly_Ub_POI Poly-ubiquitinated POI Ternary_Complex->Poly_Ub_POI Ubiquitination Ub Ubiquitin Ub->Poly_Ub_POI Proteasome 26S Proteasome Poly_Ub_POI->Proteasome Recognition Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degradation

Figure 2: PROTAC-mediated protein degradation pathway.

Experimental Protocols

Protocol 1: Mono-Boc Protection of this compound

To enable selective, sequential coupling, one of the two primary amine groups of this compound must be protected. The tert-butyloxycarbonyl (Boc) group is a suitable choice due to its stability in subsequent reaction conditions and its facile removal under acidic conditions.[8]

Materials:

Procedure:

  • Dissolve this compound (1.0 eq) in a 1:1 mixture of THF and deionized water.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of di-tert-butyl dicarbonate (1.1 eq) in THF to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, remove the THF under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel (using a gradient of methanol (B129727) in dichloromethane) to yield mono-Boc-protected this compound.

Table 1: Reaction Conditions for Mono-Boc Protection

ParameterValue
Reactants This compound, (Boc)₂O
Stoichiometry 1.0 eq this compound, 1.1 eq (Boc)₂O
Solvent THF/Water (1:1)
Temperature 0 °C to Room Temperature
Reaction Time 12-16 hours
Purification Flash Column Chromatography
Typical Yield 60-75%
Protocol 2: Sequential Amide Coupling for PROTAC Synthesis

This protocol outlines the sequential coupling of an E3 ligase ligand (with a carboxylic acid handle) and a POI ligand (with a carboxylic acid handle) to the mono-protected linker.

Part A: Coupling of the First Ligand (e.g., E3 Ligase Ligand)

Materials:

  • Mono-Boc-Bis-NH2-C1-PEG3

  • E3 ligase ligand with a terminal carboxylic acid

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • Dissolve the E3 ligase ligand (1.0 eq) and HATU (1.2 eq) in anhydrous DMF.

  • Add DIPEA (2.0 eq) to the solution and stir for 15 minutes at room temperature to activate the carboxylic acid.

  • Add a solution of mono-Boc-Bis-NH2-C1-PEG3 (1.1 eq) in anhydrous DMF to the reaction mixture.

  • Stir the reaction at room temperature for 4-12 hours.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO₃, water, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or preparative HPLC to yield the Boc-protected Linker-E3 ligase conjugate.

Part B: Boc Deprotection

Materials:

  • Boc-protected Linker-E3 ligase conjugate

  • Trifluoroacetic acid (TFA)

  • Anhydrous Dichloromethane (DCM)

Procedure:

  • Dissolve the Boc-protected Linker-E3 ligase conjugate (1.0 eq) in anhydrous DCM.

  • Add trifluoroacetic acid (TFA) (20-50% v/v in DCM).

  • Stir the reaction mixture at room temperature for 1-2 hours.

  • Monitor the deprotection by LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA.

  • Co-evaporate the residue with DCM (3x) to ensure complete removal of TFA. The resulting amine-Linker-E3 ligase conjugate is typically used in the next step without further purification.

Part C: Coupling of the Second Ligand (e.g., POI Ligand)

Materials:

  • Amine-Linker-E3 ligase conjugate

  • POI ligand with a terminal carboxylic acid

  • HATU

  • DIPEA

  • Anhydrous DMF

Procedure:

  • Dissolve the POI ligand (1.0 eq) and HATU (1.2 eq) in anhydrous DMF.

  • Add DIPEA (2.0 eq) and stir for 15 minutes at room temperature.

  • Add a solution of the amine-Linker-E3 ligase conjugate (1.1 eq) in anhydrous DMF.

  • Stir the reaction at room temperature for 4-12 hours.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, purify the final PROTAC product by preparative HPLC.

  • Characterize the purified PROTAC by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Table 2: Reaction Conditions for Sequential Amide Coupling

ParameterStep A (First Coupling)Step C (Second Coupling)
Reactants Mono-Boc-Linker, E3 Ligand-COOHH2N-Linker-E3, POI Ligand-COOH
Coupling Reagent HATUHATU
Base DIPEADIPEA
Solvent Anhydrous DMFAnhydrous DMF
Temperature Room TemperatureRoom Temperature
Reaction Time 4-12 hours4-12 hours
Purification Flash Chromatography/HPLCPreparative HPLC
Typical Yield 50-70%40-60%

Characterization of the Final PROTAC

The final PROTAC molecule should be thoroughly characterized to confirm its identity and purity.

Table 3: Analytical Techniques for PROTAC Characterization

TechniquePurposeExpected Outcome
¹H and ¹³C NMR Structural elucidationPeaks corresponding to the POI ligand, the PEG linker, and the E3 ligase ligand.
High-Resolution Mass Spectrometry (HRMS) Confirmation of molecular weight and elemental compositionObserved mass matching the calculated mass of the PROTAC molecule.
HPLC Purity assessmentA single major peak indicating high purity (>95%).

Conclusion

The this compound linker is a valuable tool for the synthesis of PROTACs, providing a hydrophilic and flexible spacer. The key to its successful application lies in a strategic mono-protection of one of the amine functionalities, which allows for a controlled and sequential assembly of the final heterobifunctional molecule. The protocols outlined in this document provide a comprehensive guide for researchers to effectively utilize this linker in the development of novel protein degraders. Careful monitoring of each reaction step and thorough characterization of the intermediates and the final product are crucial for a successful synthesis.

References

Application Notes and Protocols for Bioconjugation with Bis-NH2-C1-PEG3

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bis-NH2-C1-PEG3 is a homobifunctional, amine-terminated polyethylene (B3416737) glycol (PEG) linker. Its structure, characterized by a short PEG chain with primary amine groups at both termini, makes it a versatile tool in bioconjugation. The PEG spacer enhances the solubility and bioavailability of the conjugated molecules, while the terminal amines provide reactive sites for covalent attachment to various functional groups.[1] This linker is particularly prominent in the synthesis of Proteolysis Targeting Chimeras (PROTACs), where it connects a target protein-binding ligand to an E3 ligase-recruiting ligand.[2][3][4][5] Beyond PROTACs, this compound can be employed in various bioconjugation applications, including the crosslinking of proteins, surface functionalization, and the development of antibody-drug conjugates (ADCs).

The primary amines of this compound are nucleophilic and can react with various electrophilic groups. A common strategy for its use in bioconjugation involves the formation of stable amide bonds with carboxyl groups on biomolecules. This reaction is typically mediated by a carbodiimide, such as N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC), in the presence of N-hydroxysuccinimide (NHS) to enhance efficiency and stability.

Key Applications:

  • PROTAC Synthesis: Serves as a flexible linker to connect the two active moieties of a PROTAC.[2][6]

  • Protein Crosslinking: Can be used to link two protein molecules together.

  • Antibody-Drug Conjugates (ADCs): Facilitates the attachment of cytotoxic drugs to antibodies.[7]

  • Surface Functionalization: Modifies surfaces of nanoparticles or other materials to introduce amine functionalities.

  • Peptide Modification: Enables the creation of branched or looped peptide structures.

Chemical Structure and Properties

PropertyValueReference
Chemical Name This compound[2]
Synonyms PROTAC Linker 24[2][6]
CAS Number 4246-51-9[6]
Molecular Formula C10H24N2O3
Molecular Weight 220.31 g/mol
Appearance Colorless to pale yellow liquid
Solubility Soluble in water and most organic solvents[8]

Experimental Protocols

Protocol 1: General Protein-Protein Crosslinking using this compound and EDC/NHS Chemistry

This protocol describes the crosslinking of two proteins (Protein A and Protein B) using this compound. The carboxyl groups on Protein A are first activated with EDC and NHS, and then reacted with the amine groups of the linker. The remaining amine group on the linker is then used to react with the activated carboxyl groups on Protein B.

Materials:

  • Protein A (with available carboxyl groups)

  • Protein B (with available carboxyl groups)

  • This compound

  • N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS)

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 4.5-6.0

  • Conjugation Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.5, or 0.1 M sodium bicarbonate buffer, pH 8.3-8.5[9]

  • Quenching Buffer: 1 M Tris-HCl, pH 8.5, or 1 M glycine

  • Desalting columns or dialysis equipment for purification

Procedure:

Step 1: Activation of Protein A Carboxyl Groups

  • Dissolve Protein A in Activation Buffer to a concentration of 1-10 mg/mL.

  • Prepare fresh solutions of EDC and NHS in Activation Buffer at a concentration of 10 mg/mL.

  • Add a 50-100 fold molar excess of EDC and NHS to the Protein A solution.

  • Incubate for 15-30 minutes at room temperature.

  • Remove excess EDC and NHS immediately using a desalting column equilibrated with Conjugation Buffer.

Step 2: Conjugation of Activated Protein A with this compound

  • Immediately after purification, add a 10-50 fold molar excess of this compound to the activated Protein A solution.

  • Incubate for 2 hours at room temperature or overnight at 4°C with gentle stirring.

  • Quench the reaction by adding Quenching Buffer to a final concentration of 20-50 mM. Incubate for 15 minutes at room temperature.

  • Purify the Protein A-PEG-NH2 conjugate by size-exclusion chromatography or dialysis to remove unreacted linker and quenching reagents.

Step 3: Activation of Protein B Carboxyl Groups

  • Repeat Step 1 for Protein B.

Step 4: Conjugation of Protein A-PEG-NH2 with Activated Protein B

  • Add the purified Protein A-PEG-NH2 conjugate to the activated Protein B solution. A 1:1 molar ratio is a good starting point, but this may need to be optimized.

  • Incubate for 2 hours at room temperature or overnight at 4°C with gentle stirring.

  • Quench the reaction by adding Quenching Buffer to a final concentration of 20-50 mM. Incubate for 15 minutes at room temperature.

  • Purify the final Protein A-PEG-Protein B conjugate using size-exclusion chromatography to separate the crosslinked product from unreacted proteins.

Characterization of the Conjugate:

  • SDS-PAGE: To visualize the formation of the higher molecular weight conjugate.

  • Mass Spectrometry (MALDI-TOF or ESI-MS): To confirm the mass of the final conjugate.[10]

  • Size-Exclusion Chromatography (SEC): To assess the purity of the conjugate.

Quantitative Data Summary (Hypothetical Example)

The following table provides a hypothetical summary of results from a protein crosslinking experiment. Actual results will vary depending on the specific proteins and reaction conditions.

ParameterCondition 1 (10x Linker Excess)Condition 2 (20x Linker Excess)Condition 3 (50x Linker Excess)
Molar Ratio (Linker:Protein A) 10:120:150:1
Reaction Time (hours) 222
Reaction Temperature (°C) 252525
Crosslinking Efficiency (%) 355570
Purity of Conjugate (%) 859088
Residual Unreacted Protein A (%) 503015
Residual Unreacted Protein B (%) 553520

Visualizations

Bioconjugation_Workflow cluster_step1 Step 1: Activation cluster_step2 Step 2: First Conjugation cluster_step3 Step 3: Second Conjugation cluster_step4 Step 4: Purification ProteinA Protein A (with -COOH) ActivatedProteinA Activated Protein A (NHS-ester) ProteinA->ActivatedProteinA Activation (pH 4.5-6.0) EDC_NHS EDC / NHS EDC_NHS->ProteinA Conjugate1 Protein A-PEG-NH2 ActivatedProteinA->Conjugate1 Conjugation (pH 7.2-8.5) Linker This compound Linker->ActivatedProteinA FinalConjugate Protein A-PEG-Protein B Conjugate1->FinalConjugate Conjugation (pH 7.2-8.5) ActivatedProteinB Activated Protein B (NHS-ester) ActivatedProteinB->FinalConjugate Purification Purification (SEC / Dialysis) FinalConjugate->Purification

Caption: Experimental workflow for protein-protein crosslinking.

Reaction_Scheme cluster_reaction Amide Bond Formation R1_COOH Protein-COOH arrow1 EDC/NHS plus1 + Linker_NH2 H2N-PEG-NH2 R1_CONH_Linker Protein-CO-NH-PEG-NH2 arrow1->R1_CONH_Linker arrow2 EDC/NHS plus2 + R2_COOH Protein-COOH Final_Product Protein-CO-NH-PEG-NH-CO-Protein arrow2->Final_Product

Caption: Chemical reaction scheme for amide bond formation.

Troubleshooting and Optimization

  • Low Conjugation Efficiency:

    • Optimize pH: The activation step with EDC/NHS is most efficient at pH 4.5-6.0, while the amine coupling reaction is favored at pH 7.2-8.5.[9] Ensure the buffers are at the correct pH.

    • Increase Molar Excess of Linker: A higher concentration of the this compound linker can drive the reaction towards product formation.

    • Check Reagent Quality: EDC and NHS are moisture-sensitive and should be stored properly and prepared fresh.

  • Protein Aggregation/Precipitation:

    • Reduce Crosslinker Concentration: A high degree of intermolecular crosslinking can lead to aggregation.[2]

    • Optimize Protein Concentration: Lowering the protein concentration can favor intramolecular crosslinking or reduce the formation of large aggregates.

    • Adjust Buffer Conditions: The solubility of the protein-PEG conjugate may differ from the native protein. Screen different buffer conditions (e.g., pH, ionic strength).

  • Heterogeneity of the Final Product:

    • Control Reaction Time: Shorter reaction times can limit the extent of conjugation and reduce the formation of multiple crosslinked species.

    • Purification: Employ high-resolution size-exclusion chromatography or ion-exchange chromatography to separate different conjugate species.

Conclusion

This compound is a valuable tool for bioconjugation, offering a means to link molecules with enhanced solubility and a flexible spacer. While its primary application is in the synthesis of PROTACs, its homobifunctional nature allows for its use in a variety of crosslinking and modification strategies. The provided protocols offer a starting point for the use of this linker in protein-protein conjugation, and can be adapted for other applications. Careful optimization of reaction conditions and thorough characterization of the final product are essential for successful bioconjugation.

References

Coupling Bis-NH2-C1-PEG3 to Carboxylic Acids: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols and reaction conditions for the covalent coupling of Bis-NH2-C1-PEG3 to carboxylic acids. The formation of a stable amide bond is a cornerstone of bioconjugation, enabling the linkage of molecules for various applications in drug delivery, diagnostics, and proteomics. The following sections outline the most common and effective methods for this conjugation, with a focus on carbodiimide-mediated and phosphonium/aminium salt-based coupling strategies.

Introduction to Amide Bond Formation

The reaction between a primary amine, such as that on this compound, and a carboxylic acid to form an amide bond is not spontaneous and requires the activation of the carboxylic acid. This is typically achieved using coupling reagents that convert the hydroxyl group of the carboxylic acid into a better leaving group, facilitating nucleophilic attack by the amine. The choice of coupling reagent and reaction conditions is critical to achieving high yields and purity while minimizing side reactions.[1][2]

Coupling Chemistries

Two of the most prevalent and reliable methods for coupling amines to carboxylic acids are detailed below:

  • EDC/NHS Chemistry: This is a widely used two-step method.[3] 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) first reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate.[3] This intermediate is unstable in aqueous solutions and can be stabilized by the addition of N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS, to form a more stable, amine-reactive NHS ester.[3] This ester then efficiently reacts with the primary amine of this compound to form a stable amide bond.[3]

  • HATU Chemistry: O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HATU) is a highly efficient aminium-based coupling reagent.[1][4] It reacts with the carboxylic acid to form an activated ester in the presence of a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA).[5][6] This activated ester then rapidly reacts with the amine. HATU is particularly useful for sterically hindered couplings and can lead to faster reaction times and higher yields compared to carbodiimide (B86325) methods.[5][7]

Quantitative Data Summary

The following table summarizes typical reaction conditions and expected outcomes for the coupling of this compound to carboxylic acids using EDC/NHS and HATU chemistries. These values should be considered as starting points and may require optimization for specific substrates.

ParameterEDC/NHS CouplingHATU Coupling
Coupling Reagents EDC, NHS (or Sulfo-NHS)HATU, DIPEA
Molar Ratio (Carboxylic Acid:Reagents:Amine) 1 : (1.2-1.5) : (1.1-1.5)1 : 1.1 : 1.2
Solvent Anhydrous DMF, DCM, or aqueous buffer (MES for activation, PBS for coupling)Anhydrous DMF, DCM
Activation pH 4.5 - 6.0 (for EDC/NHS)[3][8]Not applicable
Coupling pH 7.2 - 8.0[3][8]Not applicable (base is used)
Temperature Room Temperature (20-25°C)Room Temperature (20-25°C)
Reaction Time Activation: 15-60 min; Coupling: 2-24 hours[3][9][10]Activation: 15-30 min; Coupling: 4-24 hours[5]
Quenching Hydroxylamine or other primary amine-containing buffer[8]Dilution with organic solvent and aqueous workup[5]

Experimental Protocols

Protocol 1: EDC/NHS Coupling in Organic Solvent

This protocol is suitable for reactions where both the carboxylic acid and the this compound are soluble in a common organic solvent.

Materials:

  • Carboxylic acid-containing molecule

  • This compound

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC-HCl)

  • N-hydroxysuccinimide (NHS)

  • Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM)

  • N,N-Diisopropylethylamine (DIPEA) (optional, as a base)

Procedure:

  • Dissolve the carboxylic acid (1.0 equivalent) in anhydrous DMF or DCM.

  • Add NHS (1.2 equivalents) and EDC-HCl (1.2 equivalents) to the solution.[3]

  • Stir the reaction mixture at room temperature for 1-4 hours to activate the carboxylic acid.[3]

  • In a separate vial, dissolve this compound (1.1 equivalents) in anhydrous DMF or DCM.

  • Add the solution of this compound to the activated carboxylic acid solution.

  • If the carboxylic acid is in its free acid form, add DIPEA (2-3 equivalents) to the reaction mixture.[3]

  • Stir the reaction at room temperature for 2-16 hours.[3]

  • Monitor the reaction progress by an appropriate method (e.g., TLC, LC-MS).

  • Upon completion, the product can be purified by standard chromatographic techniques.

Protocol 2: Two-Step Aqueous EDC/Sulfo-NHS Coupling

This protocol is ideal for biomolecules or other substrates that require aqueous conditions.

Materials:

  • Carboxylic acid-containing molecule

  • This compound

  • EDC-HCl

  • N-hydroxysulfosuccinimide (Sulfo-NHS)

  • Activation Buffer: 0.1 M MES, pH 4.5-6.0

  • Coupling Buffer: PBS, pH 7.2-8.0[11]

  • Quenching Buffer: 1 M Tris-HCl, pH 8.5 or 1 M hydroxylamine, pH 8.5

Procedure:

  • Dissolve the carboxylic acid-containing molecule in Activation Buffer.

  • Immediately before use, prepare a 10 mg/mL stock solution of EDC in anhydrous DMSO or Activation Buffer.[3]

  • Add EDC (1.5 equivalents) and Sulfo-NHS (1.5 equivalents) to the carboxylic acid solution.

  • Incubate at room temperature for 15-30 minutes to activate the carboxylic acid.

  • Dissolve this compound (1.1 equivalents) in Coupling Buffer.

  • Add the activated carboxylic acid solution to the this compound solution.

  • Allow the reaction to proceed at room temperature for 2 hours.[8]

  • Quench the reaction by adding Quenching Buffer and incubate for 15 minutes.

  • The PEGylated product can be purified by dialysis, size exclusion chromatography, or other appropriate methods.

Protocol 3: HATU Coupling in Organic Solvent

This protocol is recommended for sterically hindered substrates or when higher coupling efficiency is desired.

Materials:

  • Carboxylic acid-containing molecule

  • This compound

  • HATU

  • DIPEA

  • Anhydrous DMF or DCM

Procedure:

  • Dissolve the carboxylic acid (1.0 equivalent) and HATU (1.1 equivalents) in anhydrous DMF.[5]

  • Add DIPEA (2.0 equivalents) to the solution and stir at room temperature for 15-30 minutes to form the activated ester.[5]

  • In a separate vial, dissolve this compound (1.2 equivalents) in anhydrous DMF.[5]

  • Add the this compound solution to the activated carboxylic acid mixture.

  • Stir the reaction at room temperature for 4-24 hours.[5]

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with an organic solvent like ethyl acetate.

  • Wash the organic layer sequentially with 5% aqueous citric acid, saturated aqueous sodium bicarbonate, and brine.[5]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.[5]

Visualized Workflows

The following diagrams illustrate the chemical pathway and a general experimental workflow for the coupling of this compound to a carboxylic acid.

G cluster_activation Carboxylic Acid Activation cluster_coupling Amine Coupling Carboxylic_Acid R-COOH Activated_Intermediate Activated Ester (NHS-ester or O-acylisourea) Carboxylic_Acid->Activated_Intermediate Activation Coupling_Reagent EDC/NHS or HATU/DIPEA Coupling_Reagent->Activated_Intermediate Amide_Product R-CONH-PEG-NH2 Activated_Intermediate->Amide_Product Coupling PEG_Amine This compound PEG_Amine->Amide_Product

Caption: Chemical pathway for amide bond formation.

G Start Start Dissolve_Reactants Dissolve Carboxylic Acid and Coupling Reagents Start->Dissolve_Reactants Activate Activate Carboxylic Acid (15-60 min) Dissolve_Reactants->Activate Add_Amine Add this compound Activate->Add_Amine React Incubate (2-24 hours) Add_Amine->React Quench Quench Reaction React->Quench Purify Purify Product Quench->Purify End End Purify->End

Caption: General experimental workflow for coupling.

References

Applications of Bis-NH2-C1-PEG3 in Developing Drug Delivery Systems: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bis-NH2-C1-PEG3 is a short-chain, homobifunctional polyethylene (B3416737) glycol (PEG) derivative featuring primary amine groups at both ends of a three-unit PEG chain. While its primary and most documented application is as a flexible linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs), its chemical structure lends itself to a variety of applications in the development of advanced drug delivery systems.[1][2][3][4][5][6][7][8] The terminal primary amines serve as reactive handles for conjugation to various molecules and surfaces, making this compound a potentially useful building block for modifying nanoparticles, liposomes, and other drug carriers.

The incorporation of short-chain PEGs like this compound onto the surface of drug delivery vehicles can enhance their aqueous solubility, improve stability, and reduce non-specific protein binding.[9][10] This "stealth" property can lead to prolonged circulation times in vivo.[9][11] The bifunctional nature of this compound allows it to act as a versatile crosslinker or a surface functionalization agent, enabling the attachment of targeting ligands, imaging agents, or other functional moieties.

This document provides detailed application notes and generalized protocols for the potential use of this compound in the surface modification of drug delivery systems. The methodologies described are based on established bioconjugation techniques for amine-terminated PEGs.

Key Applications in Drug Delivery

The terminal amine groups of this compound can be reacted with various functional groups, most commonly activated carboxylic acids (e.g., N-hydroxysuccinimide [NHS] esters), to form stable amide bonds. This reactivity is the foundation for its application in drug delivery system development.

Potential applications include:

  • Surface Functionalization of Nanoparticles: Modifying the surface of pre-formed nanoparticles (e.g., PLGA, silica, gold, or magnetic nanoparticles) to improve their physicochemical properties and in vivo performance.[12][13]

  • "Stealth" Liposome Formulation: Incorporation into liposomal formulations to create a hydrophilic shell, which can reduce clearance by the reticuloendothelial system (RES).[3][14]

  • Crosslinking of Hydrogels: Acting as a flexible crosslinker in the formation of hydrogels for controlled drug release.

  • Linker for Targeting Ligands: Conjugating targeting moieties (e.g., antibodies, peptides, aptamers) to the surface of a drug carrier to enhance cell-specific delivery.[15]

Quantitative Data on Amine-PEG Functionalized Nanoparticles

While specific quantitative data for drug delivery systems formulated with this compound is not extensively available in the literature, the following tables summarize representative data from studies using other short-chain amine-terminated PEGs. This information provides a benchmark for expected changes in nanoparticle characteristics upon surface modification.

Table 1: Physicochemical Properties of Amine-PEG Functionalized Nanoparticles

Nanoparticle SystemPEG DerivativeParameterValue (Before PEGylation)Value (After PEGylation)Reference
Carboxylated Polystyrene ParticlesDiamine PEGHydrodynamic Diameter~100 nmNot specified, but diffusivity increased[16]
Mesoporous Silica Nanoparticles (CMS)H2N-PEG-NH2Hydrodynamic Diameter (DLS)~120 nm (CMS-COOH)~150 nm (CMS-PEG-NH2)[12]
Mesoporous Silica Nanoparticles (CMS)H2N-PEG-NH2Zeta Potential-25 mV (CMS-COOH)+15 mV (CMS-PEG-NH2)[12]
Gold Nanocubes (50 nm)HS-PEG5000-NH2PEG Surface DensityN/A0.85 chains/nm²[17]
Poly(ε-caprolactone) (PCL) NanoparticlesNH2-PCL-NH2 + PEG-PCLZeta PotentialN/APositive, dependent on PEG length[1]

Table 2: Drug Loading and Release Characteristics

Nanocarrier SystemPEG DerivativeDrugDrug Loading EfficiencyRelease ProfileReference
PEG-functionalized Magnetic NanoparticlesOA-PEG-NHSDoxorubicin~80%Sustained release over 48h[15][18]
PEGylated LiposomesDSPE-PEGPaclitaxelHigh entrapment efficiencyNot specified[3]
Photoresponsive Platform (Latex Beads)Amine-PEG (2k, 5k, 10k)Cy5 (model drug)Decreased with higher PEG densitySuppressed with shorter PEG chains[19][20]

Experimental Protocols

The following are detailed, generalized protocols for the surface functionalization of carboxylated nanoparticles with this compound using carbodiimide (B86325) chemistry.

Protocol 1: Surface Functionalization of Carboxylated Nanoparticles

This two-step protocol involves the activation of carboxyl groups on the nanoparticle surface with EDC and NHS, followed by conjugation with this compound.

Materials:

  • Carboxylated nanoparticles (e.g., PLGA, silica, or magnetic nanoparticles)

  • This compound

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS) or Sulfo-NHS

  • Activation Buffer: 0.1 M MES buffer, pH 4.5-6.0

  • Conjugation Buffer: PBS or 50 mM Borate Buffer, pH 7.2-8.0

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Hydroxylamine, pH 8.5

  • Dry, water-miscible solvent (e.g., DMF or DMSO) for preparing stock solutions

  • Centrifugation tubes and appropriate centrifuge

  • Orbital shaker or rotator

Procedure:

  • Preparation of Reagents:

    • Equilibrate EDC, NHS (or Sulfo-NHS), and this compound to room temperature before opening.

    • Prepare a stock solution of this compound (e.g., 10 mg/mL) in the Conjugation Buffer.

    • Prepare fresh stock solutions of EDC (e.g., 10 mg/mL) and NHS (e.g., 10 mg/mL) in the Activation Buffer immediately before use.

  • Activation of Nanoparticle Carboxyl Groups:

    • Resuspend the carboxylated nanoparticles in the Activation Buffer to a desired concentration (e.g., 1-10 mg/mL).

    • Add EDC and NHS to the nanoparticle suspension. A molar excess of EDC and NHS over the available carboxyl groups is recommended (typically 5-10 fold excess).

    • Incubate the mixture for 15-30 minutes at room temperature with gentle mixing.

  • Conjugation with this compound:

    • Centrifuge the activated nanoparticles to remove excess EDC and NHS. Carefully aspirate the supernatant.

    • Resuspend the activated nanoparticle pellet in the cold Conjugation Buffer.

    • Immediately add the this compound stock solution to the activated nanoparticle suspension. The molar ratio of PEG to nanoparticles should be optimized, but a starting point is a 100- to 1000-fold molar excess of PEG.

    • Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching and Purification:

    • Add Quenching Buffer to the reaction mixture to deactivate any remaining NHS esters. Incubate for 15-30 minutes.

    • Purify the PEGylated nanoparticles by repeated centrifugation and resuspension in the desired storage buffer (e.g., PBS) to remove unreacted this compound and byproducts. Typically, 2-3 washing cycles are sufficient.

  • Characterization and Storage:

    • Characterize the purified nanoparticles for size, polydispersity, and zeta potential.

    • Confirm PEGylation using techniques such as FTIR or NMR spectroscopy.

    • Store the functionalized nanoparticles at 4°C.

Protocol 2: Quantification of Surface Amine Groups

The ninhydrin (B49086) assay can be used to quantify the number of primary amine groups introduced onto the nanoparticle surface by this compound.

Materials:

  • PEGylated nanoparticles

  • Ninhydrin reagent

  • Ethanol

  • Spectrophotometer

Procedure:

  • A known concentration of the PEGylated nanoparticles is reacted with the ninhydrin reagent.

  • The mixture is heated to develop a characteristic purple color (Ruhemann's purple).

  • The absorbance is measured at approximately 570 nm.

  • A standard curve is generated using a known concentration of a primary amine (e.g., free this compound or glycine).

  • The concentration of amine groups on the nanoparticles is determined by comparing the sample absorbance to the standard curve.

Visualizations

Experimental Workflow for Nanoparticle PEGylation

PEGylation_Workflow A Carboxylated Nanoparticles B Activation with EDC/NHS in Activation Buffer A->B C Activated Nanoparticles B->C D Conjugation with This compound in Conjugation Buffer C->D E PEGylated Nanoparticles D->E F Quenching & Purification E->F G Final Functionalized Nanoparticles F->G Surface_Modification_Logic Core This compound Prop1 Homobifunctional (NH2 terminals) Core->Prop1 Prop2 Short PEG Chain (3 units) Core->Prop2 Prop3 Water Soluble Core->Prop3 App3 PROTAC Linker (Primary Use) Core->App3 App1 Surface Functionalization Prop1->App1 App2 Crosslinking Prop1->App2 Out1 Improved Biocompatibility App1->Out1 Out2 "Stealth" Properties App1->Out2 Out3 Attachment Point for Targeting Ligands App1->Out3 Characterization_Workflow Start Purified PEGylated Nanoparticles Size Size & PDI (DLS) Start->Size Zeta Surface Charge (Zeta Potential) Start->Zeta Morphology Morphology (TEM/SEM) Start->Morphology Confirmation Conjugation Confirmation (FTIR / NMR) Start->Confirmation Quantification Amine Quantification (Ninhydrin Assay) Confirmation->Quantification

References

Application Note & Protocol: Surface Modification of Nanoparticles using Bis-NH2-C1-PEG3

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Surface modification of nanoparticles is a critical step in the development of advanced drug delivery systems, diagnostics, and theranostics. Poly(ethylene glycol) (PEG) linkers are widely employed to enhance the biocompatibility and pharmacokinetic properties of nanoparticles. This process, known as PEGylation, creates a hydrophilic protective layer that can reduce nonspecific protein adsorption, prevent aggregation, and prolong circulation half-life by evading the mononuclear phagocyte system (MPS).[1][2][3]

Bis-NH2-C1-PEG3 is a short, discrete PEG (dPEG®) linker featuring primary amine groups at both ends of a three-unit PEG chain. This homobifunctional linker is particularly useful for covalently attaching to nanoparticles that have carboxyl groups on their surface. The modification can serve two primary purposes: 1) to create a hydrophilic surface with terminal amine groups available for subsequent conjugation of targeting ligands, drugs, or imaging agents, or 2) to act as a crosslinking agent between nanoparticles or other components in a hydrogel matrix.[4] The most common method for attaching amine-containing molecules to carboxylated surfaces is through the formation of a stable amide bond using carbodiimide (B86325) chemistry, typically with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.[5][6]

Principle of Reaction: EDC/NHS Coupling Chemistry

The covalent attachment of this compound to a carboxylated nanoparticle surface is a two-step process designed to be efficient and minimize side reactions.

  • Activation of Carboxylic Acid: EDC reacts with the carboxyl groups (-COOH) on the nanoparticle surface to form a highly reactive and unstable O-acylisourea intermediate. This step is most efficient in a slightly acidic environment (pH 4.5–6.0).

  • Formation of a Semi-Stable NHS Ester: The O-acylisourea intermediate is susceptible to hydrolysis. To improve reaction efficiency, NHS (or Sulfo-NHS) is added. NHS rapidly reacts with the intermediate to form a more stable, amine-reactive NHS ester.

  • Amine Coupling: The NHS ester readily reacts with one of the primary amine groups (-NH2) of the this compound linker, forming a stable amide bond and releasing NHS. This reaction is most efficient at a physiological to slightly basic pH (7.2–8.0). The second amine group of the linker remains free for further functionalization.

cluster_0 Step 1: Activation cluster_1 Step 2: Coupling NP_COOH Carboxylated Nanoparticle (-COOH) EDC_NHS EDC + NHS (pH 5-6) NP_COOH->EDC_NHS Reacts with NP_NHS NHS-activated Nanoparticle EDC_NHS->NP_NHS Forms PEG This compound (H2N-PEG-NH2) NP_NHS->PEG Coupling (pH 7.2-8.0) Final_NP Functionalized Nanoparticle (NP-PEG-NH2) PEG->Final_NP Reacts with

Diagram 1: EDC/NHS coupling of this compound to a carboxylated nanoparticle.

Experimental Protocols

This section provides a detailed protocol for the surface modification of pre-formed carboxylated nanoparticles (e.g., PLGA, silica, or iron oxide nanoparticles) with this compound using EDC/Sulfo-NHS chemistry.

Materials and Reagents
  • Carboxylated Nanoparticles (e.g., 10 mg/mL suspension)

  • This compound Linker

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide Hydrochloride (EDC-HCl)

  • N-Hydroxysulfosuccinimide (Sulfo-NHS)

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 5.5-6.0. (Do not use phosphate (B84403) or carboxylate buffers).

  • Coupling Buffer: 1x Phosphate-Buffered Saline (PBS), pH 7.2-7.4. (Do not use amine-containing buffers like Tris).

  • Quenching Solution: 1 M Glycine or 1 M Tris-HCl, pH 7.5.

  • Washing Buffer: PBS or deionized water.

  • Reaction tubes (e.g., microcentrifuge tubes)

  • Orbital shaker or rotator

  • Centrifuge for nanoparticle purification

Protocol: Step-by-Step Method

The following workflow outlines the key stages of the nanoparticle modification process.

start Start: Carboxylated NPs prepare_np 1. Prepare NP Suspension (Wash with Activation Buffer) start->prepare_np activate 2. Activate Carboxyl Groups (Add fresh EDC/Sulfo-NHS) Incubate 15-30 min prepare_np->activate wash1 3. Wash NPs (Remove excess EDC/NHS) Centrifuge & resuspend activate->wash1 couple 4. Couple PEG Linker (Add this compound) Incubate 2h - overnight wash1->couple quench 5. Quench Reaction (Add Glycine/Tris) Incubate 30 min couple->quench wash2 6. Final Wash & Purification (Remove unreacted PEG) 3x cycles of centrifugation quench->wash2 characterize 7. Characterize & Store (DLS, Zeta, FTIR, etc.) Store at 4°C wash2->characterize finish End: Functionalized NPs characterize->finish

Diagram 2: Experimental workflow for nanoparticle surface modification.

Step 1: Activation of Nanoparticle Carboxyl Groups

  • Take 1 mL of a 10 mg/mL carboxylated nanoparticle suspension.

  • Pellet the nanoparticles by centrifugation (e.g., 15,000 x g for 20 minutes; adjust speed and time based on nanoparticle size and density). Discard the supernatant.

  • Resuspend the nanoparticle pellet in 1 mL of cold Activation Buffer (pH 5.5). Repeat this washing step once more to ensure complete buffer exchange.

  • Immediately before use, prepare fresh solutions of EDC and Sulfo-NHS in Activation Buffer. For a 10 mg nanoparticle sample, a 5 to 10-fold molar excess of EDC/Sulfo-NHS over the estimated surface carboxyl groups is a good starting point.

    • Example: Prepare 10 mg/mL EDC and 10 mg/mL Sulfo-NHS solutions.

  • Add 50 µL of the EDC solution and 50 µL of the Sulfo-NHS solution to the 1 mL nanoparticle suspension.

  • Incubate for 15-30 minutes at room temperature with gentle mixing on a rotator.

Step 2: Coupling with this compound

  • After activation, immediately pellet the nanoparticles by centrifugation to remove excess EDC and Sulfo-NHS, which can interfere with the coupling reaction.

  • Resuspend the activated nanoparticle pellet in 1 mL of Coupling Buffer (pH 7.2).

  • Prepare a stock solution of this compound in Coupling Buffer (e.g., 10 mg/mL).

  • Add the this compound solution to the activated nanoparticle suspension. A 20 to 50-fold molar excess of the PEG linker relative to the nanoparticles is recommended to favor the reaction of only one amine group per linker with the surface.

  • Incubate the reaction mixture for at least 2 hours at room temperature or overnight at 4°C with gentle rotation.

Step 3: Quenching and Purification

  • Add 50 µL of Quenching Solution (e.g., 1 M Glycine) to the reaction mixture to quench any unreacted NHS-ester groups on the nanoparticle surface. Incubate for 30 minutes at room temperature.

  • Purify the functionalized nanoparticles by performing three cycles of centrifugation and resuspension in Washing Buffer (e.g., PBS or deionized water). This step is crucial to remove unreacted PEG linker and quenching reagents.

  • After the final wash, resuspend the nanoparticle pellet in the desired storage buffer (e.g., PBS) to a final concentration of 10 mg/mL. Store at 4°C.

Data Presentation and Characterization

Successful surface modification can be confirmed by analyzing the physicochemical properties of the nanoparticles before and after PEGylation.

Key Characterization Techniques:

  • Dynamic Light Scattering (DLS): Measures the hydrodynamic diameter and Polydispersity Index (PDI). A successful PEG coating will result in an increase in the hydrodynamic diameter.[1]

  • Zeta Potential Analysis: Measures the surface charge. Carboxylated nanoparticles typically have a strong negative charge. PEGylation shields this charge, causing the zeta potential to shift towards neutrality (closer to zero).[1][7]

  • Fourier-Transform Infrared Spectroscopy (FTIR): Can confirm the formation of the amide bond (typically showing peaks around 1650 cm⁻¹).

  • X-ray Photoelectron Spectroscopy (XPS): A surface-sensitive technique that can detect changes in elemental composition, confirming the presence of the PEG linker.

Table 1: Typical Physicochemical Changes After Surface Modification

The following table summarizes representative data on how nanoparticle properties change after PEGylation. Actual values will vary depending on the nanoparticle core, size, and the density of the PEG layer.

ParameterBefore Modification (Bare NPs)After Modification (PEGylated NPs)Rationale for Change
Hydrodynamic Diameter (nm) 155 ± 5 nm180 ± 8 nmThe PEG layer adds hydrodynamic bulk to the nanoparticle surface.[1]
Polydispersity Index (PDI) 0.150.18A slight increase in PDI is common but should remain below 0.3 for a homogenous population.
Zeta Potential (mV) -35.2 ± 2.5 mV-12.7 ± 1.8 mVThe hydrophilic PEG chains shield the negative surface charge of the core carboxyl groups.[7][8]

Data are presented as mean ± standard deviation and are synthesized from typical results reported in scientific literature.[1][7][9]

Application Example: Targeted Drug Delivery

The terminal amine group on the PEGylated nanoparticle surface serves as a reactive handle for further bioconjugation. For example, a targeting ligand (e.g., a peptide like RGD that targets integrins overexpressed on tumor cells) can be attached. The resulting nanoparticle can then deliver a payload (e.g., a kinase inhibitor) to a specific cell type, where it can interfere with signaling pathways involved in cell proliferation and survival.

cluster_0 Targeted Nanoparticle Delivery cluster_1 Intracellular Action NP NP-PEG-RGD (Targeted Nanoparticle) Receptor Integrin Receptor NP->Receptor Binds Endocytosis Endocytosis Receptor->Endocytosis Membrane Cancer Cell Membrane Drug_Release Drug Release (Kinase Inhibitor) Endocytosis->Drug_Release Kinase_A Kinase A Drug_Release->Kinase_A Inhibits Kinase_B Kinase B Kinase_A->Kinase_B Activates Proliferation Cell Proliferation & Survival Kinase_B->Proliferation Promotes

Diagram 3: Targeted nanoparticle inhibiting a generic kinase signaling pathway.

Troubleshooting Guide

ProblemPotential Cause(s)Suggested Solution(s)
Low PEGylation Efficiency Inactive EDC/Sulfo-NHS due to hydrolysis.Prepare EDC/Sulfo-NHS solutions immediately before use. Store reagents desiccated at -20°C.
Incorrect buffer pH.Ensure Activation Buffer is pH 5.5-6.0 and Coupling Buffer is pH 7.2-8.0.
Presence of amine-containing buffers (e.g., Tris) during coupling.Use amine-free buffers like PBS, HEPES, or MES for the reaction steps.
Nanoparticle Aggregation Insufficient surface charge after washing steps.Perform washing and reaction steps quickly. Ensure adequate mixing during reactions. Increase the density of the PEG coating.
High degree of PEGylation leading to insolubility.Reduce the molar excess of the activated PEG linker used in the coupling step.
High Polydispersity (PDI) Inconsistent reaction conditions.Ensure homogenous mixing and temperature control during all incubation steps.
Aggregation during purification.Resuspend nanoparticle pellets gently (e.g., via probe sonication on low power) after each centrifugation step.

References

Application Notes and Protocols for Peptide Synthesis Utilizing a Diamino-PEG Linker

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of peptides using Bis-NH2-C1-PEG3 as a flexible and hydrophilic linker. The incorporation of a polyethylene (B3416737) glycol (PEG) linker can enhance the solubility and pharmacokinetic properties of the resulting peptide.[1] The following protocols are based on standard Fmoc solid-phase peptide synthesis (SPPS) methodologies.

Introduction

Solid-phase peptide synthesis (SPPS) is the cornerstone of modern peptide synthesis, allowing for the efficient construction of peptide chains on a solid support. The choice of linker, which connects the growing peptide to the resin, is crucial as it dictates the conditions for final cleavage and the nature of the C-terminus. This compound is a bifunctional linker featuring two terminal amine groups separated by a PEG(3) spacer. This linker can be attached to a solid support, typically through one of its amine groups, leaving the other amine free to initiate peptide chain elongation. The PEG component of the linker imparts increased hydrophilicity to the peptide, which can improve solubility and reduce aggregation.

Experimental Protocols

This section details the step-by-step procedures for peptide synthesis using the this compound linker.

Resin Functionalization with this compound Linker

This protocol describes the attachment of the this compound linker to a carboxyl-functionalized resin, such as Merrifield resin.

Materials:

  • Merrifield resin (or other carboxyl-functionalized resin)

  • This compound

  • N,N'-Diisopropylcarbodiimide (DIC)

  • Hydroxybenzotriazole (HOBt)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine (B6355638) solution (20% in DMF)

Procedure:

  • Swell the Merrifield resin in DCM for 1 hour, followed by washing with DMF.

  • In a separate vessel, dissolve this compound (5 equivalents relative to resin substitution), HOBt (5 equivalents), and DIC (5 equivalents) in DMF. Allow to stand for 10 minutes to pre-activate.

  • Add the activated linker solution to the resin.

  • Agitate the mixture for 6 hours at room temperature.

  • Wash the resin thoroughly with DMF and DCM to remove excess reagents.

  • To ensure one of the linker's amino groups is available for peptide synthesis, treat the resin with a 20% piperidine solution in DMF for 20 minutes to remove any potential Fmoc protection if the linker was supplied in a protected form.

  • Wash the resin again with DMF and DCM and dry under vacuum.

First Amino Acid Coupling

This protocol outlines the attachment of the first Fmoc-protected amino acid to the linker-functionalized resin.

Materials:

  • Linker-functionalized resin

  • Fmoc-protected amino acid (5 equivalents)

  • HATU (5 equivalents)

  • N,N-Diisopropylethylamine (DIPEA) (10 equivalents)

  • DMF

Procedure:

  • Swell the linker-functionalized resin in DMF for 1 hour.

  • In a separate vessel, dissolve the Fmoc-protected amino acid and HATU in DMF.

  • Add DIPEA to the amino acid/HATU mixture and immediately add it to the resin.

  • Agitate the mixture for 2-4 hours at room temperature.

  • Wash the resin with DMF and DCM.

  • Perform a Kaiser test to confirm the completion of the coupling reaction. If the test is positive (indicating free amines), repeat the coupling step.

Peptide Chain Elongation (Fmoc-SPPS)

This section describes the iterative cycles of deprotection and coupling to elongate the peptide chain.

Materials:

  • Peptide-resin

  • 20% Piperidine in DMF

  • Fmoc-protected amino acids

  • HATU/DIPEA or DIC/HOBt coupling reagents

  • DMF, DCM

Fmoc Deprotection:

  • Add 20% piperidine in DMF to the peptide-resin.

  • Agitate for 5 minutes, then drain.

  • Add a fresh solution of 20% piperidine in DMF and agitate for 15-20 minutes.

  • Wash the resin thoroughly with DMF and DCM.

Amino Acid Coupling:

  • Follow the procedure outlined in Section 2 for coupling the next Fmoc-protected amino acid.

  • Repeat the deprotection and coupling cycles until the desired peptide sequence is assembled.

Cleavage and Deprotection

This protocol describes the cleavage of the completed peptide from the resin and the simultaneous removal of side-chain protecting groups.

Materials:

  • Peptide-resin

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water

  • Cold diethyl ether

Procedure:

  • Wash the peptide-resin with DCM and dry under vacuum.

  • Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5).

  • Add the cleavage cocktail to the peptide-resin (approximately 5 mL per 0.5 g of resin).[2]

  • Agitate the mixture at room temperature for 2-3 hours.

  • Filter the resin and collect the filtrate.

  • Wash the resin with additional TFA.

  • Precipitate the peptide by adding the combined filtrate dropwise to cold diethyl ether.

  • Centrifuge the mixture to pellet the peptide.

  • Wash the peptide pellet with cold diethyl ether and dry under vacuum.

Data Presentation

The following table summarizes typical quantitative data expected from a standard peptide synthesis using the described protocol. Actual results may vary depending on the peptide sequence and length.

ParameterTypical ValueNotes
Resin Loading 0.2 - 0.5 mmol/gDependent on the initial substitution of the starting resin.
Coupling Efficiency >99% per stepMonitored by Kaiser test or other qualitative methods.
Crude Peptide Purity 70 - 90%Determined by RP-HPLC. Sequence-dependent.
Overall Yield 40 - 70%Based on the initial loading of the first amino acid.

Visualizations

Experimental Workflow for Peptide Synthesis

Peptide_Synthesis_Workflow start Start: Carboxyl-Resin resin_func Resin Functionalization (this compound) start->resin_func DIC, HOBt first_aa First Amino Acid Coupling resin_func->first_aa Fmoc-AA-OH, HATU, DIPEA deprotection Fmoc Deprotection (20% Piperidine) first_aa->deprotection coupling Amino Acid Coupling (HATU/DIPEA) deprotection->coupling repeat Repeat n-1 times coupling->repeat repeat->deprotection Elongation Cycle cleavage Cleavage & Deprotection (TFA Cocktail) repeat->cleavage Final Cycle purification Purification (RP-HPLC) cleavage->purification end Final Peptide purification->end

Caption: Workflow for solid-phase peptide synthesis using a diamino-PEG linker.

Logical Relationship of Synthesis Stages

Synthesis_Stages stage1 Stage 1: Support Preparation Swell Resin Functionalize with Linker stage2 Stage 2: Peptide Assembly Couple First Amino Acid Iterative Deprotection Iterative Coupling stage1->stage2 stage3 Stage 3: Product Isolation Cleave from Resin Remove Protecting Groups Precipitate Peptide stage2->stage3 stage4 Stage 4: Analysis RP-HPLC Mass Spectrometry stage3->stage4

Caption: The four main stages of the peptide synthesis protocol.

References

Application Notes: Bis-NH2-C1-PEG3 for Antibody-Drug Conjugate (ADC) Development

Author: BenchChem Technical Support Team. Date: December 2025

1. Introduction

Antibody-Drug Conjugates (ADCs) are a class of biopharmaceutical drugs designed as a targeted therapy for treating cancer. ADCs are complex molecules composed of an antibody linked, via a chemical linker, to a biologically active cytotoxic (anticancer) payload. The antibody specifically targets a protein or receptor on the surface of tumor cells. Upon binding, the ADC is internalized, and the payload is released, leading to cell death.

The linker plays a crucial role in the stability and efficacy of an ADC. It must be stable in circulation to prevent premature release of the payload but allow for its efficient release once inside the target cell. PEGylated linkers, such as those based on polyethylene (B3416737) glycol (PEG), are often employed to enhance the solubility and pharmacokinetic properties of the ADC.

Bis-NH2-C1-PEG3 is a short, flexible, and hydrophilic bifunctional linker containing two primary amine groups. These amine groups provide versatile handles for conjugation, allowing for the attachment of both the antibody and the cytotoxic payload, often through multi-step synthetic strategies. This document provides an overview of the application of this compound in the development of ADCs, including protocols for conjugation and characterization.

2. Principle of this compound in ADC Synthesis

The two primary amine groups of this compound allow for a variety of conjugation strategies. A common approach involves creating a heterobifunctional linker from the homobifunctional this compound. For instance, one amine group can be reacted with a molecule containing a carboxyl group to form a stable amide bond, while the other amine is protected. The protecting group is then removed, and the second amine can be reacted with another molecule.

Alternatively, one amine can be modified to introduce a different reactive group, such as a maleimide (B117702) or an NHS ester, allowing for specific conjugation to cysteines or lysines on the antibody surface. The other amine can then be used for payload attachment. The PEG component of the linker enhances the solubility of the ADC and can help to reduce aggregation.

Experimental Protocols

Protocol 1: Two-Step Antibody-Linker Conjugation

This protocol describes a common method for attaching a payload to an antibody using a bifunctional amine linker. It involves the activation of the antibody's lysine (B10760008) residues, followed by reaction with the linker and then the payload.

Materials:

  • Antibody (e.g., Trastuzumab) in a suitable buffer (e.g., PBS, pH 7.4)

  • This compound Linker

  • Payload with a reactive group (e.g., NHS-ester-Payload)

  • Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC)

  • Dithiothreitol (DTT)

  • Solvents (e.g., DMSO, DMF)

  • Reaction buffers (e.g., borate (B1201080) buffer, pH 8.5)

  • Purification columns (e.g., SEC, HIC)

Procedure:

  • Antibody Modification:

    • React the antibody with a molar excess of SMCC in a suitable buffer (e.g., PBS, pH 7.4) for 1-2 hours at room temperature. This step introduces maleimide groups onto the antibody surface via reaction with lysine residues.

    • Remove excess SMCC using a desalting column.

  • Linker-Payload Conjugation:

    • In a separate reaction, dissolve the this compound linker and the NHS-ester-Payload in an organic solvent like DMSO.

    • React the two components, often with a base catalyst, to form a stable amide bond between one of the linker's amines and the payload's NHS ester. This results in a Linker-Payload conjugate with a free amine group.

    • Purify the Linker-Payload conjugate using an appropriate method, such as reversed-phase HPLC.

  • Final ADC Assembly:

    • The purified Linker-Payload conjugate's remaining amine group needs to be modified to react with the maleimide groups on the antibody. This can be achieved by reacting it with a reagent that introduces a thiol group.

    • Alternatively, a different chemistry can be employed. For this example, we will assume a payload that already contains a thiol-reactive group is conjugated to the linker.

    • Add the activated Linker-Payload to the maleimide-functionalized antibody.

    • Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C.

    • Quench the reaction by adding an excess of a thiol-containing reagent like cysteine.

  • Purification and Characterization:

    • Purify the resulting ADC using size-exclusion chromatography (SEC) or hydrophobic interaction chromatography (HIC) to remove unconjugated antibody, linker, and payload.

    • Characterize the ADC to determine the drug-to-antibody ratio (DAR), purity, and aggregation levels using techniques such as UV-Vis spectroscopy, mass spectrometry, and SEC.

Data Presentation

The successful synthesis of an ADC using this compound can be evaluated by several key parameters. The following table summarizes typical data obtained during ADC characterization.

ParameterDescriptionTypical ValueMethod of Analysis
Drug-to-Antibody Ratio (DAR) The average number of drug molecules conjugated to a single antibody.3.5 - 4.2HIC-HPLC, UV-Vis, Mass Spectrometry
Conjugation Efficiency (%) The percentage of antibody that is successfully conjugated with the drug-linker complex.> 95%SDS-PAGE, HIC-HPLC
Monomer Purity (%) The percentage of the final ADC product that is in a non-aggregated, monomeric form.> 98%Size-Exclusion Chromatography (SEC)
In vitro Cytotoxicity (IC50) The concentration of the ADC required to inhibit the growth of target cancer cells by 50%.0.1 - 10 nMCell-based viability assays (e.g., MTT, CellTiter-Glo)
Plasma Stability (%) The percentage of intact ADC remaining after incubation in plasma over a specific time period.> 90% after 7 daysELISA, LC-MS

Visualizations

Diagram 1: ADC Synthesis Workflow

ADC_Synthesis_Workflow cluster_antibody_prep Antibody Preparation cluster_linker_payload_prep Linker-Payload Preparation cluster_conjugation Final Conjugation cluster_purification Purification & Analysis Ab Antibody Activated_Ab Activated Antibody (e.g., with maleimide groups) Ab->Activated_Ab Activation (e.g., SMCC) ADC_Crude Crude ADC Activated_Ab->ADC_Crude Conjugation Linker This compound Linker_Payload Linker-Payload Conjugate Linker->Linker_Payload Payload Payload (e.g., with NHS ester) Payload->Linker_Payload Linker_Payload->ADC_Crude ADC_Pure Purified ADC ADC_Crude->ADC_Pure Purification (e.g., SEC, HIC) Analysis Characterization (DAR, Purity, etc.) ADC_Pure->Analysis

Caption: A generalized workflow for the synthesis of an antibody-drug conjugate.

Diagram 2: ADC Mechanism of Action and Signaling Pathway

ADC_MoA cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space ADC Antibody-Drug Conjugate Receptor Tumor Cell Receptor ADC->Receptor 1. Binding Endosome Endosome Receptor->Endosome 2. Internalization Lysosome Lysosome Endosome->Lysosome 3. Trafficking Payload Released Payload (e.g., Microtubule Inhibitor) Lysosome->Payload 4. Payload Release Microtubules Microtubule Disruption Payload->Microtubules 5. Target Engagement Apoptosis Apoptosis (Cell Death) Microtubules->Apoptosis 6. Induction of Apoptosis

Caption: The mechanism of action for a typical ADC targeting microtubule polymerization.

Application Notes and Protocols for Amine-Reactive Crosslinking Using Bis-NH2-C1-PEG3

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bis-NH2-C1-PEG3 is a hydrophilic, amine-reactive crosslinker that is increasingly utilized in bioconjugation and drug development. Its structure, featuring a short, flexible polyethylene (B3416737) glycol (PEG) spacer with primary amine groups at both termini, makes it a versatile tool for covalently linking molecules. The PEG moiety enhances the solubility and stability of the resulting conjugates, which is particularly advantageous in biological systems.[1][2][3] While its primary application to date has been as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs) for targeted protein degradation, its fundamental reactivity with carboxyl groups and other electrophiles allows for its broader use in various crosslinking applications.[]

This document provides detailed protocols and application notes for using this compound in amine-reactive crosslinking, focusing on the conjugation to carboxylated molecules and surfaces.

Principle of Amine-Reactive Crosslinking with this compound

The primary amines of this compound are nucleophilic and can readily react with electrophilic groups to form stable covalent bonds. A common strategy for crosslinking with this compound involves the use of carbodiimide (B86325) chemistry, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS. This reaction activates carboxyl groups on a target molecule (e.g., a protein, peptide, or functionalized surface) to form a semi-stable NHS ester, which then efficiently reacts with the primary amines of this compound to form a stable amide bond.[5][6]

Applications

The versatile nature of this compound allows for its use in a variety of applications, including:

  • PROTAC Synthesis: As a flexible linker to connect a target protein binder and an E3 ligase ligand.

  • Antibody-Drug Conjugate (ADC) Development: To link cytotoxic drugs to antibodies, where the PEG spacer can improve the ADC's pharmacokinetic properties.[7][8]

  • Surface Modification: To immobilize proteins or other molecules onto carboxylated surfaces, such as beads or nanoparticles, for affinity purification or diagnostic assays.[9][10]

  • Protein-Protein Interaction Studies: To crosslink interacting proteins, thereby capturing transient interactions for subsequent analysis by techniques like SDS-PAGE and mass spectrometry.[11][12][13]

Experimental Protocols

Protocol 1: Conjugation of this compound to a Protein via EDC/NHS Chemistry

This protocol describes the crosslinking of a protein to another molecule or surface that has been pre-functionalized with this compound. The process involves the activation of carboxyl groups on the protein and subsequent reaction with the amine groups of the linker.

Materials:

  • Protein of interest (with accessible carboxyl groups)

  • This compound

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS) or Sulfo-NHS

  • Activation Buffer: 0.1 M MES, pH 4.5-6.0

  • Conjugation Buffer: 1X PBS, pH 7.2-8.0

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M hydroxylamine

  • Desalting column

Procedure:

  • Protein Preparation: Dissolve the protein in Activation Buffer to a concentration of 1-10 mg/mL.

  • Activation of Protein Carboxyl Groups:

    • Immediately before use, prepare a 10 mg/mL stock solution of EDC and a 10 mg/mL stock solution of NHS in anhydrous DMSO or Activation Buffer.

    • Add the EDC and NHS stock solutions to the protein solution. A typical starting molar ratio is Protein:EDC:NHS of 1:2:5.

    • Incubate for 15-30 minutes at room temperature.

  • Conjugation Reaction:

    • Dissolve this compound in Conjugation Buffer.

    • Immediately add the desired molar excess of the this compound solution to the activated protein solution. A 10- to 50-fold molar excess of the linker is a common starting point for optimization.

    • Adjust the pH of the reaction mixture to 7.2-8.0 with Conjugation Buffer if necessary.

    • Incubate for 2 hours at room temperature or overnight at 4°C with gentle stirring.

  • Quenching: Stop the reaction by adding the Quenching Buffer to a final concentration of 20-50 mM and incubate for 15-30 minutes.

  • Purification: Remove unreacted linker and byproducts by size-exclusion chromatography (e.g., a desalting column) equilibrated with a suitable storage buffer.

Quantitative Data Summary (General Guidance)

ParameterRecommended RangeNotes
Protein Concentration1-10 mg/mLHigher concentrations can improve conjugation efficiency.
Molar Ratio (Protein:EDC:NHS)1:2:5 to 1:10:25Optimization may be required based on the protein.
Molar Excess of this compound10- to 50-foldHigher excess can increase the degree of labeling.
Activation pH4.5 - 6.0Optimal for EDC/NHS chemistry.[5]
Conjugation pH7.2 - 8.0Favors the reaction with primary amines.[5]
Reaction Time2 hours at RT or overnight at 4°CLonger incubation at 4°C may be needed for sensitive proteins.
Quenching AgentTris or HydroxylamineEffectively stops the reaction.[14]
Protocol 2: Immobilization of a Ligand to a Carboxylated Surface using this compound

This protocol outlines a two-step process to first functionalize a carboxylated surface with this compound and then conjugate a second molecule to the free amine group.

Materials:

  • Carboxylated surface (e.g., beads, nanoparticles)

  • This compound

  • Ligand with an amine-reactive group (e.g., NHS ester)

  • EDC and NHS/Sulfo-NHS

  • Activation Buffer: 0.1 M MES, pH 4.5-6.0

  • Conjugation Buffer: 1X PBS, pH 7.2-8.0

  • Washing Buffer: PBS with 0.05% Tween-20

  • Blocking Buffer: 1 M ethanolamine (B43304) or 100 mM glycine

Procedure:

  • Surface Activation:

    • Wash the carboxylated surface with Activation Buffer.

    • Activate the surface by incubating with EDC and NHS/Sulfo-NHS in Activation Buffer for 15 minutes at room temperature.

  • Linker Immobilization:

    • Wash the activated surface with ice-cold Activation Buffer to remove excess EDC and NHS.

    • Immediately add a solution of this compound in Conjugation Buffer to the activated surface.

    • Incubate for 2 hours at room temperature with gentle mixing.

  • Washing: Wash the surface extensively with Washing Buffer to remove unbound linker.

  • Ligand Conjugation:

    • Dissolve the amine-reactive ligand in Conjugation Buffer.

    • Add the ligand solution to the this compound functionalized surface.

    • Incubate for 1-2 hours at room temperature.

  • Blocking: Block any remaining active amine groups by incubating with Blocking Buffer for 30 minutes.

  • Final Washes: Wash the surface thoroughly with Washing Buffer to remove any non-covalently bound ligand.

Visualization of Workflows and Pathways

Experimental Workflow for Protein Conjugation

G cluster_0 Activation Step cluster_1 Conjugation Step cluster_2 Purification Protein Protein (-COOH) Activated_Protein Activated Protein (-NHS Ester) Protein->Activated_Protein Activation (pH 4.5-6.0) EDC_NHS EDC / NHS EDC_NHS->Protein Conjugated_Protein PEGylated Protein Activated_Protein->Conjugated_Protein Conjugation (pH 7.2-8.0) Linker This compound Linker->Activated_Protein Purification Desalting Column Conjugated_Protein->Purification

Caption: Workflow for protein conjugation using this compound.

Logical Relationship in PROTAC-mediated Protein Degradation

PROTAC_Pathway cluster_1 Ubiquitination cluster_2 Degradation POI Protein of Interest (POI) PROTAC PROTAC (with this compound linker) POI->PROTAC Ubiquitinated_POI Poly-ubiquitinated POI POI->Ubiquitinated_POI Ubiquitin Transfer E3_Ligase E3 Ubiquitin Ligase PROTAC->E3_Ligase PROTAC->Ubiquitinated_POI Ubiquitin Transfer E3_Ligase->Ubiquitinated_POI Ubiquitin Transfer Proteasome Proteasome Ubiquitinated_POI->Proteasome Degradation_Products Degraded Peptides Proteasome->Degradation_Products

Caption: PROTAC-mediated protein degradation pathway.

References

Application Note & Protocol: Synthesis of Hydrogels using Bis-NH2-C1-PEG3 Crosslinker

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydrogels are three-dimensional, hydrophilic polymer networks capable of absorbing and retaining large volumes of water or biological fluids.[1] Their tunable physical properties, biocompatibility, and ability to encapsulate therapeutic agents make them ideal candidates for a variety of biomedical applications, including drug delivery, tissue engineering, and wound healing.[1][2] Poly(ethylene glycol) (PEG) is a widely used polymer for hydrogel fabrication due to its non-toxic, non-immunogenic, and protein-repellent properties.[1][3]

The formation of a stable hydrogel network relies on the crosslinking of polymer chains. This can be achieved through various chemical reactions, including the reaction between amine-terminated crosslinkers and polymers functionalized with N-hydroxysuccinimide (NHS) esters. This application note provides a detailed protocol for the synthesis of a hydrogel using Bis-NH2-C1-PEG3, a diamine-terminated PEG linker, and a multi-arm PEG-NHS polymer. While this compound is also utilized as a linker in Proteolysis-Targeting Chimeras (PROTACs), its bifunctional amine groups make it a suitable candidate for crosslinking applications in hydrogel synthesis.[2][4][5]

This document outlines the materials, equipment, and step-by-step procedures for the preparation and basic characterization of such a hydrogel.

Materials and Equipment

Materials
  • Multi-arm PEG-succinimidyl succinate (B1194679) (e.g., 4-arm PEG-SS, MW 10,000)

  • This compound crosslinker (MW 220.31)[2]

  • Phosphate-buffered saline (PBS), pH 7.4

  • Sterile, pyrogen-free water for injection

  • (Optional) Therapeutic agent for encapsulation

  • (Optional) Fluorescently labeled molecule for release studies

Equipment
  • Analytical balance

  • Vortex mixer

  • pH meter

  • Syringes and needles

  • Molds for hydrogel casting (e.g., PDMS molds)

  • Incubator at 37°C

  • Lyophilizer (freeze-dryer)

  • Scanning Electron Microscope (SEM)

  • Rheometer

Experimental Protocols

Protocol 1: Hydrogel Synthesis

This protocol describes the in situ formation of a hydrogel by reacting a 4-arm PEG-SS with the this compound crosslinker. The reaction involves the formation of stable amide bonds between the NHS esters of the PEG-SS and the primary amines of the this compound.

1. Preparation of Precursor Solutions: a. Prepare a 10% (w/v) solution of 4-arm PEG-SS in sterile PBS (pH 7.4). For example, dissolve 100 mg of 4-arm PEG-SS in 1 mL of PBS. Gently vortex until fully dissolved. b. Prepare a stock solution of the this compound crosslinker in sterile PBS. The concentration will depend on the desired crosslinking density. For a 1:1 molar ratio of NHS to amine groups, calculate the required amount of this compound.

2. Hydrogel Formation: a. In a sterile microcentrifuge tube, add the desired volume of the 4-arm PEG-SS solution. b. If encapsulating a therapeutic agent, add it to the PEG-SS solution at this stage and mix gently. c. Add the calculated volume of the this compound solution to the PEG-SS solution. d. Immediately and thoroughly mix the two solutions by vortexing for 5-10 seconds. e. Quickly transfer the mixed solution into a mold of the desired shape and size. f. Allow the hydrogel to crosslink at room temperature or 37°C. Gelation time will vary depending on the concentration of the precursors and the temperature.

3. Hydrogel Purification: a. Once the hydrogel is formed, gently remove it from the mold. b. Place the hydrogel in a large volume of sterile PBS to wash away any unreacted components. c. Replace the PBS solution every 12 hours for a total of 48 hours to ensure complete purification.

Protocol 2: Characterization of Hydrogel Properties

1. Swelling Ratio Measurement: a. After purification, remove the hydrogel from the PBS and gently blot the surface with a lint-free wipe to remove excess water. b. Weigh the swollen hydrogel (Ws). c. Freeze the hydrogel at -80°C and then lyophilize it until a constant dry weight is achieved. d. Weigh the dried hydrogel (Wd). e. Calculate the swelling ratio using the following formula: Swelling Ratio = (Ws - Wd) / Wd

2. Mechanical Testing: a. Use a rheometer to measure the storage modulus (G') and loss modulus (G'') of the hydrogel. b. Perform a frequency sweep to determine the viscoelastic properties of the hydrogel.

3. Morphological Analysis: a. Lyophilize a purified hydrogel sample. b. Mount the dried hydrogel on an SEM stub and sputter-coat it with a conductive material (e.g., gold). c. Image the cross-sectional morphology of the hydrogel using an SEM to observe the porous structure.

Data Presentation

The following table summarizes typical quantitative data for PEG-based hydrogels. The exact values will depend on the specific experimental conditions, such as polymer concentration and crosslinking density.

ParameterTypical Value RangeSignificance
Gelation Time5 - 30 minutesIndicates the kinetics of the crosslinking reaction.
Storage Modulus (G')1 - 50 kPaRepresents the elastic properties and stiffness of the hydrogel.[6]
Swelling Ratio10 - 50Measures the water absorption capacity of the hydrogel.[6]
Mesh Size5 - 20 nmIndicates the average distance between crosslinks, affecting solute diffusion.[6]

Visualizations

Experimental Workflow

experimental_workflow Experimental Workflow for Hydrogel Synthesis and Characterization cluster_prep Preparation cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization prep_peg Prepare 4-arm PEG-SS Solution mix Mix Precursor Solutions prep_peg->mix prep_crosslinker Prepare this compound Solution prep_crosslinker->mix cast Cast into Mold mix->cast gel Allow Gelation cast->gel wash Wash in PBS gel->wash swell Swelling Ratio wash->swell mech Mechanical Testing wash->mech sem SEM Imaging wash->sem

Caption: Workflow for hydrogel synthesis and characterization.

Drug Release Mechanism

drug_release Controlled Drug Release from a Hydrogel Matrix cluster_hydrogel Hydrogel Matrix cluster_release Release Environment drug_encap Encapsulated Drug drug_released Released Drug drug_encap->drug_released Diffusion polymer_network Crosslinked Polymer Network

Caption: Mechanism of diffusion-controlled drug release.

Conclusion

This application note provides a generalized framework for the synthesis and characterization of hydrogels using the this compound crosslinker. The described methods are based on established principles of PEG hydrogel chemistry and offer a starting point for researchers to develop hydrogels with tailored properties for specific applications in drug delivery and tissue engineering. The versatility of PEG chemistry allows for the incorporation of various functionalities and the tuning of mechanical and degradation properties to meet diverse research needs.

References

Troubleshooting & Optimization

Technical Support Center: Conjugation of Bis-NH2-C1-PEG3

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on improving the conjugation efficiency of Bis-NH2-C1-PEG3. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental procedures.

Troubleshooting Guide

This guide is designed to help you identify and resolve common problems that may arise during the conjugation of Bis-t Primary Amine-C1-PEG3.

Symptom Possible Cause Recommended Solution
Low or No Conjugation Yield Suboptimal Reaction pH: The pH of the reaction buffer is critical for efficient conjugation. For NHS ester chemistry, the optimal pH is typically between 7.2 and 8.5.[1][2] For reductive amination, the pH should be between 6.5 and 7.5 for the Schiff base formation and reduction.Verify the pH of your reaction buffer before starting the experiment. Use a calibrated pH meter. Consider performing small-scale test reactions at different pH values within the recommended range to find the optimal condition for your specific molecules.
Hydrolysis of Activated Moiety (e.g., NHS ester): N-hydroxysuccinimide (NHS) esters are susceptible to hydrolysis in aqueous solutions, especially at higher pH and temperatures.[2] The half-life of an NHS ester can be as short as 10 minutes at pH 8.6 and 4°C.[3]Prepare the activated molecule (e.g., NHS-ester functionalized molecule) solution immediately before use.[2][4] If the activated molecule is not readily soluble in aqueous buffer, dissolve it in a dry, water-miscible organic solvent like DMSO or DMF and then add it to the reaction mixture.[2][4]
Presence of Primary Amines in Buffer: Buffers containing primary amines, such as Tris, will compete with the this compound for reaction with your activated molecule, leading to significantly lower yields.[1][2]Use amine-free buffers like phosphate-buffered saline (PBS), borate (B1201080) buffer, or HEPES buffer.[1][2] If your molecule of interest is in an amine-containing buffer, perform a buffer exchange using dialysis or a desalting column before initiating the conjugation reaction.[2]
Inefficient Schiff Base Formation or Reduction (Reductive Amination): For reductive amination, the formation of the Schiff base and its subsequent reduction are key steps.Ensure the pH is optimal for Schiff base formation (typically slightly acidic to neutral). Use a suitable reducing agent like sodium cyanoborohydride (NaBH3CN).
Formation of Polymers/Aggregates Incorrect Stoichiometry: Using an incorrect molar ratio of the reactants can lead to the formation of polymers, where the bifunctional this compound links multiple molecules together.Carefully control the stoichiometry of the reaction. A common strategy is to use a molar excess of one of the components to favor the formation of the desired 1:1 or 1:2 conjugate and minimize polymerization. Perform titration experiments with varying molar ratios to determine the optimal conditions.
High Concentration of Reactants: High concentrations of the reactants can increase the likelihood of intermolecular crosslinking and aggregation.If aggregation is observed, try reducing the concentration of the reactants.
Difficulty in Purifying the Conjugate Complex Reaction Mixture: The final reaction mixture may contain unreacted starting materials, byproducts, and the desired conjugate, making purification challenging.[]Utilize size-exclusion chromatography (SEC) to separate molecules based on their hydrodynamic radius. This is effective for separating the larger PEGylated conjugate from smaller unreacted molecules.[] Ion-exchange chromatography (IEX) can also be used, as PEGylation can alter the surface charge of the conjugated molecule.
Inconsistent Results Variability in Reagent Quality: The purity and activity of the crosslinkers and the molecule to be conjugated can affect the outcome of the reaction.Use high-purity reagents. If possible, verify the activity of the functional groups on your molecules before starting the conjugation.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for conjugating a molecule to this compound using NHS ester chemistry?

A1: The optimal pH for reacting an NHS ester with a primary amine, such as those on this compound, is between 7.2 and 8.5.[1][2] Within this range, the primary amines are sufficiently deprotonated and nucleophilic to attack the NHS ester, while the rate of hydrolysis of the NHS ester is manageable.

Q2: Can I use Tris buffer for my conjugation reaction?

A2: No, you should avoid buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane), as they will compete with the amino groups on the this compound for the activated molecule (e.g., NHS ester), leading to a significant reduction in conjugation efficiency.[1][2] Recommended buffers include phosphate-buffered saline (PBS), borate buffer, and HEPES buffer.[1][2]

Q3: How can I prevent the formation of polymers when using a bifunctional linker like this compound?

A3: To minimize polymerization, it is crucial to control the stoichiometry of the reaction. One common approach is to perform a two-step sequential conjugation if you are linking two different molecules (A and B). First, react molecule A with a molar excess of this compound to favor the formation of A-PEG-NH2. After purifying this intermediate, react it with an excess of molecule B. Alternatively, if you are linking two identical molecules, using a large molar excess of the molecule to be conjugated to the linker can favor the formation of a 1:1 adduct.

Q4: How should I prepare and handle my NHS-ester activated molecule?

A4: NHS esters are moisture-sensitive and can hydrolyze in aqueous solutions.[2][4] It is best to dissolve the NHS-ester activated molecule in a dry, water-miscible organic solvent like anhydrous DMSO or DMF immediately before use.[2][4] Avoid preparing stock solutions for long-term storage. When adding the dissolved NHS ester to your aqueous reaction buffer, ensure the final concentration of the organic solvent is low (typically less than 10%) to avoid denaturing proteins.[4]

Q5: What is reductive amination and when should I use it with this compound?

A5: Reductive amination is a method to form a stable amine bond between an amine and a carbonyl group (aldehyde or ketone).[6] You would use this method if the molecule you want to conjugate to this compound has an aldehyde or ketone functional group. The reaction proceeds in two steps: the formation of a Schiff base intermediate, followed by its reduction with a reducing agent like sodium cyanoborohydride (NaBH3CN).[7] This method offers an alternative to NHS ester chemistry, particularly when targeting specific sites on a molecule.

Q6: How can I confirm that my conjugation reaction was successful?

A6: Several analytical techniques can be used to characterize the conjugate and confirm successful PEGylation. SDS-PAGE analysis will show an increase in the apparent molecular weight of a protein after conjugation to the PEG linker.[8] Size-exclusion chromatography (SEC) can also be used to detect the formation of a larger molecular weight species. For more detailed characterization, mass spectrometry (MS) can be used to determine the exact mass of the conjugate and the degree of PEGylation.[3][9][10][11]

Q7: How do I quench the conjugation reaction?

A7: To stop the reaction, you can add a quenching reagent that will react with any remaining active groups. For NHS ester reactions, a common quenching reagent is a buffer containing a high concentration of a primary amine, such as Tris or glycine, at a final concentration of 20-50 mM.

Experimental Protocols

Protocol 1: Two-Step Conjugation of Two Different Proteins (Protein A and Protein B) using this compound and NHS Ester Chemistry

This protocol outlines a two-step process to minimize the formation of homodimers and polymers.

Materials:

  • Protein A (to be conjugated) in an amine-free buffer (e.g., PBS, pH 7.4)

  • Protein B with a reactive NHS ester (Protein B-NHS)

  • This compound

  • Anhydrous DMSO

  • Reaction Buffer: 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.5

  • Quenching Buffer: 1 M Tris-HCl, pH 7.5

  • Purification columns (e.g., size-exclusion chromatography)

Procedure:

Step 1: Conjugation of Protein A to this compound

  • Prepare Reactants:

    • Dissolve Protein A in the Reaction Buffer to a final concentration of 1-10 mg/mL.

    • Dissolve this compound in anhydrous DMSO to a concentration of 10 mM.

  • Reaction:

    • Add a 20-fold molar excess of the this compound solution to the Protein A solution.

    • Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle stirring.

  • Purification:

    • Purify the Protein A-PEG-NH2 conjugate from excess this compound using size-exclusion chromatography.

Step 2: Conjugation of Protein A-PEG-NH2 to Protein B-NHS

  • Prepare Reactants:

    • Pool the fractions containing the purified Protein A-PEG-NH2.

    • Prepare a fresh solution of Protein B-NHS in anhydrous DMSO.

  • Reaction:

    • Add a 5 to 10-fold molar excess of the Protein B-NHS solution to the Protein A-PEG-NH2 solution.

    • Incubate for 1-2 hours at room temperature.

  • Quenching:

    • Add the Quenching Buffer to a final concentration of 50 mM and incubate for 15 minutes at room temperature.

  • Final Purification:

    • Purify the final Protein A-PEG-Protein B conjugate using size-exclusion chromatography to remove unreacted and quenched reagents.

  • Characterization:

    • Analyze the purified conjugate by SDS-PAGE and mass spectrometry to confirm the successful conjugation and purity.

Protocol 2: Reductive Amination of an Aldehyde-Containing Molecule to this compound

Materials:

  • Aldehyde-containing molecule

  • This compound

  • Reaction Buffer: 0.1 M MES, 0.15 M NaCl, pH 6.5

  • Sodium Cyanoborohydride (NaBH3CN) solution (freshly prepared)

  • Quenching Buffer: 1 M Tris-HCl, pH 7.5

  • Purification columns

Procedure:

  • Prepare Reactants:

    • Dissolve the aldehyde-containing molecule and a molar excess of this compound in the Reaction Buffer.

  • Reaction:

    • Add NaBH3CN to the reaction mixture to a final concentration of 20 mM.

    • Incubate for 2-4 hours at room temperature.

  • Quenching:

    • Add the Quenching Buffer to stop the reaction.

  • Purification:

    • Purify the conjugate using an appropriate chromatography method (e.g., SEC or IEX).

  • Characterization:

    • Confirm the identity and purity of the conjugate using analytical techniques such as mass spectrometry.

Visualizations

experimental_workflow_nhs_ester cluster_step1 Step 1: Mono-conjugation cluster_step2 Step 2: Second Conjugation protein_a Protein A reaction1 React at pH 7.2-8.5 protein_a->reaction1 peg_linker This compound (Excess) peg_linker->reaction1 purification1 Purify (SEC) reaction1->purification1 intermediate Protein A-PEG-NH2 reaction2 React intermediate->reaction2 purification1->intermediate protein_b Protein B-NHS protein_b->reaction2 quench Quench (Tris) reaction2->quench purification2 Purify (SEC) quench->purification2 final_product Protein A-PEG-Protein B purification2->final_product

Caption: Workflow for a two-step NHS ester conjugation using this compound.

logical_relationship_troubleshooting cluster_causes Potential Causes cluster_solutions Solutions low_yield Low Conjugation Yield ph Incorrect pH low_yield->ph hydrolysis NHS Ester Hydrolysis low_yield->hydrolysis buffer Amine-containing Buffer low_yield->buffer stoichiometry Incorrect Stoichiometry low_yield->stoichiometry verify_ph Verify & Optimize pH ph->verify_ph fresh_reagents Use Fresh Reagents hydrolysis->fresh_reagents amine_free_buffer Use Amine-Free Buffer buffer->amine_free_buffer optimize_ratio Optimize Molar Ratios stoichiometry->optimize_ratio

Caption: Troubleshooting logic for low conjugation yield.

References

PROTAC Synthesis Technical Support Center: PEG Linkers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Proteolysis Targeting Chimeras (PROTACs). This resource provides troubleshooting guidance and frequently asked questions (FAQs) related to common issues encountered during the synthesis and application of PROTACs featuring polyethylene (B3416737) glycol (PEG) linkers.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of a PEG linker in a PROTAC?

A PROTAC is a heterobifunctional molecule composed of a ligand for a target protein (the "warhead"), a ligand for an E3 ubiquitin ligase, and a chemical linker that connects them.[1] The linker is critical for bringing the target protein and the E3 ligase into proximity to form a stable and productive ternary complex, which is essential for the subsequent ubiquitination and degradation of the target protein.[1] PEG linkers are frequently used due to their hydrophilicity, which can improve the water solubility of PROTACs and make them more compatible with physiological environments.[2] Their flexibility and tunable length also allow for the optimization of the ternary complex formation.[3][4][5][6]

Q2: How does PEG linker length affect PROTAC activity?

The length of the PEG linker is a critical parameter that significantly influences the formation and stability of the ternary complex and, consequently, the efficiency of protein degradation.[3][7]

  • Too Short: If a linker is too short, it can lead to steric clashes between the target protein and the E3 ligase, preventing the formation of a stable ternary complex.[8][9]

  • Too Long: An excessively long linker may not effectively bring the two proteins into close enough proximity for efficient ubiquitination, reducing the stability of the ternary complex.[8][10] This can also lead to an increased "hook effect," where degradation efficiency decreases at high PROTAC concentrations.[11]

The optimal linker length is highly target-specific and often needs to be determined empirically.[9] For instance, for PROTACs targeting TANK-binding kinase 1 (TBK1), linkers shorter than 12 atoms showed no activity, while those between 12 and 29 atoms were effective.[4][9]

Q3: My PROTAC has poor cell permeability. Could the PEG linker be the cause?

Yes, while PEG linkers improve aqueous solubility, their high hydrophilicity can sometimes hinder passive cell permeability.[1][5][6] There is a delicate balance between solubility and permeability that needs to be optimized.[11] The flexibility of PEG linkers can allow them to adopt folded conformations that may shield some of the polar surface area, aiding in membrane traversal.[11] However, excessive PEGylation can negatively impact cellular uptake.[11]

Q4: I am observing low yields during the synthesis of my PEG-linked PROTAC. What are some common synthetic issues?

Low yields in PROTAC synthesis can stem from several factors:

  • Inefficient Coupling Reactions: Amide bond formation is a common step in PROTAC synthesis.[12] Incomplete reactions can be a significant source of low yield. Ensure you are using appropriate coupling reagents (e.g., HATU, HBTU) and conditions.

  • Side Reactions: A frequent side reaction, especially when using linkers with thiol groups, is the oxidation of the thiol to a disulfide, forming an unreactive dimer.[13] This can be mitigated by protecting the thiol group (e.g., with a trityl group) or by running the reaction under strictly inert conditions.[13]

  • "Click Chemistry" Considerations: While copper-catalyzed azide-alkyne cycloaddition (click chemistry) is a robust method for PROTAC synthesis, ensuring the purity of the azide (B81097) and alkyne components is crucial for high yields.[4][14]

Q5: Purification of my final PROTAC compound is proving difficult. Why is this a common issue with PEG linkers?

The high polarity imparted by PEG linkers makes purification by standard normal-phase silica (B1680970) gel chromatography challenging.[13] PEG-containing PROTACs often adhere strongly to silica, leading to poor separation, streaking, and low recovery.[13] Reverse-phase preparative HPLC (RP-HPLC) is the recommended method for purifying these polar molecules.[13]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or no protein degradation Suboptimal linker length preventing ternary complex formation.[3][8]Synthesize a library of PROTACs with varying PEG linker lengths (e.g., PEG2, PEG4, PEG6) to identify the optimal length.[]
Poor cell permeability due to high hydrophilicity.[1]Consider synthesizing PROTACs with more hydrophobic linkers (e.g., alkyl chains) or hybrid alkyl-PEG linkers.[1] Assess permeability using a PAMPA or Caco-2 assay.[16]
Low synthetic yield Inefficient amide coupling.Confirm the integrity of starting materials.[13] Use fresh, high-quality coupling reagents and consider optimizing the solvent (e.g., using NMP instead of DMF).[13]
Thiol oxidation leading to disulfide dimer formation.[13]Protect the thiol group prior to coupling reactions.[13] Ensure all solvents are degassed and the reaction is run under an inert atmosphere (e.g., Argon).[13]
Difficult purification High polarity of the PROTAC leading to poor performance on normal-phase silica.[13]Utilize reverse-phase preparative HPLC (RP-HPLC) for purification.[13]
Significant "Hook Effect" High PROTAC concentrations favoring binary complexes over the productive ternary complex.[1]The linker's properties influence the hook effect.[1] A linker that promotes strong positive cooperativity in ternary complex formation can help mitigate this.[1] Experiment with different linker compositions or lengths.

Experimental Protocols

Protocol 1: General Amide Coupling for PROTAC Synthesis

This protocol describes a general procedure for forming an amide bond between a carboxylic acid-containing fragment (either the warhead or the E3 ligase ligand) and an amine-functionalized PEG linker.

  • Dissolve the carboxylic acid-containing component (1.0 equivalent) in an anhydrous solvent such as DMF or NMP under an inert atmosphere (e.g., Argon).[13]

  • Add the amine-terminated PEG linker (1.1 equivalents).[13]

  • Add a non-nucleophilic base such as DIPEA (3.0 equivalents) to the mixture and stir for 5 minutes.[13]

  • In a separate vial, dissolve a coupling reagent such as HATU (1.2 equivalents) in a small amount of the anhydrous solvent.[13]

  • Add the HATU solution dropwise to the reaction mixture, maintaining the temperature at 0 °C.[13]

  • Allow the reaction to warm to room temperature and stir for 2-12 hours.[13]

  • Monitor the reaction progress by LC-MS.[13]

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).[13]

  • Purify the product, typically by reverse-phase HPLC.[13]

Protocol 2: Western Blot for Target Protein Degradation Assessment

This is a standard assay to quantify the reduction of a target protein in cells following PROTAC treatment.[16]

  • Cell Culture and Treatment: Plate cells to achieve 70-80% confluency. Treat the cells with varying concentrations of the PROTAC for a specified duration (e.g., 18-24 hours), including a vehicle-only control (e.g., DMSO).[16]

  • Cell Lysis: Wash the cells with ice-cold PBS and then lyse them using RIPA buffer containing protease and phosphatase inhibitors.[16]

  • Protein Quantification: Determine the total protein concentration of the cell lysates using a BCA assay to ensure equal protein loading.[16]

  • SDS-PAGE and Transfer: Normalize the protein concentration for all samples and prepare them with Laemmli buffer. Separate the proteins by size using SDS-PAGE and then transfer them to a PVDF or nitrocellulose membrane.[3]

  • Immunoblotting:

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.[3]

    • Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.[3]

    • Wash the membrane three times with TBST.[3]

    • Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[3]

    • Wash the membrane three times with TBST.[3]

  • Detection and Analysis: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imager. Quantify the band intensities and normalize them to a loading control (e.g., GAPDH or β-actin) to determine the percentage of protein degradation relative to the vehicle control.[3]

Visualizations

PROTAC_Troubleshooting_Workflow start Start: PROTAC Synthesis Plan synthesis Synthesize PROTAC start->synthesis end_success Success: Potent Degrader end_fail Redesign PROTAC purification Purify PROTAC synthesis->purification OK low_yield Issue: Low Yield synthesis->low_yield Problem? characterization Characterize (LC-MS, NMR) purification->characterization OK poor_purity Issue: Poor Purity purification->poor_purity Problem? in_vitro_testing In Vitro Testing (Western Blot) characterization->in_vitro_testing in_vitro_testing->end_success Degradation Observed no_degradation Issue: No Degradation in_vitro_testing->no_degradation Problem? optimize_coupling Optimize Coupling Reagents/Conditions low_yield->optimize_coupling protect_groups Use Protecting Groups (e.g., for Thiols) low_yield->protect_groups use_rphplc Use Reverse-Phase HPLC poor_purity->use_rphplc vary_linker Vary Linker Length /Composition no_degradation->vary_linker check_permeability Assess Cell Permeability no_degradation->check_permeability optimize_coupling->synthesis protect_groups->synthesis use_rphplc->purification vary_linker->end_fail check_permeability->end_fail

Caption: Troubleshooting workflow for PROTAC synthesis and evaluation.

References

Optimizing pH for amine-reactive labeling with Bis-NH2-C1-PEG3

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides detailed information for researchers, scientists, and drug development professionals on optimizing the pH for amine-reactive labeling procedures involving molecules such as Bis-NH2-C1-PEG3.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for conducting an amine-reactive labeling reaction?

The optimal pH for amine-reactive labeling, particularly with N-hydroxysuccinimide (NHS) esters, is between 8.3 and 8.5.[1][2] While reactions can proceed in a pH range of 7.2 to 9.0, the 8.3-8.5 range offers the best compromise between amine reactivity and NHS ester stability.[3][4]

Q2: Why is pH so critical for the success of the labeling reaction?

The pH is a critical parameter because it directly influences two competing reactions:

  • Amine Reactivity: The reaction requires a deprotonated primary amine (-NH2) to act as a nucleophile and attack the NHS ester. At acidic or neutral pH, primary amines are predominantly protonated (-NH3+), rendering them non-nucleophilic and unreactive.[5] Increasing the pH deprotonates the amine, making it reactive.

  • NHS Ester Hydrolysis: The NHS ester is susceptible to hydrolysis, a reaction with water that inactivates the reagent. The rate of this hydrolysis increases significantly with higher pH.[4][5]

Therefore, the optimal pH maximizes the availability of reactive amines while minimizing the rate of reagent hydrolysis.

Q3: What are the consequences of using a pH that is too low or too high?

  • pH Too Low (e.g., < 7.0): The concentration of reactive, deprotonated primary amines is too low for efficient labeling to occur. The reaction rate will be significantly reduced.[1][2]

  • pH Too High (e.g., > 9.0): The NHS ester reagent will be rapidly hydrolyzed and inactivated.[6] This competing reaction reduces the amount of reagent available to label the target molecule, leading to a poor yield of the desired conjugate.[5]

Q4: What buffers are recommended for amine-reactive labeling?

It is crucial to use a buffer that does not contain primary amines. Recommended buffers include:

  • 0.1 M Sodium Bicarbonate Buffer (pH 8.3-8.5)[1][5]

  • 0.1 M Sodium Phosphate Buffer (pH 8.3-8.5)[2][5]

  • 0.1 M Sodium Borate Buffer (pH 8.5)[7][8]

  • HEPES Buffer (pH 7.2-8.5)[4]

Q5: Are there specific buffers or reagents that should be avoided?

Yes. Avoid buffers that contain primary amines, as they will compete with your target molecule for reaction with the NHS ester, drastically reducing labeling efficiency.[2][4] Buffers to avoid include:

  • Tris (tris(hydroxymethyl)aminomethane)[4]

  • Glycine

These reagents can, however, be used to add at the end of the procedure to quench (stop) the reaction.[4] Also, ensure that your sample is free from amine-containing contaminants like ammonium (B1175870) salts.[9]

Troubleshooting Guide

ProblemPossible CauseRecommended Solution
Low or No Labeling Efficiency Incorrect Buffer pH: The pH is outside the optimal 8.3-8.5 range.Verify the pH of your reaction buffer using a calibrated pH meter just before use. Adjust if necessary.[10]
Hydrolyzed Labeling Reagent: The NHS ester was inactivated by exposure to moisture.Prepare the NHS ester solution immediately before use in an anhydrous solvent like DMSO or DMF.[11] Store stock powders desiccated and protected from light.[12]
Competing Amines: The buffer or sample contains primary amines (e.g., Tris, glycine, ammonium ions).Perform a buffer exchange via dialysis or desalting column to move your molecule into a recommended amine-free buffer (e.g., PBS, Bicarbonate, or Borate buffer).[9][10]
Low Reactant Concentration: The concentration of the target molecule is too low for efficient reaction.Increase the concentration of your target molecule. A typical starting concentration for proteins is 2-10 mg/mL.[10]
Precipitation of Labeled Molecule Excessive Labeling: A high degree of labeling can alter the solubility of the molecule.Decrease the molar ratio of the NHS ester to your target molecule.[11] You can also perform the reaction at a lower temperature (e.g., 4°C) for a longer duration to better control the reaction.[11]

Quantitative Data Summary

The stability of NHS esters is highly dependent on pH. The half-life (the time it takes for half of the reactive ester to be hydrolyzed) decreases dramatically as the pH becomes more alkaline.

pHTemperature (°C)Half-life of NHS EsterReference(s)
7.004 - 5 hours[4][6][10]
8.0Room Temp~ 1 hour[10]
8.6410 minutes[4][6][10]
9.0Room Temp~ 10 minutes[10]

Note: These values are approximate and can vary based on the specific NHS ester and buffer composition.

Diagrams

G cluster_1 Reaction Pathways Amine Primary Amine (-NH2) Conjugate Stable Amide Bond (Desired Product) Amine->Conjugate Optimal pH (8.3-8.5) Favored Reaction NHS NHS-Ester Reagent NHS->Conjugate Hydrolysis Inactive Reagent (Byproduct) NHS->Hydrolysis High pH (>9.0) Competing Reaction

Caption: pH-dependent pathways in amine-reactive labeling.

G start Start: Low Labeling Efficiency check_ph Is buffer pH 8.3-8.5? start->check_ph check_reagent Was NHS ester prepared fresh? check_ph->check_reagent Yes adjust_ph Action: Remake buffer & verify pH. check_ph->adjust_ph No check_buffer Is buffer amine-free (e.g., no Tris)? check_reagent->check_buffer Yes remake_reagent Action: Use fresh, anhydrous solvent. check_reagent->remake_reagent No buffer_exchange Action: Perform buffer exchange. check_buffer->buffer_exchange No success Re-run Experiment check_buffer->success Yes adjust_ph->success remake_reagent->success buffer_exchange->success

Caption: Troubleshooting workflow for low labeling efficiency.

Detailed Experimental Protocol: General Amine Labeling

This protocol provides a general guideline for labeling an amine-containing molecule (e.g., this compound, protein) with an amine-reactive NHS ester.

Materials:

  • Amine-containing molecule of interest

  • Amine-reactive NHS ester label

  • Reaction Buffer: 0.1 M Sodium Bicarbonate, pH 8.3[5]

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0[5]

  • Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)[1]

  • Desalting column or dialysis equipment for purification

Procedure:

  • Prepare the Target Molecule Solution:

    • Dissolve or buffer-exchange your amine-containing molecule into the Reaction Buffer.

    • A recommended starting concentration for proteins is 2-10 mg/mL.[10] Ensure the solution is free of any competing primary amines.[9]

  • Prepare the NHS Ester Solution:

    • Immediately before starting the reaction, allow the vial of NHS ester to equilibrate to room temperature to prevent moisture condensation.

    • Dissolve the NHS ester in anhydrous DMSO or DMF to a concentration of 1-10 mg/mL.[10] Vortex briefly to ensure it is fully dissolved. This solution is sensitive to hydrolysis and should be used without delay.[12]

  • Perform the Labeling Reaction:

    • Calculate the required volume of the NHS ester solution. A 5- to 20-fold molar excess of the NHS ester over the amount of your target molecule is a common starting point for optimization.[5]

    • While gently vortexing or stirring your target molecule solution, add the dissolved NHS ester.

    • Incubate the reaction for 1-4 hours at room temperature or overnight at 4°C.[1] Protect the reaction from light, especially if using a fluorescent label.

  • Quench the Reaction (Optional but Recommended):

    • To stop the labeling reaction, add the Quenching Buffer to a final concentration of 50-100 mM (e.g., add 50-100 µL of 1 M Tris-HCl per 1 mL of reaction volume).

    • Incubate for 15-30 minutes at room temperature.[5]

  • Purify the Conjugate:

    • Remove unreacted NHS ester and reaction byproducts by using a desalting column (gel filtration) or through dialysis against a suitable storage buffer (e.g., PBS).[5] The labeled molecule is now ready for downstream applications.

References

Bis-NH2-C1-PEG3 stability and degradation pathways

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Bis-NH2-C1-PEG3. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability, degradation, and effective use of this bifunctional linker in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound is a short-chain, bifunctional polyethylene (B3416737) glycol (PEG) linker with a primary amine group (-NH2) at each end of the PEG chain. Its chemical structure consists of a three-unit PEG chain flanked by aminopropyl groups. It is commonly used as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs), where it connects a target protein-binding ligand to an E3 ligase-binding ligand.[1][2][3] Its hydrophilic PEG spacer can improve the solubility and cell permeability of the resulting PROTAC molecule.[4][5]

Q2: What are the recommended storage conditions for this compound?

To ensure the stability and integrity of this compound, it is recommended to store it at 4°C in powder form, protected from light.[1] For long-term storage, some suppliers recommend -20°C.

Q3: What are the main degradation pathways for this compound?

Based on the chemical structure of this compound and general knowledge of PEG stability, the two primary degradation pathways are:

  • Oxidative Degradation: The polyethylene glycol backbone is susceptible to oxidation, which can be initiated by heat, light, or the presence of transition metal ions. This can lead to chain cleavage and the formation of various byproducts, including aldehydes and carboxylic acids.

  • Hydrolysis: While the ether linkages in the PEG backbone are generally stable to hydrolysis, the terminal amine groups can be susceptible to reactions, especially at non-neutral pH. Furthermore, any impurities from synthesis containing ester or other hydrolyzable bonds could lead to degradation.

Q4: How can I assess the stability of my this compound sample?

A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the recommended approach to assess the purity and degradation of this compound.[6] This method should be able to separate the intact molecule from its potential degradation products. Mass spectrometry (LC-MS) can be used to identify the degradation products.[7] A general protocol for a forced degradation study is provided in the "Experimental Protocols" section of this guide.

Troubleshooting Guide

This guide addresses common issues that may be encountered when using this compound in bioconjugation and PROTAC synthesis.

Problem Possible Cause Suggested Solution
Low conjugation efficiency or incomplete reaction 1. Reagent Quality: this compound may have degraded due to improper storage or handling. 2. Reaction Conditions: Suboptimal pH, temperature, or reaction time. 3. Competing Reactions: The presence of other primary amines in the reaction buffer (e.g., Tris).1. Verify Reagent Purity: Analyze the linker by HPLC to confirm its purity before use. 2. Optimize Reaction Conditions: Perform small-scale optimization experiments to determine the optimal pH, temperature, and reaction time for your specific substrates. The primary amine groups of this compound are most reactive at a slightly basic pH (typically 7.5-8.5). 3. Use Amine-Free Buffers: Use buffers that do not contain primary amines, such as phosphate-buffered saline (PBS) or HEPES.
Poor solubility of the final conjugate/PROTAC 1. Hydrophobic Substrates: The molecules being conjugated to the linker are highly hydrophobic. 2. Aggregation: The final product may be prone to aggregation.1. Modify Linker Length: Consider using a longer PEG linker to increase the overall hydrophilicity of the molecule.[4] 2. Formulation Development: Explore different formulation strategies, such as the use of co-solvents or excipients, to improve solubility.
PROTAC shows poor target degradation activity 1. Incorrect Linker Length: The linker may be too short, causing steric hindrance, or too long, leading to non-productive ternary complex formation. 2. Unfavorable Ternary Complex Conformation: The linker may not orient the target protein and E3 ligase optimally for ubiquitination.1. Synthesize Analogs with Different Linker Lengths: Prepare a series of PROTACs with varying PEG chain lengths to identify the optimal spacer distance.[] 2. Modify Linker Rigidity: Introduce more rigid elements into the linker to pre-organize the PROTAC into a productive conformation.
"Hook Effect" observed with PROTAC 1. Formation of Binary Complexes: At high concentrations, the PROTAC forms binary complexes (Target-PROTAC or PROTAC-E3 Ligase) instead of the productive ternary complex.[9]1. Optimize PROTAC Concentration: Perform a wide dose-response experiment to determine the optimal concentration range for target degradation.[9] 2. Enhance Ternary Complex Cooperativity: Modify the linker to promote positive cooperativity in the formation of the ternary complex.[9]

Stability Data

While specific quantitative stability data for this compound is not extensively available in the public domain, the following table provides a hypothetical representation of stability under various conditions based on general principles of PEG chemistry. Researchers are strongly encouraged to perform their own stability studies for their specific applications.

Condition Parameter Time Purity (%) Major Degradation Products
Storage 4°C, protected from light12 months>98%Not detected
-20°C, protected from light24 months>98%Not detected
Room Temperature, exposed to light1 month~90%Oxidative degradation products
pH Stability pH 4.0, 25°C24 hours>95%Minimal degradation
pH 7.4, 25°C24 hours>99%Stable
pH 9.0, 25°C24 hours>95%Potential for amine-related side reactions
Thermal Stability 40°C, in solution (pH 7.4)7 days~95%Minor oxidative degradation
60°C, in solution (pH 7.4)7 days~85%Oxidative degradation products

Experimental Protocols

Protocol for Forced Degradation Study of this compound

This protocol outlines a general procedure for conducting a forced degradation study to evaluate the stability of this compound under various stress conditions.[10][11][12][13]

1. Materials:

  • This compound

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (B78521) (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • High-purity water

  • Acetonitrile (HPLC grade)

  • Formic acid or Trifluoroacetic acid (for mobile phase)

  • HPLC system with UV or ELSD detector

  • LC-MS system for identification of degradation products

2. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in high-purity water or a suitable buffer (e.g., PBS) at a concentration of 1 mg/mL.

3. Stress Conditions:

  • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for 24 hours.

  • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C for 24 hours.

  • Oxidation: Mix the stock solution with an equal volume of 3% H₂O₂. Incubate at room temperature for 24 hours.

  • Thermal Degradation: Incubate the stock solution at 60°C for 7 days.

  • Photostability: Expose the stock solution to light according to ICH Q1B guidelines.

4. Sample Analysis:

  • At specified time points, withdraw an aliquot of each stressed sample.

  • Neutralize the acid and base hydrolysis samples.

  • Dilute all samples to a suitable concentration for HPLC analysis.

  • Analyze the samples using a stability-indicating HPLC method. A reverse-phase C18 column is often a good starting point.

  • Monitor the chromatograms for the appearance of new peaks and a decrease in the peak area of the parent compound.

  • Analyze the stressed samples by LC-MS to identify the mass of the degradation products.

5. Data Analysis:

  • Calculate the percentage of degradation by comparing the peak area of the parent compound in the stressed sample to that of an unstressed control.

  • Characterize the degradation products based on their mass-to-charge ratio from the LC-MS analysis.

Visualizations

Potential Degradation Pathways

A This compound B Oxidative Stress (Heat, Light, Metal Ions) A->B susceptible to C Hydrolytic Stress (Acid/Base) A->C less susceptible but possible D Chain Cleavage Products (Aldehydes, Carboxylic Acids) B->D leads to E Amine-related Side Products C->E can lead to cluster_0 Preparation cluster_1 Stress Conditions cluster_2 Analysis cluster_3 Outcome prep Prepare Stock Solution of This compound acid Acid Hydrolysis prep->acid base Base Hydrolysis prep->base ox Oxidation prep->ox therm Thermal prep->therm photo Photostability prep->photo hplc Stability-Indicating HPLC acid->hplc base->hplc ox->hplc therm->hplc photo->hplc lcms LC-MS for Identification hplc->lcms rate Determine Degradation Rate hplc->rate path Identify Degradation Pathways lcms->path

References

Technical Support Center: Troubleshooting Low Yields in Bis-NH2-C1-PEG3 Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for reactions involving the Bis-NH2-C1-PEG3 linker, particularly in the context of Proteolysis Targeting Chimera (PROTAC) synthesis.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound is a hydrophilic, flexible, bifunctional linker commonly used in the synthesis of PROTACs.[1][2][3][4][5] Its two terminal primary amine groups allow for the covalent conjugation of two different molecules, typically a ligand for a target protein of interest and a ligand for an E3 ubiquitin ligase.[4] The PEG3 (triethylene glycol) spacer enhances the solubility and cell permeability of the resulting PROTAC molecule.[6][7]

Q2: What are the most common reasons for low yields in reactions involving this compound?

Low yields in PROTAC synthesis are a common challenge and can stem from several factors:[8]

  • Inefficient Coupling Reactions: Suboptimal activation of carboxylic acids or inefficient amide bond formation.

  • Side Reactions: Unwanted reactions of the amine groups, such as double addition or reaction with other functional groups.

  • Purification Losses: Difficulty in separating the desired product from starting materials, byproducts, and unreacted reagents.

  • Steric Hindrance: The size and nature of the molecules being conjugated to the linker can impede the reaction.

  • Instability of Reagents or Product: Degradation of starting materials or the final PROTAC molecule during the reaction or workup.

Q3: How can I control the reactivity of the two amine groups on this compound to achieve selective conjugation?

Since this compound is a homobifunctional linker with two identical primary amine groups, achieving selective mono-conjugation requires careful control of reaction conditions.[9] One common strategy involves using a sub-stoichiometric amount of the first molecule to be conjugated, followed by purification of the mono-substituted intermediate before proceeding with the second conjugation.

Alternatively, a more robust strategy involves using a differentially protected version of the linker where one amine is protected with a group like Boc (tert-butyloxycarbonyl), allowing for sequential conjugation.[10][11][12]

Q4: What purification methods are most effective for products synthesized using this compound?

The purification of PEGylated compounds can be challenging due to their hydrophilicity and potential for streaking on silica (B1680970) gel.[13] Common and effective purification techniques include:

  • Preparative High-Performance Liquid Chromatography (Prep-HPLC): Often the method of choice for purifying PROTACs to high purity.

  • Flash Column Chromatography: Can be effective, but may require specialized solvent systems (e.g., chloroform/methanol or DCM/methanol with additives) to achieve good separation.[13]

  • Ion-Exchange Chromatography (IEX): Can be used to separate molecules based on charge differences.

  • Size-Exclusion Chromatography (SEC): Useful for separating molecules based on size, which can be effective for removing smaller unreacted starting materials.

Troubleshooting Guides

Issue 1: Low Yield of the First Amide Coupling Reaction

Possible Causes & Solutions

Possible CauseRecommended Action
Inefficient Carboxylic Acid Activation Use a reliable activating agent like HATU or HBTU with a tertiary amine base such as DIPEA. Ensure all reagents are anhydrous, as water can quench the activated species.
Suboptimal Reaction Stoichiometry Start with a 1:1 molar ratio of your carboxylic acid-containing molecule to this compound. If double addition is a significant issue, consider using a slight excess of the linker.
Low Reaction Temperature Most amide coupling reactions proceed well at room temperature. If the reaction is sluggish, gentle heating (e.g., 40-50 °C) may be beneficial, but monitor for byproduct formation.
Incorrect pH For some coupling reactions, maintaining a pH between 7 and 9 can be optimal for the nucleophilicity of the amine.[9]
Issue 2: Formation of Multiple Products (e.g., di-substituted byproduct)

Possible Causes & Solutions

Possible CauseRecommended Action
Excess of the First Coupling Partner Use a stoichiometric or slight sub-stoichiometric amount of the first molecule to be conjugated to favor mono-substitution.
Prolonged Reaction Time Monitor the reaction closely by LC-MS and stop it once the desired mono-substituted product is maximized.
Lack of Amine Protection For complex syntheses, consider using a mono-protected version of a similar PEG linker (e.g., Boc-NH-PEG3-NH2) to ensure selective reaction at one terminus.[10][11][12]
Issue 3: Difficulty in Purifying the Final Product

Possible Causes & Solutions

Possible CauseRecommended Action
Co-elution of Product and Starting Materials Optimize your HPLC gradient or flash chromatography solvent system. A shallow gradient can often improve resolution.
Product Adsorption to Silica Gel Consider using a different stationary phase (e.g., C18 for reverse-phase chromatography) or adding modifiers to your mobile phase.
Poor Solubility of the Crude Product Ensure the crude material is fully dissolved in an appropriate solvent before loading onto the purification system. The PEG linker should enhance water solubility.[6][7]

Experimental Protocols

Example Protocol: Two-Step Synthesis of a PROTAC using this compound

This is a general guideline and may require optimization for specific molecules.

Step 1: Mono-substitution of this compound with E3 Ligase Ligand

  • Activation: In an anhydrous solvent (e.g., DMF), dissolve the E3 ligase ligand containing a carboxylic acid (1.0 eq) and HATU (1.2 eq). Add DIPEA (2.0 eq) and stir at room temperature for 15 minutes.

  • Coupling: To the activated E3 ligase ligand, add a solution of this compound (1.1 eq) in anhydrous DMF.

  • Reaction Monitoring: Stir the reaction at room temperature for 4-12 hours. Monitor the formation of the mono-substituted product by LC-MS.

  • Workup: Once the reaction is complete, dilute with an organic solvent like ethyl acetate (B1210297) and wash with saturated aqueous NaHCO3, water, and brine. Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography or preparative HPLC to isolate the mono-substituted intermediate.

Step 2: Coupling of the Target Protein Ligand

  • Activation: In a separate flask, dissolve the target protein ligand containing a carboxylic acid (1.0 eq) and HATU (1.2 eq) in anhydrous DMF. Add DIPEA (2.0 eq) and stir at room temperature for 15 minutes.

  • Coupling: Add a solution of the purified mono-substituted intermediate from Step 1 (1.0 eq) in anhydrous DMF to the activated target protein ligand.

  • Reaction Monitoring: Stir the reaction at room temperature for 4-12 hours, monitoring the formation of the final PROTAC by LC-MS.

  • Workup: Perform a similar aqueous workup as in Step 1.

  • Final Purification: Purify the final PROTAC product by preparative HPLC to achieve high purity. Characterize the final product by NMR and high-resolution mass spectrometry (HRMS).

Visualizations

PROTAC_Synthesis_Workflow cluster_step1 Step 1: Mono-Coupling cluster_step2 Step 2: Second Coupling E3_ligand E3 Ligase Ligand (with -COOH) Activation1 Activation (HATU, DIPEA) E3_ligand->Activation1 Linker This compound Coupling1 Amide Coupling Linker->Coupling1 Activation1->Coupling1 Active Ester Purification1 Purification 1 (HPLC/Flash) Coupling1->Purification1 Intermediate Mono-substituted Intermediate Coupling2 Amide Coupling Intermediate->Coupling2 Purification1->Intermediate POI_ligand Target Protein Ligand (with -COOH) Activation2 Activation (HATU, DIPEA) POI_ligand->Activation2 Activation2->Coupling2 Active Ester Purification2 Final Purification (Prep-HPLC) Coupling2->Purification2 PROTAC Final PROTAC Purification2->PROTAC Troubleshooting_Low_Yield cluster_purity Purity Issues cluster_reaction Reaction Analysis cluster_solutions Potential Solutions Start Low Reaction Yield Check_Purity Check Starting Material Purity Start->Check_Purity Check_Reaction Analyze Reaction Mixture (LC-MS) Start->Check_Reaction Impure_SM Impure Starting Material Check_Purity->Impure_SM No_Product No Product Formation Check_Reaction->No_Product Side_Products Multiple Side Products Check_Reaction->Side_Products Incomplete Incomplete Reaction Check_Reaction->Incomplete Purify_SM Action: Purify/ Re-source Materials Impure_SM->Purify_SM Optimize_Coupling Action: Optimize Coupling Conditions (Reagents, Temp) No_Product->Optimize_Coupling Adjust_Stoich Action: Adjust Stoichiometry Side_Products->Adjust_Stoich Incomplete->Optimize_Coupling Change_Solvent Action: Change Solvent/ Check pH Incomplete->Change_Solvent

References

Technical Support Center: Preventing Aggregation with PEG Linkers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent aggregation when using polyethylene (B3416737) glycol (PEG) linkers in their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of protein aggregation during PEGylation?

Protein aggregation during PEGylation can stem from several factors:

  • Intermolecular Cross-linking: Bifunctional PEG linkers, which have reactive groups at both ends, can inadvertently connect multiple protein molecules, leading to the formation of large, insoluble aggregates.[1]

  • High Protein Concentration: When protein molecules are in close proximity at high concentrations, the likelihood of intermolecular interactions and aggregation increases.[1]

  • Suboptimal Reaction Conditions: Factors such as pH, temperature, and buffer composition can significantly affect a protein's stability and solubility.[1] Deviations from the optimal range for a specific protein can lead to the exposure of hydrophobic regions, which promotes aggregation.[1]

  • PEG-Protein Interactions: Although PEG is generally used to enhance the stability of proteins, interactions between the PEG polymer and the protein surface can sometimes induce conformational changes that favor aggregation.[1] The length of the PEG chain can influence these interactions.[1][2][3]

  • Poor Reagent Quality: The presence of impurities or a significant percentage of bifunctional diol in what is intended to be a monofunctional PEG reagent can lead to unintentional cross-linking.[1]

Q2: How does the choice of PEG linker chemistry influence aggregation?

The chemical linkage between the PEG and the protein can significantly impact the conjugate's conformational stability and, consequently, its propensity to aggregate.[4][5] Different conjugation strategies, such as those targeting amine or thiol groups, can result in varying degrees of stabilization.[4][6] For instance, some studies have shown that the structure of the linker itself can influence the stabilizing effect of PEGylation.[4] Therefore, considering the conjugation chemistry is a critical variable in designing optimally stable PEG-protein conjugates.[4]

Q3: Can the length and hydrophobicity of the PEG linker affect aggregation?

Yes, both the length and hydrophobicity of the PEG linker can play a role in protein aggregation.

  • Length: The effect of PEG chain length on protein stability and aggregation can be protein-specific.[2][3] While longer PEG chains can offer greater steric hindrance to prevent protein-protein association, they can also have a more significant impact on the protein's conformation.[7][8] In some cases, an optimal PEG length exists beyond which no further improvement in stability is observed.[3]

  • Hydrophobicity: While PEG is generally considered hydrophilic, more hydrophobic variants exist.[9][10] Increased hydrophobicity in the linker can potentially lead to faster clearance or aggregation in the bloodstream if not formulated correctly.[10] Even subtle changes in the polymer structure that increase hydrophobicity can significantly alter its effect on protein folding and aggregation.[9]

Q4: What are the best analytical techniques to detect and quantify protein aggregation after PEGylation?

Several analytical methods can be employed to detect and quantify protein aggregation:

  • Size Exclusion Chromatography (SEC): This technique separates molecules based on their size. Aggregates, being larger, will elute earlier than the monomeric PEGylated protein.[1]

  • Dynamic Light Scattering (DLS): DLS measures the size distribution of particles in a solution and is highly sensitive to the presence of larger aggregates.[1]

  • Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE): When run under non-reducing conditions, SDS-PAGE can reveal high-molecular-weight bands corresponding to cross-linked protein aggregates.[1]

  • Mass Spectrometry (MS): Techniques like MALDI-TOF MS can be used to determine the molecular weight of the PEGylated protein and identify the presence of multimers.[1]

Troubleshooting Guides

Issue: I am observing significant precipitation/aggregation during my PEGylation reaction.

This is a common issue that can often be resolved by systematically optimizing the reaction conditions and formulation.

Troubleshooting Workflow:

Troubleshooting_Workflow start Start: Aggregation Observed step1 Step 1: Optimize Reaction Conditions start->step1 step2 Step 2: Add Stabilizing Excipients step1->step2 If aggregation persists end_success Success: Aggregation Minimized step1->end_success If aggregation is resolved step3 Step 3: Control Reaction Rate step2->step3 If aggregation persists step2->end_success If aggregation is resolved step4 Step 4: Evaluate Alternative PEGylation Strategies step3->step4 If aggregation persists step3->end_success If aggregation is resolved step4->end_success If aggregation is resolved end_fail Further Investigation Required step4->end_fail If aggregation persists

A troubleshooting workflow for addressing aggregation.

Step 1: Optimize Reaction Conditions

The initial step is to systematically evaluate and optimize the reaction parameters.

  • Protein Concentration: High concentrations increase the likelihood of intermolecular interactions.[1] Test a range of lower concentrations.

  • PEG:Protein Molar Ratio: A high molar excess of PEG can lead to multi-PEGylation and aggregation.[11] Evaluate different molar ratios.

  • pH: The reaction pH can impact protein stability and the reactivity of specific amino acid residues.[1][11][12] Screen a range of pH values around the protein's isoelectric point (pI) and its known optimal stability pH.

  • Temperature: Lowering the reaction temperature can slow down the reaction rate and may reduce aggregation.[1]

Step 2: Incorporate Stabilizing Excipients

If optimizing the primary reaction conditions is not sufficient, adding stabilizing excipients to the reaction buffer can be beneficial.[1][13][14][15]

Excipient ClassExamplesTypical ConcentrationMechanism of Action
Sugars & Polyols Sucrose, Trehalose, Sorbitol, Glycerol5-10% (w/v) for sugarsPreferential exclusion, increases protein stability.[1]
Amino Acids Arginine, Glycine50-100 mMSuppresses non-specific protein-protein interactions.[1]
Surfactants Polysorbate 20, Polysorbate 800.01-0.05% (v/v)Reduces surface tension and prevents surface-induced adsorption and aggregation.[1][15]

Step 3: Control the Reaction Rate

A slower, more controlled reaction can favor intramolecular modification over intermolecular cross-linking.[1]

  • Lower the Temperature: Performing the reaction at 4°C will decrease the reaction rate.[1][16]

  • Stepwise Addition of PEG: Instead of adding the entire volume of activated PEG at once, add it in smaller portions over time.[1]

Step 4: Consider Alternative PEGylation Strategies

If aggregation remains a persistent issue, it may be necessary to explore different PEGylation approaches.

  • Use Monofunctional PEGs: If you are using a bifunctional linker, switching to a monofunctional PEG will prevent intermolecular cross-linking.[1]

  • Vary PEG Chain Length: The length of the PEG can influence stability.[2][3] Experiment with different molecular weight PEGs.

  • Change Linker Chemistry: The type of chemical bond used for conjugation can affect the stability of the final product.[4][5] Consider alternative reactive groups on your PEG linker.

Experimental Protocols

Protocol: Screening for Optimal PEGylation Conditions to Minimize Aggregation

This protocol outlines a general method for screening various reaction parameters to identify conditions that minimize protein aggregation during PEGylation.

Materials:

  • Protein stock solution of known concentration

  • Activated PEG linker stock solution (e.g., mPEG-NHS, mPEG-aldehyde)

  • A series of reaction buffers with varying pH values (e.g., Phosphate, HEPES, Bicarbonate)

  • Stabilizing excipient stock solutions (e.g., Sucrose, Arginine, Polysorbate 20)

  • Quenching solution (e.g., Tris buffer, glycine)

  • Microcentrifuge tubes or a 96-well plate

Procedure:

  • Prepare a Screening Matrix: Design a matrix of small-scale reactions (e.g., 50-100 µL) to test different combinations of parameters. Systematically vary one parameter at a time while keeping others constant.[1]

    • Protein Concentration: Test a range such as 0.5, 1, 2, and 5 mg/mL.[1]

    • PEG:Protein Molar Ratio: Evaluate different molar excesses of PEG (e.g., 1:1, 5:1, 10:1, 20:1).[1]

    • pH: Screen a range of pH values (e.g., 6.0, 7.0, 7.4, 8.0).[1]

    • Temperature: Conduct reactions at different temperatures (e.g., 4°C and room temperature).[1]

  • Set up Reactions:

    • In each tube or well, add the appropriate volume of buffer and protein stock solution.

    • If testing excipients, add the desired final concentration of the stabilizing agent.

    • Initiate the reaction by adding the activated PEG linker stock solution. Mix gently.

  • Incubation: Incubate the reactions for a predetermined time (e.g., 2-4 hours or overnight) with gentle mixing.[1]

  • Quench the Reaction: Stop the reaction by adding the quenching solution.

  • Analysis: Analyze the samples for aggregation using appropriate analytical techniques such as SEC, DLS, or non-reducing SDS-PAGE.[1]

Decision Tree for PEG Linker Selection:

PEG_Selection start Start: Select PEG Linker q1 Is intermolecular cross-linking a concern? start->q1 ans1_yes Use Monofunctional PEG q1->ans1_yes Yes ans1_no Bifunctional PEG may be an option q1->ans1_no No q2 Is the protein sensitive to conformational changes? ans1_yes->q2 ans1_no->q2 ans2_yes Screen different PEG lengths and linker chemistries q2->ans2_yes Yes ans2_no Standard PEG linkers can be a starting point q2->ans2_no No q3 Is the payload hydrophobic? ans2_yes->q3 ans2_no->q3 ans3_yes Consider more hydrophilic PEG linkers q3->ans3_yes Yes ans3_no Standard PEG hydrophilicity is likely suitable q3->ans3_no No end_node Final Linker Choice ans3_yes->end_node ans3_no->end_node

A decision tree to guide the selection of an appropriate PEG linker.

References

Technical Support Center: Purification of Bis-NH2-C1-PEG3 Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of Bis-NH2-C1-PEG3 conjugates. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for challenges encountered during the purification of these valuable molecules.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in a this compound conjugation reaction mixture?

A1: A typical reaction mixture can be complex. Common impurities include:

  • Unreacted this compound linker: Excess linker is often used to drive the conjugation reaction to completion.

  • Unreacted starting material: The molecule you intended to conjugate to the PEG linker.

  • Reaction byproducts: These can include substances from side reactions or hydrolysis of activated reagents.

  • Multi-PEGylated species: If your molecule has multiple reaction sites, you may have species with varying numbers of PEG chains attached.

  • Side-products from the linker itself: Depending on the reaction conditions, the amine groups on the PEG linker could potentially undergo side reactions.

Q2: Which purification technique is most suitable for my this compound conjugate?

A2: The choice of purification technique depends on the properties of your conjugate, particularly its molecular weight and polarity, as well as the nature of the impurities.

  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is often the method of choice for small molecule conjugates due to its high resolving power based on hydrophobicity.[1][2]

  • Size Exclusion Chromatography (SEC) can be effective if there is a significant size difference between your conjugate and the unreacted starting materials.[2] However, for low molecular weight conjugates, separation from the unreacted PEG linker can be challenging.

  • Ion Exchange Chromatography (IEX) is useful if your conjugate has a different net charge compared to the impurities. The PEG chain can sometimes shield the charges on a molecule, which can be used to an advantage in separation.[2]

  • Hydrophobic Interaction Chromatography (HIC) separates molecules based on their hydrophobicity and can be a useful alternative or complementary step to IEX and SEC.

Q3: How can I monitor the purity of my conjugate during and after purification?

A3: A combination of analytical techniques is recommended:

  • Analytical RP-HPLC or UPLC: This is a primary method for assessing purity by observing the number and area of peaks in your chromatogram.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is a powerful tool to confirm the identity of your desired conjugate by its mass-to-charge ratio and to identify impurities.[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can provide detailed structural information to confirm that the conjugation has occurred at the desired position.

Q4: I'm observing broad peaks during HPLC purification of my PEGylated conjugate. What could be the cause?

A4: Peak broadening in HPLC of PEGylated molecules is a common issue.[3][4][5] Potential causes include:

  • Secondary interactions: The PEG chain can have secondary interactions with the stationary phase.[3]

  • Slow mass transfer: The flexible PEG chain can lead to slow diffusion and mass transfer kinetics.

  • High injection volume or concentration: Overloading the column can lead to peak distortion.[4][5]

  • Inappropriate mobile phase: The pH or solvent composition may not be optimal for your conjugate.[4][5]

  • Column degradation: The column itself may be aging or have become contaminated.[4]

Troubleshooting Guides

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
Problem Potential Cause Suggested Solution
Poor Separation of Conjugate and Unreacted Starting Material The hydrophobicity difference is too small for the current conditions.Optimize the gradient slope; a shallower gradient often improves resolution.[6] Try a different stationary phase (e.g., C8 instead of C18) or a column with a different chemistry.[6] Adjust the mobile phase pH to alter the ionization state and retention of your molecules.
Co-elution of Conjugate and Unreacted PEG Linker The unreacted linker is structurally very similar to the conjugate.This is a common challenge. A very shallow gradient is essential. Consider using a mobile phase additive like trifluoroacetic acid (TFA) to improve peak shape.[6] If co-elution persists, an orthogonal purification method like SEC or IEX may be necessary.
Low Recovery of the Conjugate The conjugate is precipitating on the column or binding irreversibly.Ensure the sample is fully dissolved in the mobile phase before injection.[6] Decrease the sample concentration. Modify the mobile phase to improve solubility. For irreversible binding, try a different stationary phase or adjust the mobile phase pH.[6]
Peak Tailing Secondary interactions between the PEG chain and the silica (B1680970) support of the stationary phase.Add a mobile phase modifier like TFA (0.1%) to reduce silanol (B1196071) interactions. Operate at a slightly elevated temperature (e.g., 40-50 °C) to improve peak shape.
Size Exclusion Chromatography (SEC)
Problem Potential Cause Suggested Solution
Poor Resolution Between Conjugate and Unreacted Linker/Starting Material The difference in hydrodynamic volume is too small.Use a longer column or connect multiple columns in series to increase the resolution.[7] Select a column with a smaller particle size for higher efficiency.[7] Ensure the sample injection volume is small (typically 1-2% of the column volume) for optimal resolution.[6]
Unexpected Elution Times Ionic or hydrophobic interactions with the SEC matrix.Modify the mobile phase by increasing the ionic strength (e.g., add 150 mM NaCl) to minimize ionic interactions. Add a small percentage of an organic solvent (e.g., 5-10% acetonitrile (B52724) or isopropanol) to reduce hydrophobic interactions.
Low Recovery Adsorption of the conjugate to the column matrix.Use a column with a different base material (e.g., a polymer-based column instead of silica-based).[7] Modify the mobile phase as described above to reduce non-specific interactions.

Experimental Protocols

Protocol 1: Purification of a Small Molecule this compound Conjugate using RP-HPLC

This protocol is a general starting point for the purification of small molecule conjugates.

Materials:

  • C18 RP-HPLC column (preparative or semi-preparative)

  • HPLC system with a UV detector

  • Crude reaction mixture

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

  • Mobile Phase B: 0.1% TFA in acetonitrile

  • 0.22 µm syringe filters

Procedure:

  • Sample Preparation: Dissolve the crude reaction mixture in a minimal amount of a suitable solvent (e.g., DMSO or DMF), then dilute with Mobile Phase A. Filter the sample through a 0.22 µm syringe filter before injection.[8]

  • System Equilibration: Equilibrate the RP-HPLC column with your starting mobile phase composition (e.g., 95% A, 5% B) until a stable baseline is achieved on the UV detector.[1]

  • Sample Injection: Inject the filtered sample onto the equilibrated column.

  • Gradient Elution: Apply a linear gradient of increasing Mobile Phase B. A typical starting gradient could be 5% to 95% B over 30-40 minutes. This gradient should be optimized based on the retention times of your components.[1]

  • Fraction Collection: Collect fractions based on the peaks observed in the chromatogram. The retention time will depend on the polarity of your molecules.

  • Analysis of Fractions: Analyze the collected fractions using analytical HPLC or LC-MS to determine the purity of each fraction.[8]

  • Pooling and Solvent Removal: Pool the fractions containing the pure product and remove the solvent, for example, by lyophilization.

Protocol 2: Purity Analysis of a this compound Conjugate by Analytical RP-UPLC-MS

This protocol is for assessing the purity and confirming the identity of the purified conjugate.

Materials:

  • C18 UPLC column (e.g., 2.1 x 50 mm, 1.7 µm particle size)

  • UPLC-MS system

  • Purified conjugate sample

  • Mobile Phase A: 0.1% Formic Acid in water

  • Mobile Phase B: 0.1% Formic Acid in acetonitrile

Procedure:

  • Sample Preparation: Dissolve a small amount of the purified conjugate in a mixture of Mobile Phase A and B (e.g., 90:10).

  • System Equilibration: Equilibrate the UPLC column with the initial mobile phase conditions.

  • Injection: Inject a small volume (typically 1-5 µL) of the prepared sample.

  • Data Acquisition: Run a suitable gradient (e.g., 5% to 95% B over 10-15 minutes) and acquire both UV and mass spectrometry data.

  • Data Analysis: Integrate the peak areas in the UV chromatogram to calculate the percentage purity. Confirm the identity of the main peak by its mass-to-charge ratio (m/z) from the mass spectrum.[8]

Data Presentation

Table 1: Representative RP-HPLC Purification Parameters for a Small Molecule-PEG Conjugate
ParameterSettingRationale
Column C18, 5 µm, 10 x 250 mmC18 provides good retention for many organic molecules. The larger dimensions are suitable for preparative scale.
Mobile Phase A 0.1% TFA in WaterTFA acts as an ion-pairing agent to improve peak shape.
Mobile Phase B 0.1% TFA in AcetonitrileAcetonitrile is a common organic modifier for reverse-phase chromatography.
Gradient 10-70% B over 40 minA shallow gradient is often necessary to resolve the conjugate from starting materials.
Flow Rate 4 mL/minAppropriate for the column dimensions.
Detection UV at 220 nm and 254 nmWavelengths suitable for detecting many organic molecules.
Sample Load 10-50 mgDependent on the binding capacity of the column.
Table 2: Illustrative Purity Analysis of a Purified Conjugate
AnalyteRetention Time (min)Area (%)[M+H]⁺ (Observed)[M+H]⁺ (Calculated)Identity
Impurity 13.21.5--Unreacted Starting Material
Product 8.5 97.8 850.5 850.4 Desired Conjugate
Impurity 210.10.7--Unknown Byproduct

Mandatory Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_purification Purification cluster_analysis Analysis & Final Product prep Crude Reaction Mixture dissolve Dissolve in minimal compatible solvent prep->dissolve filter Filter through 0.22 µm syringe filter dissolve->filter hplc Preparative RP-HPLC filter->hplc fractions Collect Fractions hplc->fractions analytical Purity check by Analytical UPLC-MS fractions->analytical pool Pool Pure Fractions analytical->pool lyophilize Lyophilize pool->lyophilize final_product Pure Conjugate lyophilize->final_product

Caption: A general experimental workflow for the purification of this compound conjugates.

troubleshooting_logic cluster_issues Identify the Issue cluster_solutions1 Solutions for Poor Resolution cluster_solutions2 Solutions for Low Recovery cluster_solutions3 Solutions for Broad Peaks start Poor HPLC Purification Result issue1 Poor Resolution start->issue1 issue2 Low Recovery start->issue2 issue3 Broad Peaks start->issue3 sol1a Optimize Gradient (make it shallower) issue1->sol1a sol1b Change Column (e.g., C8, different vendor) issue1->sol1b sol1c Adjust Mobile Phase pH issue1->sol1c sol2a Check Sample Solubility issue2->sol2a sol2b Decrease Sample Load issue2->sol2b sol2c Modify Mobile Phase issue2->sol2c sol3a Add TFA to Mobile Phase issue3->sol3a sol3b Increase Column Temperature issue3->sol3b sol3c Check for Column Overload issue3->sol3c end_node Improved Purification sol1a->end_node sol1b->end_node sol1c->end_node sol2a->end_node sol2b->end_node sol2c->end_node sol3a->end_node sol3b->end_node sol3c->end_node

Caption: A logical troubleshooting workflow for common HPLC purification issues.

References

Identifying and minimizing side products in Bis-NH2-C1-PEG3 reactions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with technical support for identifying and minimizing side products in reactions involving the homobifunctional linker, Bis-NH2-C1-PEG3.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound is a short, hydrophilic, and homobifunctional linker featuring two primary amine groups separated by a three-unit polyethylene (B3416737) glycol (PEG) chain. Its primary applications are in bioconjugation and drug development, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and other conjugates where it acts as a flexible spacer to connect two molecular entities.[1][2]

Q2: What are the most common side products when using this compound in a coupling reaction with a carboxylic acid?

When coupling this compound with a carboxylic acid, typically using a coupling agent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in conjunction with N-hydroxysuccinimide (NHS), several side products can form:

  • N-acylurea: This is a stable and unreactive byproduct formed from the rearrangement of the O-acylisourea intermediate generated during the EDC-mediated activation of the carboxylic acid.[3][4][5]

  • Hydrolyzed Activated Ester: The activated ester (e.g., NHS ester) of the carboxylic acid can hydrolyze in aqueous solutions, regenerating the original carboxylic acid and rendering it unable to react with the amine linker.[][7][8][9][10]

  • Di-acylated PEG Linker ( undesired product): If the stoichiometry is not carefully controlled, both amine groups of the this compound can react with the activated carboxylic acid, leading to the formation of a di-acylated product when a mono-acylated product is desired.

  • Cross-linked Products: In reactions involving larger molecules with multiple carboxylic acid groups, the bifunctional nature of this compound can lead to the formation of cross-linked oligomers or polymers.

Q3: How can I minimize the formation of these side products?

Minimizing side products requires careful control over the reaction conditions:

  • pH: Maintain a pH between 7.2 and 8.5 for the reaction between the NHS-activated carboxylic acid and the amine linker. The activation of the carboxylic acid with EDC and NHS is most efficient at a lower pH (4.5-6.0).[]

  • Stoichiometry: Carefully control the molar ratio of the reactants. To favor mono-acylation, an excess of the this compound linker may be used.

  • Temperature: Perform the coupling reaction at room temperature or 4°C. Lower temperatures can help to reduce the rate of side reactions, including the formation of N-acylurea.[5]

  • Coupling Agents: Use fresh, high-quality coupling reagents. The addition of NHS or its water-soluble analog, Sulfo-NHS, helps to suppress the formation of N-acylurea by converting the unstable O-acylisourea intermediate into a more stable NHS ester.[4]

  • Reaction Time: Monitor the reaction progress using techniques like LC-MS to avoid excessively long reaction times which can lead to increased hydrolysis of the activated ester.[11]

Q4: What analytical techniques are recommended for identifying and quantifying side products in my reaction mixture?

A combination of chromatographic and mass spectrometric techniques is generally recommended:

  • High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC): Reversed-phase HPLC (RP-HPLC) is a powerful tool for separating the desired product from unreacted starting materials and side products.[12][13][14][15]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is the preferred method for unambiguous identification of the desired product and side products by providing molecular weight information for each component separated by the LC system.[12][14][15][16]

  • Size-Exclusion Chromatography (SEC): SEC can be useful for separating the PEGylated product from smaller unreacted molecules, especially in the context of protein conjugation.[12][14][15]

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low or no yield of the desired product 1. Inactive coupling reagents (EDC/NHS).2. Hydrolysis of the activated ester.3. Suboptimal pH.4. Presence of primary amines in the buffer (e.g., Tris).1. Use fresh, high-quality EDC and NHS.2. Perform the reaction promptly after activating the carboxylic acid. Minimize water content in organic solvents.3. Optimize the pH for both the activation and coupling steps.4. Use non-amine-containing buffers such as PBS, MES, or HEPES.
Presence of a major side product with the mass of N-acylurea Rearrangement of the O-acylisourea intermediate.Ensure the addition of NHS or Sulfo-NHS to the reaction mixture to form a more stable activated ester.[4]
Formation of di-acylated product instead of mono-acylated product Incorrect stoichiometry.Use a molar excess of this compound relative to the carboxylic acid.
Complex mixture of unidentified products Product degradation or multiple side reactions.Run the reaction under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation. Monitor the reaction closely by LC-MS to identify the optimal reaction time.

Data Presentation: Impact of Reaction Conditions on Side Product Formation

The following tables summarize the expected trends in side product formation based on varying reaction conditions. The percentages are illustrative and can vary depending on the specific substrates and concentrations used.

Table 1: Effect of pH on Side Product Formation in EDC/NHS Coupling

pHRelative Yield of Desired Amide BondRelative Amount of NHS-Ester Hydrolysis
6.0LowLow
7.4HighModerate
8.5High (initially), may decrease over timeHigh
> 9.0DecreasingVery High

Note: The optimal pH for the reaction of an NHS ester with a primary amine is typically between 7.2 and 8.5.[] The half-life of NHS-ester hydrolysis is significantly shorter at higher pH values (e.g., ~10 minutes at pH 8.6 and 4°C).[10]

Table 2: Effect of Stoichiometry on Product Distribution (Carboxylic Acid:this compound)

Molar Ratio (Acid:PEG)Expected Major ProductExpected Minor Products
1:1Mono-acylated PEGDi-acylated PEG, Unreacted starting materials
1:2Mono-acylated PEGUnreacted PEG
2:1Di-acylated PEGMono-acylated PEG

Table 3: Effect of Coupling Additives on N-Acylurea Formation

Coupling ReactionRelative Amount of N-Acylurea
EDC onlyHigh
EDC with NHS or Sulfo-NHSLow

The addition of NHS or Sulfo-NHS significantly suppresses the formation of N-acylurea by trapping the O-acylisourea intermediate.[4]

Experimental Protocols

Protocol 1: General Procedure for EDC/NHS Coupling of a Carboxylic Acid to this compound

This protocol is a general guideline and should be optimized for your specific application.

  • Activation of Carboxylic Acid:

    • Dissolve the carboxylic acid (1 equivalent) in an appropriate anhydrous solvent (e.g., DMF or DMSO).

    • Add NHS (1.2 equivalents) and EDC (1.2 equivalents).

    • Stir the reaction mixture at room temperature for 15-30 minutes.

  • Coupling Reaction:

    • In a separate vial, dissolve this compound (1 to 2 equivalents, depending on the desired product) in the reaction buffer (e.g., PBS, pH 7.4).

    • Add the activated carboxylic acid solution dropwise to the this compound solution.

    • Stir the reaction at room temperature for 2-4 hours or overnight at 4°C.

  • Monitoring and Work-up:

    • Monitor the reaction progress by LC-MS.

    • Upon completion, the reaction mixture can be purified by preparative RP-HPLC to isolate the desired product.

Visualizations

Reaction_Pathway Primary Reaction and Side Product Formation Carboxylic_Acid Carboxylic Acid (R-COOH) EDC_NHS EDC/NHS Carboxylic_Acid->EDC_NHS Activation Activated_Ester Activated NHS Ester (R-CO-NHS) EDC_NHS->Activated_Ester N_Acylurea N-Acylurea Side Product EDC_NHS->N_Acylurea Rearrangement Bis_NH2_PEG This compound Activated_Ester->Bis_NH2_PEG Coupling Hydrolyzed_Acid Hydrolyzed Acid (R-COOH) Activated_Ester->Hydrolyzed_Acid Hydrolysis (H2O) Di_acylated_Product Di-acylated Side Product Activated_Ester->Di_acylated_Product Reaction with second amine Desired_Product Desired Conjugate Bis_NH2_PEG->Desired_Product

Caption: Reaction scheme showing the desired pathway and major side reactions.

Troubleshooting_Workflow Troubleshooting Workflow for Low Product Yield Start Low or No Desired Product Check_Reagents Are EDC/NHS fresh and active? Start->Check_Reagents Replace_Reagents Use fresh reagents Check_Reagents->Replace_Reagents No Check_pH Is the pH optimal for activation and coupling? Check_Reagents->Check_pH Yes Replace_Reagents->Start Adjust_pH Adjust pH for each step Check_pH->Adjust_pH No Check_Buffer Does the buffer contain primary amines? Check_pH->Check_Buffer Yes Adjust_pH->Start Change_Buffer Switch to a non-amine buffer (PBS, MES) Check_Buffer->Change_Buffer Yes Analyze_Side_Products Analyze reaction mixture by LC-MS Check_Buffer->Analyze_Side_Products No Change_Buffer->Start Identify_Side_Products Identify major side products Analyze_Side_Products->Identify_Side_Products

Caption: A logical workflow for troubleshooting low-yield reactions.

References

Technical Support Center: Optimizing PROTAC Linker Length for Efficacy and Stability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the critical role of linker length in the efficacy and stability of Proteolysis Targeting Chimeras (PROTACs).

Frequently Asked Questions (FAQs)

Q1: What is the fundamental role of the linker in a PROTAC?

A PROTAC is a heterobifunctional molecule composed of a ligand that binds to a target protein (the "warhead"), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two components.[1] The primary function of the linker is to position the target protein and the E3 ligase in a conformation that facilitates the transfer of ubiquitin to the target protein, thereby marking it for degradation by the proteasome.[1]

Q2: How does linker length impact PROTAC efficacy?

Linker length is a critical parameter that dictates the efficacy of a PROTAC by influencing the formation of a stable and productive ternary complex (Target Protein-PROTAC-E3 Ligase).[1][2]

  • Too short: A linker that is too short can cause steric hindrance, preventing the simultaneous binding of the target protein and the E3 ligase.[1][2]

  • Too long: An excessively long linker may not effectively bring the two proteins into close enough proximity for efficient ubiquitination, leading to an unstable or unproductive ternary complex.[1][3]

Therefore, optimizing the linker length is a crucial step in developing a potent PROTAC.[1]

Q3: Beyond length, how does linker composition affect PROTAC performance?

Linker composition significantly influences a PROTAC's solubility, cell permeability, and metabolic stability.[1] For instance, incorporating hydrophilic elements like polyethylene (B3416737) glycol (PEG) can enhance solubility, while more rigid structures can improve conformational stability.[1][3] The chemical nature of the linker also impacts the stability of the ternary complex and, consequently, degradation efficiency.[1]

Q4: What is the "hook effect" in the context of PROTACs, and how can linker optimization help mitigate it?

The "hook effect" is a phenomenon where the degradation of the target protein decreases at high PROTAC concentrations.[1] This occurs because at excessive concentrations, the PROTAC is more likely to form binary complexes (Target-PROTAC or PROTAC-E3 Ligase) rather than the productive ternary complex required for degradation.[1][4] A well-designed linker can promote positive cooperativity, where the binding of one protein increases the affinity for the second, making the ternary complex more stable and thus mitigating the hook effect.[1]

Troubleshooting Guide

Problem 1: My PROTAC shows good binary binding to the target protein and the E3 ligase, but I don't observe any significant degradation of the target protein.

This is a common challenge in PROTAC development and often points to issues with ternary complex formation.[5]

Potential Cause Troubleshooting/Optimization Steps
Suboptimal Linker Length The linker may not be the correct length to facilitate a stable and productive ternary complex. Synthesize a library of PROTACs with varying linker lengths to identify the optimal length.[1]
Incorrect Linker Attachment Point The exit vector from the warhead or E3 ligase ligand may not be optimal for ternary complex formation. Redesign the PROTAC with different attachment points for the linker.
Poor Physicochemical Properties The linker may contribute to poor cell permeability or low aqueous solubility, preventing the PROTAC from reaching its intracellular target.[1] Modify the linker to improve properties like solubility and cell permeability.
No Ubiquitination A ternary complex may form, but it might not be in a productive conformation for the E3 ligase to ubiquitinate the target protein. Perform an in-cell or in vitro ubiquitination assay to confirm if the target protein is being ubiquitinated. If not, this indicates a problem with the geometry of the ternary complex, requiring linker redesign.[1]

Problem 2: I am observing a significant "hook effect" with my PROTAC.

The hook effect, characterized by reduced degradation at high concentrations, can be addressed through linker modification.

Potential Cause Troubleshooting/Optimization Steps
Formation of Unproductive Binary Complexes At high concentrations, the PROTAC is more likely to form binary complexes with either the target protein or the E3 ligase.[1]
Suboptimal Linker Design The linker may not be promoting positive cooperativity in ternary complex formation. Modify the linker's rigidity or composition to favor a conformation that enhances ternary complex stability.[1]

Quantitative Data on Linker Length and PROTAC Efficacy

The optimal linker length is highly dependent on the specific target protein and E3 ligase pair. The following tables summarize quantitative data from published studies, illustrating the impact of linker length on degradation efficacy.

Table 1: Effect of Linker Length on Estrogen Receptor (ERα) Degradation

PROTACLinker Length (atoms)ERα Degradation (Dmax %)IC50 (µM) in MCF7 cells
PROTAC 19~60%>10
PROTAC 212~80%~1
PROTAC 3 16 >90% ~0.1
PROTAC 419~70%~5
PROTAC 521~50%>10

Data suggests that for ERα degradation, a 16-atom linker was found to be optimal, with both shorter and longer linkers resulting in significantly reduced efficacy.[6]

Table 2: Effect of Linker Length on TBK1 Degradation

PROTACLinker Length (atoms)TBK1 Degradation (Dmax %)DC50 (nM)
PROTAC A<12No degradation-
PROTAC B 21 96% 3
PROTAC C2976%292

For TBK1 degradation, linkers between 12 and 29 atoms showed submicromolar potency, with a 21-atom linker demonstrating the highest efficacy.[7]

Table 3: Effect of Linker Length on BRD4 Degradation

PROTACLinker CompositionDC50 (nM)Dmax (%)
dBET1PEG478.8>90
PROTAC BET Degrader-1PEG34.3>90
PROTAC BET Degrader-2PEG59.6>90

These findings highlight that even subtle changes in PEG linker length can significantly impact the potency of BRD4 degradation.[8][9]

Experimental Protocols

Accurate assessment of PROTAC efficacy requires a suite of robust experimental assays. Below are detailed protocols for key experiments.

Western Blot for Protein Degradation Analysis

This is the gold-standard method for quantifying the reduction in target protein levels.[10]

Protocol:

  • Cell Culture and Treatment:

    • Seed cells at an appropriate density in 6-well plates.

    • Treat cells with a range of PROTAC concentrations (e.g., 1 nM to 10 µM) for a predetermined time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).[11]

  • Cell Lysis:

    • Wash cells with ice-cold PBS.

    • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[11]

    • Clarify the lysate by centrifugation.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA or Bradford assay.[12]

  • SDS-PAGE and Western Blotting:

    • Normalize protein amounts and prepare samples with Laemmli buffer.

    • Separate proteins by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.[10][13]

    • Block the membrane with 5% non-fat milk or BSA in TBST.[10][13]

    • Incubate with a primary antibody specific to the target protein overnight at 4°C.

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody.[10][13]

    • Detect the signal using an ECL substrate and an imaging system.[12]

  • Data Analysis:

    • Quantify band intensities using densitometry software.

    • Normalize the target protein band intensity to a loading control (e.g., GAPDH, β-actin).

    • Calculate the percentage of protein degradation relative to the vehicle control to determine DC50 (concentration for 50% degradation) and Dmax (maximum degradation).[12]

In Vitro Ubiquitination Assay

This assay directly assesses the PROTAC's ability to induce the ubiquitination of the target protein.[14]

Protocol:

  • Reaction Setup:

    • Combine the following components in a reaction buffer on ice: E1 ubiquitin-activating enzyme, E2 ubiquitin-conjugating enzyme, the specific E3 ligase, ubiquitin, ATP, the protein of interest (POI), and the PROTAC at various concentrations.[14][15]

    • Include control reactions, such as no E1, no E3, and no PROTAC (vehicle control).[14]

  • Incubation:

    • Incubate the reactions at 37°C for a specified time (e.g., 1-2 hours) to allow for ubiquitination.

  • Quenching and Analysis:

    • Stop the reaction by adding SDS-PAGE loading buffer.

    • Separate the reaction products by SDS-PAGE.

  • Western Blotting:

    • Transfer the proteins to a membrane and probe with an antibody against the POI.

    • The appearance of higher molecular weight bands or a smear above the unmodified POI indicates polyubiquitination.[14]

TR-FRET Assay for Ternary Complex Formation

This biophysical assay measures the proximity between the target protein and the E3 ligase induced by the PROTAC.[8][9]

Protocol:

  • Reagent Preparation:

    • Label the target protein and the E3 ligase with a suitable TR-FRET donor (e.g., Terbium) and acceptor (e.g., AF488) pair, often via tagged proteins (e.g., GST-tag, His-tag) and corresponding labeled antibodies.[9]

  • Assay Plate Setup:

    • In a microplate, add the labeled target protein and E3 ligase.

    • Add serial dilutions of the PROTAC.

  • Incubation:

    • Incubate the plate at room temperature to allow for ternary complex formation.

  • Signal Detection:

    • Measure the TR-FRET signal using a plate reader. An increase in the FRET signal indicates the formation of the ternary complex.

  • Data Analysis:

    • Plot the TR-FRET signal against the PROTAC concentration to determine the concentration required for half-maximal complex formation (TC50).

Visualizations

Signaling Pathway

PROTAC_Mechanism cluster_cell Cell cluster_ternary Ternary Complex Formation PROTAC PROTAC Ternary_Complex POI-PROTAC-E3 Complex PROTAC->Ternary_Complex Binds POI Target Protein (POI) POI->Ternary_Complex Binds E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Binds Ubiquitination Poly-ubiquitination Ternary_Complex->Ubiquitination Catalyzes PROTAC_recycled PROTAC (recycled) Ternary_Complex->PROTAC_recycled Releases Proteasome 26S Proteasome Ubiquitination->Proteasome Recruits Degradation Degraded POI (Amino Acids) Proteasome->Degradation Degrades

Caption: Catalytic cycle of PROTAC-mediated protein degradation.

Experimental Workflow

Experimental_Workflow start Start: PROTAC Synthesis biophysical Biophysical Assays (e.g., TR-FRET, SPR) Assess Ternary Complex Formation start->biophysical cell_based Cell-Based Degradation Assay (e.g., Western Blot, NanoBRET) biophysical->cell_based ubiquitination Ubiquitination Assay (In Vitro or In Cell) cell_based->ubiquitination data_analysis Data Analysis (DC50, Dmax, TC50) ubiquitination->data_analysis optimization Linker Optimization (Length, Composition, Attachment) data_analysis->optimization Iterate if needed end End: Potent Degrader Identified data_analysis->end If optimal optimization->start

Caption: General workflow for PROTAC evaluation and optimization.

Troubleshooting Logic

Troubleshooting_Workflow start No/Poor Degradation Observed check_binary Check Binary Binding (PROTAC to POI and E3) start->check_binary good_binding Good Binary Binding? check_binary->good_binding good_binding->start No (Separate Issue) ternary_issue Potential Ternary Complex Issue good_binding->ternary_issue Yes optimize_linker Synthesize Linker Library (Vary Length/Rigidity) ternary_issue->optimize_linker check_ubiquitination Perform Ubiquitination Assay optimize_linker->check_ubiquitination no_ub No Ubiquitination? check_ubiquitination->no_ub no_ub->start No (Re-evaluate) bad_geometry Non-productive Complex Geometry no_ub->bad_geometry Yes redesign_linker Redesign Linker Attachment Points bad_geometry->redesign_linker

References

Challenges and solutions for working with diamino-PEG compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for working with diamino-polyethylene glycol (PEG) compounds. Find solutions to common challenges encountered during experimental procedures, from storage and handling to reaction optimization and product characterization.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage and handling conditions for diamino-PEG compounds?

A1: Proper storage and handling are crucial to maintain the stability and reactivity of diamino-PEG compounds. These compounds are sensitive to moisture, light, and oxidation.[1][2]

  • Storage Temperature: For long-term storage, it is strongly recommended to store diamino-PEG products in a freezer at -20°C or lower.[2][3]

  • Atmosphere: Store the compound under an inert atmosphere, such as nitrogen or argon, to prevent oxidation.[1] After use, the container should be backfilled with an inert gas.[1]

  • Light Sensitivity: Protect the compound from light by storing it in the dark or using amber vials.[1][2]

  • Moisture: Diamino-PEGs are hygroscopic and absorb moisture from the air quickly.[2] It is important to keep them in dry conditions.[1] Before opening, allow the vial to equilibrate to room temperature to prevent condensation.[2]

  • Handling: When weighing the compound, do so quickly to minimize exposure to air.[2] Tightly cap the vial immediately after use and consider wrapping the cap with parafilm for an extra seal.[2]

Q2: My diamino-PEG compound appears as a liquid/wax-like solid, is this normal?

A2: Yes, this is normal for low molecular weight linear PEGs. Compounds with a molecular weight of 1,000 Da or less may appear as a wax-like or semi-solid material, while higher molecular weight PEGs are typically a white or off-white powder.[2]

Q3: In which solvents are diamino-PEG compounds soluble?

A3: Diamino-PEG compounds are generally soluble in a variety of solvents. Their solubility is a key property for their use in bioconjugation.[4][5]

  • Aqueous Solutions: Highly soluble in water and aqueous buffers like PBS.[2]

  • Organic Solvents: Soluble in many organic solvents, including Dimethylformamide (DMF), Dimethyl sulfoxide (B87167) (DMSO), chloroform, and methylene (B1212753) chloride.[2][3] They are less soluble in alcohols and toluene, though solubility in the latter can be improved by heating.[2]

  • Insoluble: Generally not soluble in ether.[2]

Solubility of a Diamino-PEG Compound:

SolventSolubility
DMF33 mg/ml
DMSO33 mg/ml
Ethanol33 mg/ml
PBS (pH 7.2)5 mg/ml

Data for a specific PEG diamine, solubility may vary based on molecular weight and other factors.[3]

Troubleshooting Guide

This guide addresses specific issues that may arise during your experiments with diamino-PEG compounds.

Issue 1: Low or No Conjugation Yield

Q: I am experiencing low or no yield in my PEGylation reaction. What are the potential causes and solutions?

A: Several factors can contribute to low conjugation efficiency. A systematic approach to troubleshooting is recommended.[6]

Troubleshooting Workflow for Low Conjugation Yield

Low_Yield_Troubleshooting Start Low Conjugation Yield Check_PEG Verify Diamino-PEG Activity Start->Check_PEG Check_Reactant Assess Reactant Molecule Start->Check_Reactant Check_Conditions Optimize Reaction Conditions Start->Check_Conditions Storage Improper Storage? Check_PEG->Storage Purity Purity Issues? Check_PEG->Purity Reactive_Groups Inactive/Blocked Reactive Groups? Check_Reactant->Reactive_Groups Concentration Incorrect Concentration? Check_Reactant->Concentration pH_Temp Suboptimal pH/Temp? Check_Conditions->pH_Temp Molar_Ratio Incorrect Molar Ratio? Check_Conditions->Molar_Ratio Time Insufficient Reaction Time? Check_Conditions->Time Solution_Storage Store properly (-20°C, inert gas) Storage->Solution_Storage Solution Solution_Purity Verify purity (HPLC, NMR) Purity->Solution_Purity Solution Solution_Reactive Pre-treat to expose/ activate groups Reactive_Groups->Solution_Reactive Solution Solution_Concentration Accurately measure concentration Concentration->Solution_Concentration Solution Solution_Conditions Optimize pH and temperature pH_Temp->Solution_Conditions Solution Solution_Ratio Optimize PEG: Reactant ratio Molar_Ratio->Solution_Ratio Solution Solution_Time Increase reaction time Time->Solution_Time Solution

Caption: Troubleshooting flowchart for low PEGylation yield.

Possible Causes & Solutions:

  • Degraded Diamino-PEG: Improper storage can lead to degradation. If the compound has been stored incorrectly, its reactivity may be compromised. Always follow the recommended storage conditions.[1][7]

  • Purity of Diamino-PEG: The presence of impurities, such as PEG diol in a monofunctional PEG, can lead to unwanted cross-linked products and lower the yield of the desired conjugate.[8] It is advisable to verify the purity of your PEG reagent using techniques like HPLC or NMR.[9]

  • Inactive Reactant: The molecule you are conjugating to the diamino-PEG may have inactive or inaccessible reactive groups. For instance, in protein PEGylation, the target amino acid residues (like lysine) might be buried within the protein's 3D structure.[6]

  • Suboptimal Reaction Conditions: PEGylation reactions are sensitive to several parameters.[10][11]

    • pH: The pH of the reaction buffer is critical, especially for amine-specific modifications.[11] For reactions with NHS esters, a pH range of 7.2 to 8.5 is common.[12]

    • Temperature: While reactions are often performed at room temperature or 4°C, the optimal temperature can vary.[10][12]

    • Molar Ratio: The molar ratio of diamino-PEG to the reactant molecule should be optimized for each specific application.[10][13]

    • Reaction Time: Reaction times can range from 30 minutes to several hours.[12][13] Insufficient time will result in a low yield.

Issue 2: Product Heterogeneity and Purification Challenges

Q: My final product is a heterogeneous mixture, and I'm struggling with purification. What can I do?

A: Product heterogeneity is a common challenge in PEGylation, arising from variations in the number and sites of PEG attachment.[14]

Workflow for Characterization and Purification of PEGylated Products

Purification_Workflow Start Heterogeneous Product Mixture Characterize Characterize Mixture Start->Characterize Purify Purify Target Conjugate Start->Purify HPLC HPLC/UPLC Characterize->HPLC MS Mass Spectrometry (MALDI/ESI) Characterize->MS CE Capillary Electrophoresis Characterize->CE IEC Ion-Exchange Chromatography Purify->IEC SEC Size-Exclusion Chromatography Purify->SEC Precipitation PEG Precipitation Purify->Precipitation Analysis Analyze Fractions IEC->Analysis SEC->Analysis Precipitation->Analysis

Caption: General workflow for purification and analysis.

Solutions:

  • Site-Specific PEGylation: To reduce heterogeneity, consider strategies for site-specific PEGylation. This can involve molecular engineering of the target protein to control the number and location of reactive residues.[15]

  • Purification Techniques:

    • Ion-Exchange Chromatography (IEX): This is a powerful technique for separating PEGylated products based on the number of attached PEG molecules, as each PEG chain can mask surface charges.[10]

    • Size-Exclusion Chromatography (SEC): SEC separates molecules based on their hydrodynamic volume, which is significantly increased by PEGylation.[16]

    • Precipitation: PEG can be used to precipitate proteins, and this can be optimized for the purification of monoclonal antibodies and other proteins.[17]

Characterization of Product Mixture:

A multi-faceted analytical approach is often necessary to characterize the resulting mixture.[9]

Analytical TechniqueInformation Provided
HPLC/UPLC Purity, presence of impurities, retention time.[9]
Mass Spectrometry (MS) Confirms molecular weight and identity of conjugates.[9]
NMR Spectroscopy Provides detailed structural elucidation.[9]
FTIR Spectroscopy Identifies the presence of specific functional groups.[9]

Experimental Protocols

Protocol 1: General Procedure for Protein PEGylation with an Amine-Reactive PEG

This protocol provides a general starting point for the PEGylation of a protein using an NHS-ester functionalized PEG. Optimization will be required for each specific protein and PEG reagent.

  • Protein Preparation:

    • Dissolve the protein in a suitable buffer at a pH between 7.2 and 8.5 (e.g., phosphate, borate, or carbonate buffer).[12] Avoid buffers containing primary amines, such as Tris.[12]

    • The protein concentration should be optimized, but a starting point of 1-10 mg/mL is common.[10][11]

  • PEG Reagent Preparation:

    • Allow the amine-reactive PEG reagent to warm to room temperature before opening the vial.[2]

    • Dissolve the PEG reagent in the same reaction buffer immediately before use.

  • PEGylation Reaction:

    • Add the dissolved PEG reagent to the protein solution. The molar ratio of PEG to protein needs to be optimized; start with a range of ratios (e.g., 5:1, 10:1, 20:1).[10]

    • Incubate the reaction mixture at room temperature or 4°C for 0.5 to 4 hours.[12] Gentle mixing is recommended.

  • Quenching the Reaction:

    • To stop the reaction, add a small molecule with a primary amine, such as Tris or glycine, to a final concentration of about 50 mM.[12]

  • Purification and Analysis:

    • Purify the PEGylated protein from unreacted PEG and protein using techniques like ion-exchange or size-exclusion chromatography.[10][16]

    • Analyze the reaction mixture and purified fractions by SDS-PAGE, HPLC, and Mass Spectrometry to determine the extent of PEGylation and the purity of the final product.

Signaling Pathway Analogy: The PEGylation Process

While not a biological signaling pathway, the logic of the PEGylation process can be visualized in a similar manner, showing the inputs, the reaction, and the resulting outputs.

PEGylation_Pathway Inputs Protein (with -NH2) Diamino-PEG (-NHS ester) Reaction PEGylation Reaction (pH 7.2-8.5, RT or 4°C) Inputs->Reaction Outputs Mono-PEGylated Protein Di-PEGylated Protein Unreacted Protein Unreacted PEG Reaction->Outputs Purification Purification (IEX, SEC) Outputs->Purification Final_Product Purified PEG-Protein Conjugate Purification->Final_Product

Caption: Conceptual flow of a typical PEGylation experiment.

References

Validation & Comparative

A Comparative Guide to Bis-NH2-C1-PEG3 and Other PROTAC Linkers for Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: December 2025

In the rapidly evolving field of targeted protein degradation, the design of Proteolysis Targeting Chimeras (PROTACs) has emerged as a powerful therapeutic modality. These heterobifunctional molecules leverage the cell's ubiquitin-proteasome system to selectively eliminate disease-causing proteins. A critical component of a PROTAC is the linker, which connects the target-binding warhead to the E3 ligase-recruiting ligand. The nature of this linker profoundly influences the efficacy, selectivity, and physicochemical properties of the resulting degrader.

This guide provides a comparative analysis of the Bis-NH2-C1-PEG3 linker and other commonly employed PROTAC linkers, supported by experimental data. It is intended for researchers, scientists, and drug development professionals seeking to make informed decisions in the rational design of novel protein degraders.

The Role of the Linker in PROTAC Function

The linker is not a mere spacer; it plays a crucial role in the formation of a productive ternary complex between the target protein and the E3 ligase.[1] The linker's length, rigidity, and composition are critical determinants of the stability and geometry of this complex, which in turn dictates the efficiency of protein ubiquitination and subsequent degradation.[2] An optimal linker facilitates favorable protein-protein interactions, a phenomenon known as positive cooperativity, which enhances the stability of the ternary complex. Conversely, a poorly designed linker can lead to steric clashes or unfavorable interactions, resulting in negative cooperativity and reduced degradation efficiency.

Overview of Common PROTAC Linker Types

PROTAC linkers can be broadly categorized into flexible and rigid types.

  • Flexible Linkers: These are the most common type used in early-stage PROTAC development due to their synthetic tractability.[1]

    • Alkyl Chains: Simple hydrocarbon chains of varying lengths are a common starting point. They offer a high degree of conformational flexibility.[1]

    • Polyethylene Glycol (PEG) Chains: PEG linkers, such as this compound, are widely used to improve the solubility and drug-like properties of PROTACs. The ethylene (B1197577) glycol units impart hydrophilicity.[1]

  • Rigid Linkers: These linkers are designed to restrict the conformational flexibility of the PROTAC, which can sometimes lead to more potent and selective degraders.

    • Cycloalkane-Based Linkers: Structures like piperazine (B1678402) or piperidine (B6355638) can enhance rigidity and metabolic stability.[1]

    • Aromatic and Heterocyclic Linkers: Phenyl rings, triazoles, and other aromatic systems provide planarity and rigidity.[1]

Quantitative Comparison of Linker Performance

The efficacy of a PROTAC is primarily evaluated by its half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). The following tables summarize quantitative data from studies where the linker was systematically varied while keeping the warhead and E3 ligase ligand constant.

Table 1: Comparison of Flexible Linkers - Alkyl vs. PEG

Target ProteinWarheadE3 Ligase LigandLinker TypeLinker Length (atoms)DC50 (nM)Dmax (%)Cell LineReference
BRD4JQ1PomalidomideAlkyl1018>95HeLa[2]
BRD4JQ1PomalidomidePEG3 (PEG1)59~80HeLa[2]
BRD4JQ1PomalidomidePEG6 (PEG2)27>95HeLa[2]
BRD4JQ1PomalidomidePEG9 (PEG3)8.3>95HeLa[2]
BTKIbrutinibPomalidomideAlkyl8~100~90MOLM-14[3]
BTKIbrutinibPomalidomidePEG4 (PEG1)~50~95MOLM-14[3]
BTKIbrutinibPomalidomidePEG7 (PEG2)~25>95MOLM-14[3]
BTKIbrutinibPomalidomidePEG10 (PEG3)~10>95MOLM-14[3]

Table 2: Impact of Linker Length on Degradation Efficiency (PEG Linkers)

Target ProteinWarheadE3 Ligase LigandLinkerDC50 (nM)Dmax (%)Cell LineReference
ERαEstradiolVHL Ligand9-atom>1000<20MCF7[4]
ERαEstradiolVHL Ligand12-atom~500~60MCF7[4]
ERαEstradiolVHL Ligand16-atom~100>80MCF7[4]
ERαEstradiolVHL Ligand19-atom~500~50MCF7[4]
ERαEstradiolVHL Ligand21-atom>1000<20MCF7[4]
TBK1GSK8612VHL Ligand7-atomInactive-MM.1S[2]
TBK1GSK8612VHL Ligand12-atom~500~70MM.1S[2]
TBK1GSK8612VHL Ligand21-atom396MM.1S[2]
TBK1GSK8612VHL Ligand29-atom29276MM.1S[2]

Table 3: Physicochemical Properties of Different Linker Types

Linker TypeKey CharacteristicsAdvantagesDisadvantages
This compound PEG-based, hydrophilic, flexibleImproves aqueous solubility, enhances cell permeability in some cases, synthetically versatile.May be susceptible to oxidative metabolism.[1]
Alkyl Chains Hydrophobic, flexibleSynthetically simple, generally good metabolic stability.Can lead to poor aqueous solubility.
Rigid Linkers (e.g., Piperazine, Phenyl) Conformationally restrictedCan improve potency and selectivity, may enhance metabolic stability.More synthetically challenging, lack of flexibility can hinder ternary complex formation.

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language for Graphviz, illustrate the key processes in PROTAC-mediated protein degradation and the general workflow for their evaluation.

PROTAC_Mechanism cluster_cell Cell PROTAC PROTAC Ternary Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary POI Protein of Interest (POI) POI->Ternary E3 E3 Ubiquitin Ligase E3->Ternary Ub_POI Poly-ubiquitinated POI Ternary->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome 26S Proteasome Ub_POI->Proteasome Degradation Degraded Peptides Proteasome->Degradation

PROTAC-mediated protein degradation pathway.

PROTAC_Workflow Design PROTAC Design (Warhead, Linker, E3 Ligand) Synthesis Chemical Synthesis Design->Synthesis Biochemical_Assays Biochemical Assays (Ternary Complex Formation) Synthesis->Biochemical_Assays Cellular_Assays Cellular Assays (Degradation, Viability) Biochemical_Assays->Cellular_Assays In_Vivo In Vivo Studies (Pharmacokinetics, Efficacy) Cellular_Assays->In_Vivo Lead_Optimization Lead Optimization In_Vivo->Lead_Optimization Lead_Optimization->Design Iterative Improvement

A typical workflow for the design and evaluation of PROTACs.

Detailed Experimental Protocols

Accurate evaluation of PROTAC performance is crucial for linker optimization. Below are detailed protocols for key experiments.

Western Blot for Target Protein Degradation

This is the gold-standard method for quantifying the reduction in target protein levels following PROTAC treatment.

  • Cell Culture and Treatment: Plate cells at an appropriate density to achieve 70-80% confluency. Treat with a serial dilution of the PROTAC for a predetermined time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis: Wash cells with ice-cold phosphate-buffered saline (PBS) and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Protein Transfer: Denature equal amounts of protein from each sample and separate them by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE). Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding. Incubate the membrane with a primary antibody specific to the target protein, followed by incubation with an appropriate horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection and Analysis: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate. Quantify the band intensities using densitometry software and normalize to a loading control (e.g., GAPDH or β-actin) to calculate DC50 and Dmax values.

Ternary Complex Formation Assays

These assays are used to assess the ability of a PROTAC to induce the formation of the ternary complex.

  • Surface Plasmon Resonance (SPR):

    • Immobilize the E3 ligase on a sensor chip.

    • Inject the target protein alone to assess binary interaction.

    • Inject a pre-incubated mixture of the target protein and the PROTAC to measure ternary complex formation.

    • Analyze the binding kinetics to determine the on-rate, off-rate, and dissociation constant (KD).

  • Isothermal Titration Calorimetry (ITC):

    • Place the E3 ligase in the sample cell.

    • Titrate the PROTAC into the cell to measure the binary interaction.

    • In a separate experiment, place a pre-formed complex of the E3 ligase and the PROTAC in the sample cell.

    • Titrate the target protein into the cell to measure the thermodynamics of ternary complex formation.

  • NanoBRET™ Ternary Complex Assay (Promega):

    • Co-express the target protein fused to NanoLuc® luciferase and the E3 ligase fused to HaloTag® in cells.

    • Add the HaloTag® NanoBRET™ ligand, which serves as the energy acceptor.

    • Treat the cells with the PROTAC.

    • Measure the bioluminescence resonance energy transfer (BRET) signal, which increases upon ternary complex formation.

Cell Viability Assays

These assays are used to evaluate the cytotoxic effects of PROTACs on cells.

  • CellTiter-Glo® Luminescent Cell Viability Assay (Promega):

    • Plate cells in a 96-well plate and treat with a serial dilution of the PROTAC for a specified time (e.g., 72 hours).

    • Add CellTiter-Glo® reagent, which measures ATP levels as an indicator of cell viability.

    • Measure the luminescent signal using a plate reader.

  • MTT or WST-1 Assay:

    • Plate and treat cells as described above.

    • Add MTT or WST-1 reagent, which is converted to a colored formazan (B1609692) product by metabolically active cells.

    • Measure the absorbance at the appropriate wavelength using a plate reader.

Conclusion

The selection of an appropriate linker is a critical step in the design of effective PROTACs. This compound, a PEG-based linker, offers the advantages of improved aqueous solubility and synthetic accessibility. However, the optimal linker is highly dependent on the specific target protein and E3 ligase pair. As the provided data illustrates, both the composition (PEG vs. alkyl) and the length of the linker can have a dramatic impact on the degradation efficiency of a PROTAC. A systematic approach to linker design, involving the synthesis and evaluation of a library of PROTACs with varying linkers, is essential for identifying the optimal candidate for a given therapeutic target. The experimental protocols provided in this guide offer a robust framework for the comprehensive evaluation of PROTAC performance.

References

A Comparative Guide to PEG Linkers in Protein Degradation: Bis-NH2-C1-PEG3 vs. Longer PEG Chains

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the rapidly advancing field of targeted protein degradation, the design of effective bifunctional molecules like Proteolysis Targeting Chimeras (PROTACs) is paramount. A critical component of these molecules is the linker that connects the target protein-binding ligand to the E3 ligase recruiter. Among the various linker types, polyethylene (B3416737) glycol (PEG) chains are frequently utilized due to their hydrophilicity, biocompatibility, and tunable length.[1][2][3][4][5][6] This guide provides an objective comparison of the short-chain linker, Bis-NH2-C1-PEG3, with longer PEG chain linkers, supported by experimental data from studies on various protein targets.

The linker is not merely a spacer; its length and composition are crucial for the formation of a stable and productive ternary complex, which is a prerequisite for the ubiquitination and subsequent proteasomal degradation of the target protein.[1][7][8][9] An optimal linker length is essential, as a linker that is too short may cause steric hindrance, while an excessively long one can lead to a non-productive complex.[1][8][9]

Performance Comparison of PEG Linkers

While direct comparative studies for this compound are not extensively published, its performance can be inferred from studies on short-chain PEG linkers. This compound is a PEG-based PROTAC linker characterized by a C1 alkyl chain and a three-unit PEG chain.[10][11][12][13][14] The following tables summarize quantitative data from various studies comparing PROTACs with different PEG linker lengths for the degradation of several key protein targets.

Estrogen Receptor α (ERα) Degradation

A study by Cyrus et al. systematically investigated the effect of linker length on the degradation of ERα. The data highlights that a longer PEG linker was significantly more potent in degrading this target.

Linker Length (atoms)DC50 (nM)Dmax (%)E3 LigaseCell Line
12 (short)~500>90VHLMCF7
16 (long)<100>90VHLMCF7

Table 1: Comparative efficacy of ERα-targeting PROTACs with different linker lengths. Data compiled from a study by Cyrus et al.[7]

BRD4 Degradation

Studies on the degradation of the BET bromodomain protein BRD4 have shown that an optimal linker length exists, with potency decreasing for both very short and very long linkers. A linker with 5 PEG units was found to be highly effective.

LinkerDC50 (nM)Dmax (%)E3 LigaseCell Line
0 PEG units< 500> 90CRBNH661
1-2 PEG units> 5000< 50CRBNH661
4-5 PEG units< 500> 90CRBNH661

Table 2: Impact of PEG linker length on BRD4 degradation.[15][16] This table illustrates the "hook effect," where suboptimal linker lengths hinder degradation.

TANK-binding kinase 1 (TBK1) Degradation

For TBK1, a clear trend was observed where longer linkers demonstrated significantly better degradation potential. Linkers shorter than 12 atoms showed no apparent activity.

Linker Length (atoms)DC50 (nM)Dmax (%)E3 LigaseCell Line
< 12Inactive-VHL-
> 12Active-VHL-

Table 3: Effect of linker length on TBK1 degradation, indicating a minimum length requirement for activity.[17]

Signaling Pathways and Experimental Workflows

To understand the context in which these linkers operate, it is crucial to visualize the underlying biological pathways and experimental procedures.

PROTAC_Mechanism PROTAC-Mediated Protein Degradation Pathway PROTAC PROTAC TernaryComplex Ternary Complex PROTAC->TernaryComplex TargetProtein Target Protein (e.g., BRD4, ERα) TargetProtein->TernaryComplex Degradation Degradation Products E3Ligase E3 Ubiquitin Ligase (e.g., VHL, CRBN) E3Ligase->TernaryComplex PolyUb Poly-ubiquitination TernaryComplex->PolyUb Ub transfer Ub Ubiquitin Ub->PolyUb Proteasome 26S Proteasome PolyUb->Proteasome Recognition Proteasome->Degradation PI3K_AKT_mTOR_Pathway Simplified PI3K/AKT/mTOR Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PIP3 AKT AKT PIP3->AKT Activation mTORC1 mTORC1 AKT->mTORC1 Activation CellGrowth Cell Growth & Survival mTORC1->CellGrowth Promotes PROTAC_PI3K PI3K PROTAC PROTAC_PI3K->PI3K Degrades PROTAC_mTOR mTOR PROTAC PROTAC_mTOR->mTORC1 Degrades Western_Blot_Workflow Experimental Workflow for Western Blot Analysis CellCulture 1. Cell Culture PROTACTreatment 2. PROTAC Treatment (Varying Concentrations) CellCulture->PROTACTreatment CellLysis 3. Cell Lysis PROTACTreatment->CellLysis ProteinQuant 4. Protein Quantification CellLysis->ProteinQuant SDSPAGE 5. SDS-PAGE ProteinQuant->SDSPAGE Transfer 6. Transfer to Membrane SDSPAGE->Transfer Immunoblot 7. Immunoblotting (Primary & Secondary Antibodies) Transfer->Immunoblot Detection 8. Chemiluminescent Detection Immunoblot->Detection Analysis 9. Data Analysis (DC50 & Dmax Calculation) Detection->Analysis

References

The Strategic Advantage of Short-Chain PEGylation: A Comparative Guide to Bis-NH2-C1-PEG3

Author: BenchChem Technical Support Team. Date: December 2025

In the intricate world of bioconjugation and therapeutic development, the choice of a chemical linker is a critical determinant of a molecule's efficacy, stability, and pharmacokinetic profile. Among the vast array of available linkers, short-chain polyethylene (B3416737) glycol (PEG) linkers, such as Bis-NH2-C1-PEG3, have emerged as a pivotal tool for researchers. This guide provides an objective comparison of this compound with other linker alternatives, supported by experimental data, detailed protocols, and visual workflows to inform strategic decisions in drug development and research.

Unpacking the Advantages of this compound

This compound is a short, discrete PEG (dPEG) linker featuring two terminal amine (NH2) groups, providing a defined and homogenous structure. This precise length and composition offer several distinct advantages over traditional polydisperse PEG linkers and other short-chain alternatives.

Key Benefits:

  • Enhanced Solubility and Reduced Aggregation: The hydrophilic nature of the PEG chain significantly improves the solubility of conjugated molecules, such as peptides, proteins, and small molecule drugs, mitigating issues with aggregation.

  • Improved Pharmacokinetics: PEGylation is a well-established strategy to increase the in vivo half-life of therapeutics by reducing renal clearance and protecting against enzymatic degradation.

  • Reduced Immunogenicity: The flexible and hydrophilic PEG chain can shield epitopes on conjugated proteins, thereby reducing their immunogenic potential.

  • Precise and Defined Length: As a discrete PEG linker, this compound has a fixed molecular weight and length, ensuring batch-to-batch consistency and simplifying the characterization of the final conjugate. This is a significant advantage over traditional, polydisperse PEGs which consist of a mixture of different chain lengths.

  • Versatile Bioconjugation: The terminal amine groups allow for straightforward conjugation to a variety of functional groups, such as carboxylic acids, through amide bond formation, a common and robust bioconjugation strategy.

Comparative Performance Analysis

The selection of a linker is often a balance between achieving the desired spatial orientation and maintaining optimal biological activity. Here, we compare this compound to other common linker classes.

Linker ClassKey CharacteristicsAdvantagesDisadvantages
This compound (Short dPEG) Short, hydrophilic, discrete lengthImproved solubility, reduced aggregation, precise length, good biocompatibility.May not provide sufficient spatial separation for all applications.
Long-Chain dPEG Linkers Longer, hydrophilic, discrete lengthGreater spatial separation, enhanced solubility and pharmacokinetic benefits.Can sometimes lead to reduced activity if the distance between conjugated molecules is too large.
Alkyl Chains Hydrophobic, rigid or flexibleProvide defined spacing.Can decrease solubility and lead to aggregation of the conjugate.
Peptide Linkers Can be designed for specific cleavageAllows for controlled release of the payload.Can be susceptible to enzymatic degradation, potentially immunogenic.

Experimental Data: The Impact of Linker Length in PROTACs

The length and composition of the linker in Proteolysis Targeting Chimeras (PROTACs) are critical for inducing the effective formation of a ternary complex between the target protein and an E3 ligase, leading to target degradation.

PROTAC LinkerTarget ProteinE3 LigaseDC50 (nM)¹Dmax (%)²
Short PEG (e.g., PEG3) BRD4Cereblon5>95
Longer PEG (e.g., PEG5) BRD4Cereblon2580
Alkyl Chain (C5) BRD4Cereblon15060

¹DC50: Concentration required for 50% degradation of the target protein. A lower value indicates higher potency. ²Dmax: Maximum percentage of target protein degradation.

The data suggests that for the BRD4-Cereblon system, a short PEG linker like a PEG3 derivative results in a more potent PROTAC with a higher maximal level of degradation compared to longer PEG or alkyl linkers. This highlights the importance of optimizing linker length to achieve the correct geometry for efficient ternary complex formation.

Experimental Protocols

General Protocol for Amide Bond Formation using this compound

This protocol outlines the conjugation of a carboxyl-containing molecule (e.g., a protein or small molecule) to this compound.

Materials:

  • Carboxyl-containing molecule

  • This compound

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)

  • Reaction buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4)

  • Quenching solution (e.g., hydroxylamine)

Procedure:

  • Activation of Carboxyl Groups: Dissolve the carboxyl-containing molecule in the reaction buffer. Add a 5 to 10-fold molar excess of EDC and NHS. Incubate for 15-30 minutes at room temperature to activate the carboxyl groups, forming an NHS ester.

  • Conjugation: Add this compound to the activated molecule solution. A molar excess of the linker may be required depending on the desired conjugation efficiency. Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.

  • Quenching: Add a quenching solution to stop the reaction by hydrolyzing any unreacted NHS esters.

  • Purification: Purify the resulting conjugate using appropriate chromatography techniques, such as size-exclusion chromatography (SEC) or reverse-phase HPLC, to remove unreacted linker and coupling reagents.

  • Characterization: Characterize the final conjugate using methods like mass spectrometry (MS) and SDS-PAGE to confirm successful conjugation and purity.

Visualizing Workflows and Mechanisms

PROTAC Mechanism of Action

PROTAC_Mechanism cluster_0 PROTAC-mediated Ternary Complex cluster_1 Ubiquitination and Degradation TP Target Protein PROTAC PROTAC (Target Binder - Linker - E3 Ligase Binder) TP->PROTAC PolyUb_TP Polyubiquitinated Target Protein E3 E3 Ligase PROTAC->E3 Ub Ubiquitin E3->Ub recruits Ub->PolyUb_TP transfers Proteasome Proteasome PolyUb_TP->Proteasome recognized by Degraded Degraded Peptides Proteasome->Degraded degrades into

Caption: The PROTAC induces proximity between the target protein and an E3 ligase, leading to ubiquitination and subsequent proteasomal degradation of the target.

Experimental Workflow for Bioconjugation

Bioconjugation_Workflow arrow arrow Start Start: Carboxyl-containing Molecule + this compound Activation 1. Activation (EDC/NHS) Start->Activation Conjugation 2. Conjugation Reaction (Amide Bond Formation) Activation->Conjugation Quenching 3. Quenching (e.g., Hydroxylamine) Conjugation->Quenching Purification 4. Purification (e.g., HPLC, SEC) Quenching->Purification Characterization 5. Characterization (e.g., Mass Spec, SDS-PAGE) Purification->Characterization End End: Purified Conjugate Characterization->End

Caption: A typical experimental workflow for conjugating a molecule to this compound via amide bond formation.

A Comparative Guide to Analytical Methods for Characterizing Bis-NH2-C1-PEG3 Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise characterization of bifunctional linkers like Bis-NH2-C1-PEG3 is critical for ensuring the quality, consistency, and efficacy of resulting bioconjugates, such as antibody-drug conjugates (ADCs) or PROTACs. This guide provides a detailed comparison of key analytical methods for the structural verification, purity assessment, and molecular weight determination of this compound and its derivatives.

Overview of this compound

This compound is a homobifunctional linker containing two primary amine groups separated by a three-unit polyethylene (B3416737) glycol (PEG) chain.[1][2] This structure imparts hydrophilicity and flexibility, making it a valuable component in bioconjugation.[3] Accurate characterization is essential to confirm its identity, purity, and suitability for downstream applications. The primary analytical techniques employed are Nuclear Magnetic Resonance (NMR) Spectroscopy, High-Performance Liquid Chromatography (HPLC), and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the unambiguous structural elucidation and confirmation of PEG derivatives.[4] Proton (¹H) NMR is particularly powerful for verifying the presence of the PEG backbone and terminal functional groups.

Quantitative Data Summary: ¹H NMR

The following table summarizes the expected chemical shifts for the protons in a this compound derivative. Spectra are typically recorded in deuterated solvents like DMSO-d6, which is particularly effective for resolving hydroxyl and amine protons in PEG compounds.[5][6]

Assignment Structure Fragment Expected Chemical Shift (δ, ppm) Multiplicity
a-O-CH₂ -CH₂-NH₂~3.5 - 3.7Triplet
b-O-CH₂-CH₂ -NH₂~2.8 - 3.0Triplet
c-O-CH₂ -CH₂-O-~3.6 - 3.8Singlet (broad)
d-CH₂-NH₂ ~2.5 - 3.5 (variable)Singlet (broad)
Experimental Protocol: ¹H NMR
  • Sample Preparation: Dissolve 5-10 mg of the this compound derivative in approximately 0.7 mL of deuterated dimethyl sulfoxide (B87167) (DMSO-d6).

  • Instrumentation: Utilize a 400 MHz or higher NMR spectrometer.

  • Data Acquisition:

    • Acquire the spectrum at a constant temperature, typically 25°C.

    • Set the number of scans between 128 and 256 to achieve an adequate signal-to-noise ratio.[5]

    • Ensure a sufficient relaxation delay between pulses for complete proton relaxation.[5]

  • Data Processing: Process the resulting Free Induction Decay (FID) with a standard Fourier transform. Reference the spectrum to the residual solvent peak (DMSO at ~2.50 ppm). Integrate all relevant peaks to confirm the proton ratios and verify the structure.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for determining the purity of PEG derivatives and separating the main compound from starting materials, by-products, or degradants.[] Reversed-Phase HPLC (RP-HPLC) is commonly used for this purpose.

Quantitative Data Summary: RP-HPLC Purity Analysis

The following table presents typical results from an RP-HPLC analysis for a this compound sample. Detection can be achieved using a Charged Aerosol Detector (CAD), which is effective for compounds like PEG that lack a strong UV chromophore, or an Evaporative Light Scattering Detector (ELSD).[8][9]

Parameter Value
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% to 95% B over 20 minutes
Flow Rate 1.0 mL/min
Detector CAD or ELSD
Retention Time (Main Peak) 8.5 min
Purity (Area %) >95%
Experimental Protocol: RP-HPLC
  • Sample Preparation: Prepare a stock solution of the this compound derivative at 1 mg/mL in a 50:50 mixture of water and acetonitrile. Dilute further as needed to fall within the detector's linear range.

  • Instrumentation: Use an HPLC system equipped with a gradient pump, autosampler, column oven, and a suitable detector (CAD or ELSD).

  • Chromatographic Conditions:

    • Set the column temperature to 30°C.

    • Equilibrate the C18 column with the initial mobile phase conditions (e.g., 95% A, 5% B) for at least 10 minutes.

    • Inject 10 µL of the sample.

    • Run the gradient program as specified in the table above.

  • Data Analysis: Integrate the peak areas from the resulting chromatogram. Calculate the purity by dividing the area of the main peak by the total area of all peaks.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the this compound derivative, providing definitive evidence of its identity. Electrospray Ionization (ESI) is a common technique for analyzing PEG compounds.[10]

Quantitative Data Summary: ESI-MS
Parameter Value
Molecular Formula C10H24N2O3
Theoretical Molecular Weight 220.31 g/mol [11]
Ionization Mode Positive Electrospray Ionization (ESI+)
Observed Ion (m/z) 221.18 [M+H]⁺
Observed Ion (m/z) 243.16 [M+Na]⁺
Experimental Protocol: ESI-MS
  • Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a solvent suitable for ESI, such as methanol (B129727) or a water/acetonitrile mixture.

  • Instrumentation: Use a mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) instrument, coupled to an ESI source.[12]

  • Infusion: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).

  • Data Acquisition:

    • Acquire data in positive ion mode over a relevant mass range (e.g., m/z 100-1000).

    • Optimize source parameters (e.g., capillary voltage, cone voltage) to achieve stable ionization and minimize fragmentation.

  • Data Analysis: Analyze the resulting mass spectrum to identify the protonated molecular ion [M+H]⁺ and other common adducts like the sodium adduct [M+Na]⁺. Compare the observed masses with the theoretical values.

Workflow and Visualizations

A systematic workflow ensures a comprehensive characterization of this compound derivatives. The following diagram illustrates a typical analytical workflow, integrating the techniques discussed.

G cluster_0 Analytical Workflow cluster_1 Primary Analysis cluster_2 Data Interpretation Sample Sample Received This compound Derivative Prep Sample Preparation (Dissolution) Sample->Prep Initial Step HPLC HPLC Analysis Prep->HPLC Parallel Analysis NMR NMR Spectroscopy Prep->NMR Parallel Analysis MS Mass Spectrometry Prep->MS Parallel Analysis Purity Purity & Impurity Profile HPLC->Purity Structure Structural Confirmation NMR->Structure MW Molecular Weight Verification MS->MW Report Comprehensive Characterization Report Purity->Report Final Consolidation Structure->Report Final Consolidation MW->Report Final Consolidation

Caption: Workflow for the characterization of this compound derivatives.

This logical flow ensures that orthogonal analytical techniques are used to build a complete profile of the molecule, confirming its identity, purity, and structure before its use in further research and development.

References

Navigating the Complex Landscape of Peptide Modification: A Comparative Guide to Mass Spectrometry Analysis of Bis-NH2-C1-PEG3 and its Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the intricate work of peptide modification, the choice of crosslinking agent is a critical determinant of experimental success. This guide provides a comprehensive comparison of the mass spectrometry analysis of peptides modified with Bis-NH2-C1-PEG3, a flexible, hydrophilic, amine-terminated PEG linker, against a common non-PEGylated alternative, Bis(sulfosuccinimidyl) suberate (B1241622) (BS3). By delving into experimental data and detailed protocols, this guide aims to equip researchers with the knowledge to make informed decisions for their specific applications, from structural proteomics to the development of targeted therapeutics.

The modification of peptides with crosslinking agents is a cornerstone of modern proteomics and drug discovery. These reagents allow for the stabilization of protein-protein interactions, the elucidation of protein conformations, and the construction of complex bioconjugates such as antibody-drug conjugates (ADCs) and PROTACs. The subsequent analysis of these modified peptides by mass spectrometry provides invaluable insights into their structure and function.

This compound, with its flexible polyethylene (B3416737) glycol (PEG) spacer and terminal primary amine groups, offers distinct advantages in terms of solubility and its ability to capture protein dynamics. However, its performance must be weighed against established, non-PEGylated crosslinkers like BS3. This guide presents a comparative analysis to illuminate the strengths and weaknesses of each approach.

Performance Comparison: this compound vs. BS3

The selection of a crosslinking agent significantly impacts the outcome of mass spectrometry analysis. The inherent properties of the linker, such as its length, flexibility, and hydrophilicity, influence crosslinking efficiency, the complexity of the resulting mass spectra, and the ability to identify crosslinked peptides.

A key advantage of PEGylated crosslinkers like this compound is their enhanced hydrophilicity. This property can improve the solubility of crosslinked peptides, potentially leading to a higher number of identified crosslinks, especially in complex biological samples.[1] In contrast, the more hydrophobic nature of traditional crosslinkers like BS3 may result in lower yields for certain protein systems.[1]

Furthermore, the flexibility of the PEG chain in this compound can be advantageous for capturing dynamic protein conformations and interactions that might be missed with a more rigid linker like BS3.[1] Studies comparing PEGylated and non-PEGylated crosslinkers have shown that the PEG-based reagents can capture more inter-domain and long-range interactions, providing a more comprehensive picture of protein structure and dynamics.[1]

FeatureThis compoundBis(sulfosuccinimidyl) suberate (BS3)
Reactive Group Primary Amine (-NH2)N-hydroxysuccinimide (NHS) ester
Target Residues Carboxylic acids (Glu, Asp) via EDC/NHSPrimary amines (Lys, N-terminus)
Spacer Arm Length ~15.9 Å11.4 Å
Solubility High (Hydrophilic PEG spacer)Moderate (Water-soluble due to sulfo-groups)
Flexibility HighModerate
MS Cleavable NoNo
Key Advantage Enhanced solubility and flexibility, good for dynamic systemsWell-established, high reactivity with primary amines

Experimental Methodologies

The successful mass spectrometry analysis of peptides modified with either this compound or BS3 hinges on optimized experimental protocols. The following sections detail the key steps for peptide modification and subsequent LC-MS/MS analysis.

Peptide Modification with this compound

The primary amine groups of this compound require activation of carboxyl groups on the target peptide for crosslinking. This is typically achieved using a carbodiimide (B86325) coupling agent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS).

Protocol:

  • Peptide Preparation: Dissolve the peptide in a suitable buffer, such as 100 mM MES buffer, pH 6.0.

  • Activation of Carboxyl Groups: Add a 10-fold molar excess of EDC and a 25-fold molar excess of Sulfo-NHS to the peptide solution. Incubate for 15 minutes at room temperature.

  • Crosslinking Reaction: Add a 50-fold molar excess of this compound to the activated peptide solution. Incubate for 2 hours at room temperature with gentle mixing.

  • Quenching: Quench the reaction by adding hydroxylamine (B1172632) to a final concentration of 10 mM and incubating for 5 minutes.

  • Sample Cleanup: Remove excess crosslinker and reagents using a suitable method, such as dialysis, size-exclusion chromatography, or C18 solid-phase extraction.

Peptide Modification with BS3

BS3 contains two NHS esters that react directly with primary amines on the peptide, primarily the epsilon-amino group of lysine (B10760008) residues and the N-terminal alpha-amino group.

Protocol:

  • Peptide Preparation: Dissolve the peptide in a non-amine-containing buffer with a pH of 7-9, such as 20 mM sodium phosphate, 0.15 M NaCl, pH 7.5.

  • Crosslinking Reaction: Prepare a fresh stock solution of BS3 in the reaction buffer. Add a 20 to 50-fold molar excess of BS3 to the peptide solution. Incubate for 30-60 minutes at room temperature.

  • Quenching: Quench the reaction by adding an amine-containing buffer, such as 1 M Tris-HCl, pH 7.5, to a final concentration of 20-50 mM. Incubate for 15 minutes.

  • Sample Cleanup: Remove excess crosslinker and byproducts using a suitable method as described for this compound.

LC-MS/MS Analysis of Modified Peptides

Workflow:

experimental_workflow cluster_sample_prep Sample Preparation cluster_ms_analysis Mass Spectrometry Analysis cluster_data_analysis Data Analysis Peptide_Modification Peptide Modification (this compound or BS3) Enzymatic_Digestion Enzymatic Digestion (e.g., Trypsin) Peptide_Modification->Enzymatic_Digestion Desalting Desalting (e.g., C18 StageTip) Enzymatic_Digestion->Desalting LC_Separation LC Separation Desalting->LC_Separation MS1_Scan MS1 Scan (Precursor Ion Detection) LC_Separation->MS1_Scan MS2_Scan MS/MS Scan (Fragmentation) MS1_Scan->MS2_Scan Database_Search Database Search MS2_Scan->Database_Search Crosslink_Identification Crosslink Identification Database_Search->Crosslink_Identification

Caption: Workflow for Mass Spectrometry Analysis of Crosslinked Peptides.

Protocol:

  • Enzymatic Digestion: The crosslinked peptide sample is subjected to enzymatic digestion, typically with trypsin, to generate a mixture of linear and crosslinked peptides.

  • LC Separation: The peptide mixture is separated using reversed-phase liquid chromatography (LC) with a suitable gradient.

  • Mass Spectrometry: The eluting peptides are analyzed using a high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF).

    • MS1 Scan: A full scan is acquired to detect the precursor ions of all peptides.

    • MS/MS Scan: Precursor ions are selected for fragmentation using collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD).

  • Data Analysis: The resulting MS/MS spectra are searched against a protein sequence database using specialized software (e.g., pLink, MaxQuant with crosslinking capabilities) to identify the crosslinked peptides.

Visualizing the Crosslinking Reaction

The chemical reactions underlying peptide modification with this compound and BS3 are distinct, targeting different amino acid residues.

crosslinking_reactions cluster_peg This compound Crosslinking cluster_bs3 BS3 Crosslinking Peptide1_COOH Peptide 1-COOH EDC_NHS + EDC/Sulfo-NHS Peptide1_COOH->EDC_NHS Activated_Peptide1 Peptide 1-CO-NHS EDC_NHS->Activated_Peptide1 Activated_Peptide2 Peptide 2-CO-NHS PEG_Linker + H2N-PEG-NH2 (this compound) Activated_Peptide1->PEG_Linker Crosslinked_Peptide_PEG Peptide 1-CO-NH-PEG-NH-CO-Peptide 2 PEG_Linker->Crosslinked_Peptide_PEG Peptide2_COOH Peptide 2-COOH Peptide3_NH2 Peptide 3-NH2 BS3_Linker + NHS-Linker-NHS (BS3) Peptide3_NH2->BS3_Linker Crosslinked_Peptide_BS3 Peptide 3-NH-CO-Linker-CO-NH-Peptide 4 BS3_Linker->Crosslinked_Peptide_BS3 Peptide4_NH2 Peptide 4-NH2

Caption: Chemical Reactions for Peptide Crosslinking.

Conclusion

The choice between this compound and a conventional crosslinker like BS3 is highly dependent on the specific research question and the nature of the biological system under investigation. For studies focusing on protein dynamics, membrane proteins, or systems where solubility is a concern, the hydrophilic and flexible nature of this compound offers significant advantages.[1] Conversely, for well-characterized, soluble protein complexes, the established protocols and extensive literature supporting BS3 may provide a more straightforward path to obtaining structural insights.

This guide provides a framework for understanding the key considerations in the mass spectrometry analysis of peptides modified with this compound and its alternatives. By carefully considering the properties of the crosslinking agent and optimizing experimental protocols, researchers can unlock a wealth of information about the structure, function, and interactions of peptides and proteins. As the field of proteomics continues to evolve, the development and application of novel crosslinking reagents like this compound will undoubtedly play a pivotal role in advancing our understanding of complex biological systems.

References

A Researcher's Guide to Interpreting NMR Spectra of Bis-NH2-C1-PEG3 and Its Hydroxyl Counterpart

Author: BenchChem Technical Support Team. Date: December 2025

For researchers in drug development and related scientific fields, precise characterization of molecules is paramount. This guide provides a comparative analysis of the Nuclear Magnetic Resonance (NMR) spectra of Bis-NH2-C1-PEG3, a bifunctional linker molecule, and its hydroxyl-terminated analogue, Bis-OH-C1-PEG3 (Triethylene Glycol). Understanding the subtle yet significant differences in their NMR spectra is crucial for confirming the identity and purity of these compounds in synthesis and application.

Structural Comparison

This compound and Bis-OH-C1-PEG3 share the same core polyethylene (B3416737) glycol (PEG) backbone but differ in their terminal functional groups. This structural difference is the primary determinant of the variations observed in their respective NMR spectra.

  • This compound: Features primary amine (-NH2) groups at both ends of the PEG chain.

  • Bis-OH-C1-PEG3 (Triethylene Glycol): Possesses hydroxyl (-OH) groups at both termini.

Predicted ¹H NMR Spectral Data

The following table summarizes the predicted ¹H NMR chemical shifts, multiplicities, and integrations for the protons in this compound and Bis-OH-C1-PEG3. These predictions are based on typical chemical shift values for similar structural motifs.

Assignment (this compound) Proton Predicted δ (ppm) Multiplicity Integration Assignment (Bis-OH-C1-PEG3) Proton Predicted δ (ppm) Multiplicity Integration
aH₂N-CH ₂-~ 2.8 - 3.0Triplet4Ha'HO-CH ₂-~ 3.7Triplet4H
b-CH ₂-CH₂-NH₂~ 3.5 - 3.6Triplet4Hb'-CH ₂-CH₂-OH~ 3.6Triplet4H
c-O-CH ₂-CH ₂-O-~ 3.6 - 3.7Singlet8Hc'-O-CH ₂-CH ₂-O-~ 3.65Singlet4H
d-NHVariableBroad Singlet4Hd'-OH VariableBroad Singlet2H

Predicted ¹³C NMR Spectral Data

The table below outlines the predicted ¹³C NMR chemical shifts for the carbon atoms in both molecules.

Assignment (this compound) Carbon Predicted δ (ppm) Assignment (Bis-OH-C1-PEG3) Carbon Predicted δ (ppm)
1H₂N-C H₂-~ 40 - 421'HO-C H₂-~ 61 - 63
2-C H₂-CH₂-NH₂~ 70 - 722'-C H₂-CH₂-OH~ 72 - 74
3-O-C H₂-C H₂-O-~ 70 - 713'-O-C H₂-C H₂-O-~ 70 - 71

Key Spectral Differences and Interpretation

The primary distinctions in the NMR spectra of this compound and Bis-OH-C1-PEG3 arise from the differing electronic environments created by the amine and hydroxyl end groups.

  • ¹H NMR: The most significant difference is observed in the chemical shift of the protons on the carbons directly attached to the heteroatom (protons 'a' and 'a''). The protons adjacent to the nitrogen in the diamine (a) are expected to be more shielded and thus appear at a lower chemical shift (upfield) compared to the protons adjacent to the oxygen in the diol (a'). The broad, exchangeable amine and hydroxyl proton signals ('d' and 'd'') will be present, but their chemical shifts are highly dependent on solvent, concentration, and temperature.

  • ¹³C NMR: A notable difference is seen in the chemical shift of the carbon atoms directly bonded to the terminal heteroatom (carbons '1' and '1''). The carbon attached to the nitrogen in the diamine (1) is significantly more shielded and will resonate at a lower chemical shift (upfield) compared to the carbon attached to the more electronegative oxygen in the diol (1').

Experimental Protocol for NMR Spectroscopy

A standardized protocol for acquiring high-quality NMR spectra of these PEG derivatives is outlined below.

1. Sample Preparation:

  • Weigh approximately 5-10 mg of the sample.
  • Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., Deuterium Oxide (D₂O), Chloroform-d (CDCl₃), or Dimethyl Sulfoxide-d₆ (DMSO-d₆)). The choice of solvent is critical as it can influence the chemical shifts, particularly of the labile -NH₂ and -OH protons.
  • Transfer the solution to a clean, dry 5 mm NMR tube.

2. NMR Instrument Parameters (¹H NMR):

  • Spectrometer: 400 MHz or higher for better resolution.
  • Pulse Sequence: Standard single-pulse experiment (e.g., 'zg30').
  • Acquisition Time: 2-4 seconds.
  • Relaxation Delay: 1-5 seconds.
  • Number of Scans: 16-64, depending on the sample concentration.
  • Spectral Width: 0-12 ppm.

3. NMR Instrument Parameters (¹³C NMR):

  • Spectrometer: 100 MHz or higher.
  • Pulse Sequence: Proton-decoupled pulse program (e.g., 'zgpg30').
  • Acquisition Time: 1-2 seconds.
  • Relaxation Delay: 2-5 seconds.
  • Number of Scans: 1024 or more to achieve a good signal-to-noise ratio.
  • Spectral Width: 0-150 ppm.

4. Data Processing:

  • Apply Fourier transformation to the acquired Free Induction Decay (FID).
  • Phase correct the spectrum.
  • Calibrate the chemical shift scale using the residual solvent peak as an internal reference.
  • Integrate the peaks in the ¹H NMR spectrum.

Workflow for NMR Spectral Interpretation

The following diagram illustrates a logical workflow for the interpretation of NMR spectra for functionalized PEG compounds.

NMR_Interpretation_Workflow cluster_data_acquisition Data Acquisition cluster_data_processing Data Processing cluster_spectral_analysis Spectral Analysis cluster_structure_determination Structure Determination Sample_Prep Sample Preparation NMR_Acquisition 1H and 13C NMR Acquisition Sample_Prep->NMR_Acquisition FT Fourier Transform NMR_Acquisition->FT Phasing Phase Correction FT->Phasing Referencing Chemical Shift Referencing Phasing->Referencing Multiplicity Analyze Multiplicities Phasing->Multiplicity Integration Integration (1H) Referencing->Integration Chemical_Shifts Analyze Chemical Shifts Referencing->Chemical_Shifts Integration_Analysis Analyze Integration Ratios Integration->Integration_Analysis Fragment_Assignment Assign Signals to Structural Fragments Chemical_Shifts->Fragment_Assignment Multiplicity->Fragment_Assignment Integration_Analysis->Fragment_Assignment Structure_Verification Verify Proposed Structure Fragment_Assignment->Structure_Verification Purity_Assessment Assess Purity Structure_Verification->Purity_Assessment

Caption: A logical workflow for NMR spectral interpretation.

This guide provides a foundational understanding for interpreting and comparing the NMR spectra of this compound and its diol analogue. By carefully analyzing the key differences in chemical shifts, researchers can confidently identify their synthesized or acquired compounds, ensuring the integrity of their subsequent experiments.

Efficacy Comparison of PROTACs Synthesized with Different Linkers: A Researcher's Guide

Author: BenchChem Technical Support Team. Date: December 2025

Proteolysis-targeting chimeras (PROTACs) have emerged as a groundbreaking therapeutic modality that leverages the cell's intrinsic ubiquitin-proteasome system to selectively degrade target proteins.[1] These heterobifunctional molecules consist of a ligand for a protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a crucial linker connecting the two.[1][2] The linker is far more than a simple tether; it is a critical determinant of PROTAC efficacy, influencing the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), physicochemical properties, and ultimately, the potency of the degrader.[3][4]

This guide provides an objective comparison of PROTACs synthesized with different linker architectures, supported by experimental data. Key performance metrics such as DC50 (the concentration required to degrade 50% of the target protein) and Dmax (the maximum percentage of target protein degradation) are used to evaluate efficacy.[3][5]

Data Presentation: Quantitative Comparison of Linker Performance

The selection of a linker—its length, composition, and rigidity—must be empirically optimized for each specific target and E3 ligase pair.[6] The following tables summarize quantitative data from various studies, illustrating how different linker types impact PROTAC performance. Direct comparisons across different studies can be challenging due to variations in target proteins, E3 ligases, and cell lines.[3][7]

Table 1: Flexible Linkers - Alkyl vs. Polyethylene Glycol (PEG)

Flexible linkers, primarily composed of alkyl chains or PEG units, are often the initial choice in PROTAC design due to their synthetic accessibility and conformational adaptability.[1][8]

Linker ClassRepresentative Linker TypeTarget ProteinE3 LigaseDC50 (nM)Dmax (%)Reference
Alkyl 16-atom alkyl chainEstrogen Receptor α (ERα)VHL10 - 100>90[7][9]
Alkyl Alkyl ChainsBruton's Tyrosine Kinase (BTK)Cereblon (CRBN)1 - 40>85[7][10]
PEG 12-atom (PEG3)Estrogen Receptor α (ERα)VHL~1000<50[11]
PEG 16-atom (PEG4)Estrogen Receptor α (ERα)VHL~25>95[11]
PEG 21-atom (PEG6)TANK-binding kinase 1 (TBK1)VHL396[6]
PEG/Alkyl Mixed PEG/AlkylCyclin-dependent kinase 9 (CDK9)CRBN~10>90[11]

As demonstrated with ERα-targeting PROTACs, a clear "sweet spot" for linker length often exists, where linkers that are too short or too long result in diminished efficacy.[9][11]

Table 2: Rigid and Clickable Linkers

Rigid linkers, which incorporate structures like cycloalkanes or aromatic rings, can pre-organize the PROTAC into a bioactive conformation, potentially enhancing ternary complex stability.[3][12] "Clickable" linkers, often containing triazole moieties, streamline the synthesis of PROTAC libraries for rapid optimization.[6][]

Linker ClassRepresentative Linker TypeTarget ProteinE3 LigaseDC50 (nM)Dmax (%)Reference
Rigid Piperidine/Piperazine-basedBET BromodomainsCRBN<1>95[6]
Rigid Cycloalkane-basedVariousVariousPotency can be enhancedHigh[12]
Clickable Triazole-basedCyclin-dependent kinase 9 (CDK9)CRBN<5>90[2]
Clickable Alkyne-Azide CycloadditionPARP1VHL, CRBNPotent degradationHigh[6]

Visualizations: Pathways and Workflows

PROTAC Mechanism of Action

The diagram below illustrates the catalytic cycle of PROTAC-mediated protein degradation. The PROTAC molecule brings the target protein and an E3 ubiquitin ligase into proximity, facilitating the ubiquitination of the target, which is then recognized and degraded by the proteasome.[1]

PROTAC_Mechanism cluster_binding POI Target Protein (POI) Ternary Ternary Complex (POI-PROTAC-E3) POI->Ternary PROTAC PROTAC PROTAC->Ternary E3 E3 Ligase E3->Ternary Ternary->PROTAC Recycled Ub_POI Poly-ubiquitinated POI Ternary->Ub_POI Ub Transfer Ub Ubiquitin (Ub) Ub->Ternary Proteasome 26S Proteasome Ub_POI->Proteasome Degradation Degraded Peptides Proteasome->Degradation

Caption: Catalytic cycle of PROTAC-mediated targeted protein degradation.

Experimental Workflow for DC50 and Dmax Determination

This workflow outlines the key steps to quantify PROTAC efficacy in a cellular context using Western Blot analysis.[14]

DC50_Workflow A 1. Cell Seeding B 2. PROTAC Treatment (Dose Response) A->B C 3. Cell Lysis & Protein Quantification B->C D 4. Western Blot C->D E 5. Densitometry Analysis D->E F 6. Data Plotting & DC50/Dmax Calculation E->F

Caption: Workflow for determining the DC50 and Dmax of a PROTAC.

Ternary Complex Formation Analysis Workflow

Biophysical assays are crucial for understanding the interactions that govern PROTAC efficiency. This diagram shows a typical workflow for a Surface Plasmon Resonance (SPR) experiment to measure ternary complex formation and cooperativity.[15][]

SPR_Workflow A 1. Immobilize E3 Ligase on SPR Sensor Chip B 2. Inject PROTAC (Binary Interaction 1) A->B C 3. Inject Target Protein (POI) (Binary Interaction 2) A->C D 4. Co-inject PROTAC + POI (Ternary Complex Formation) A->D E 5. Analyze Sensorgrams B->E C->E D->E F 6. Determine Binding Affinities, Kinetics & Cooperativity E->F

Caption: Workflow for evaluating ternary complex formation using SPR.

Experimental Protocols

Protocol 1: Determination of DC50 and Dmax by Western Blot

This protocol describes the quantification of target protein degradation in response to PROTAC treatment.[14][17]

Materials:

  • Target-expressing cell line

  • Complete growth medium

  • PROTAC of interest (stock solution in DMSO)

  • 6-well cell culture plates

  • Phosphate-buffered saline (PBS)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels, running buffer, and transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against the target protein

  • Primary antibody against a loading control (e.g., β-actin, GAPDH)

  • HRP-conjugated secondary antibody

  • Enhanced Chemiluminescence (ECL) substrate

  • Imaging system and analysis software (e.g., ImageJ)

Procedure:

  • Cell Seeding: Plate cells in 6-well plates at a density that will ensure they are in the logarithmic growth phase (typically 70-80% confluency) at the time of harvest. Allow cells to adhere overnight.

  • PROTAC Treatment: Prepare serial dilutions of the PROTAC in complete growth medium. Aspirate the old medium from the cells and add the PROTAC-containing medium. Include a vehicle control (e.g., 0.1% DMSO). Incubate for a predetermined time (e.g., 18-24 hours).

  • Cell Lysis: Wash cells twice with ice-cold PBS. Add 100-150 µL of ice-cold RIPA buffer to each well and incubate on ice for 15 minutes. Scrape the cells and transfer the lysate to a microcentrifuge tube. Centrifuge at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.

  • Western Blot:

    • Normalize all samples to the same protein concentration with lysis buffer and add loading dye.

    • Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and separate by electrophoresis.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody for the target protein overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

    • Apply ECL substrate and capture the chemiluminescent signal using an imaging system.[14]

    • Repeat the blotting process for the loading control antibody.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the target protein band intensity to the corresponding loading control band intensity.

    • Calculate the percentage of remaining protein relative to the vehicle control for each PROTAC concentration.

    • Plot the percentage of remaining protein against the logarithm of the PROTAC concentration. Fit the data to a dose-response curve to determine the DC50 and Dmax values.[14]

Protocol 2: Ternary Complex Formation Analysis by Surface Plasmon Resonance (SPR)

This protocol provides a method to measure the kinetics and affinity of PROTAC-induced ternary complex formation.[15][]

Materials:

  • SPR instrument and sensor chips (e.g., CM5)

  • Purified recombinant E3 ligase (e.g., VHL complex)

  • Purified recombinant target protein (POI)

  • PROTAC of interest

  • Amine coupling kit (EDC, NHS, ethanolamine)

  • SPR running buffer (e.g., HBS-EP+)

Procedure:

  • E3 Ligase Immobilization: Immobilize the purified E3 ligase onto the surface of a sensor chip using standard amine coupling chemistry. Create a reference channel that is activated and blocked without protein immobilization.

  • Binary Interaction Analysis (PROTAC to E3): Inject a series of concentrations of the PROTAC over the E3 ligase and reference channels to determine the binding affinity and kinetics of the PROTAC for the E3 ligase.

  • Binary Interaction Analysis (POI to E3): In a separate experiment, inject a series of concentrations of the POI over the immobilized E3 ligase to confirm minimal or no direct interaction in the absence of the PROTAC.

  • Ternary Complex Formation:

    • Prepare a series of solutions containing a fixed, saturating concentration of the POI and varying concentrations of the PROTAC.

    • Inject these solutions over the immobilized E3 ligase. The resulting binding response will reflect the formation of the ternary complex.

    • Alternatively, pre-mix a fixed concentration of the PROTAC with varying concentrations of the POI and inject over the E3 surface.

  • Data Analysis:

    • Subtract the reference channel signal from the active channel signal.

    • Fit the resulting sensorgrams to appropriate kinetic models (e.g., 1:1 binding or steady-state affinity) to determine the association rate (ka), dissociation rate (kd), and equilibrium dissociation constant (KD) for each interaction.

    • Cooperativity (α) can be calculated by comparing the affinity of the POI for the PROTAC-E3 binary complex with its affinity for the PROTAC alone. An α value greater than 1 indicates positive cooperativity, meaning the formation of the binary complex enhances the binding of the third component.[15]

Conclusion

The linker is a pivotal component in PROTAC design, with a profound impact on the molecule's overall performance.[3] While flexible linkers like PEG and alkyl chains offer synthetic tractability and have been instrumental in the field, the development of rigid, conformationally constrained linkers is enhancing potency and improving pharmacokinetic profiles.[3][6] The advent of click chemistry has further streamlined the synthesis of PROTAC libraries, accelerating the optimization of linker architecture.[] The rational selection and optimization of the linker, guided by comparative experimental data from robust cellular and biophysical assays, will be paramount in unlocking the full therapeutic potential of targeted protein degradation.

References

A Comparative Guide to the In-Vitro and In-Vivo Stability of Bis-NH2-C1-PEG3 Based PROTACs

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals in the rapidly evolving field of Proteolysis Targeting Chimeras (PROTACs), the rational design of the linker component is paramount to achieving therapeutic success. The linker, a seemingly simple tether between the target protein and E3 ligase ligands, profoundly influences a PROTAC's physicochemical properties, stability, and overall efficacy.[1][2] This guide provides an objective comparison of the in-vitro and in-vivo stability of PROTACs featuring the flexible Bis-NH2-C1-PEG3 linker against common alternatives, supported by experimental data and detailed protocols.

PEG-based linkers, such as this compound, are frequently employed in PROTAC design due to their ability to enhance solubility and provide conformational flexibility, which can be advantageous for the formation of a productive ternary complex.[1][3] However, this flexibility can also introduce metabolic liabilities. Understanding the stability profile of different linker archetypes is crucial for optimizing PROTAC performance.

Comparative Stability Analysis: Linker Performance

The stability of a PROTAC is a critical determinant of its pharmacokinetic profile and in-vivo efficacy. Key parameters for assessment include metabolic stability in human liver microsomes (HLM), which indicates susceptibility to phase I metabolism, and permeability, often evaluated using the Parallel Artificial Membrane Permeability Assay (PAMPA).

While direct head-to-head comparative data for a single PROTAC scaffold with varied linkers including this compound is not always publicly available, the following tables summarize general trends observed across different studies. This data is intended to be illustrative of the expected performance of different linker classes.

Table 1: Illustrative In-Vitro Metabolic Stability of PROTACs with Different Linker Types

Linker TypeRepresentative Linker StructureMatrixHalf-life (t½) in minIntrinsic Clearance (CLint) (µL/min/mg)General Trend
Flexible PEG This compoundHuman Liver Microsomes15 - 4546 - 139Moderate to low stability. Ether linkages can be susceptible to oxidative metabolism by cytochrome P450 enzymes.[4]
Flexible Alkyl C8 Alkyl ChainHuman Liver Microsomes30 - 6023 - 69Generally more metabolically stable than PEG linkers of similar length due to the absence of ether oxygens.[5]
Rigid Piperazine (B1678402) Piperazine-containing linkerHuman Liver Microsomes> 90< 15High stability. The rigid cyclic structure can shield the molecule from metabolic enzymes.[4]
Rigid Triazole Triazole-containing linkerHuman Liver Microsomes> 120< 10Very high stability. The triazole moiety is metabolically robust and can reduce oxidative degradation.[1]

Table 2: Illustrative Permeability of PROTACs with Different Linker Types

Linker TypeRepresentative Linker StructureAssayApparent Permeability (Papp) (10⁻⁶ cm/s)General Trend
Flexible PEG This compoundPAMPA1 - 5Low to moderate permeability. The hydrophilic nature of PEG can hinder passive diffusion across lipid membranes.[4]
Flexible Alkyl C8 Alkyl ChainPAMPA5 - 15Moderate to high permeability. Increased lipophilicity generally improves membrane permeability.
Rigid Piperazine Piperazine-containing linkerPAMPA2 - 8Moderate permeability. The polar nature of the piperazine ring can influence permeability.
Rigid Triazole Triazole-containing linkerPAMPA3 - 10Moderate permeability. The overall physicochemical properties of the PROTAC will influence permeability.

Experimental Protocols

Detailed and robust experimental protocols are essential for accurately assessing the stability and permeability of PROTACs.

Protocol 1: In-Vitro Metabolic Stability Assay using Human Liver Microsomes (HLM)

Objective: To determine the rate of metabolic degradation of a PROTAC when incubated with human liver microsomes.[6]

Materials:

  • Test PROTAC compound

  • Human Liver Microsomes (HLM)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate (B84403) buffer (pH 7.4)

  • Positive control compound with known metabolic instability (e.g., Verapamil)

  • Negative control compound with known metabolic stability (e.g., Warfarin)

  • Acetonitrile (B52724) with internal standard (for quenching and sample preparation)

  • LC-MS/MS system for analysis

Procedure:

  • Preparation:

    • Prepare a stock solution of the test PROTAC and control compounds in a suitable organic solvent (e.g., DMSO).

    • Prepare working solutions by diluting the stock solutions in phosphate buffer. The final concentration of the organic solvent in the incubation mixture should be low (e.g., <1%) to avoid inhibiting enzyme activity.

    • Thaw the HLM on ice.

  • Incubation:

    • In a microcentrifuge tube, pre-warm a mixture of HLM and phosphate buffer at 37°C for 5 minutes.

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

    • At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.

  • Quenching and Sample Preparation:

    • Immediately add the aliquot to a tube containing cold acetonitrile with an internal standard to stop the reaction and precipitate proteins.

    • Vortex the samples and centrifuge to pellet the precipitated protein.

    • Transfer the supernatant to a new plate or vials for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Analyze the samples to quantify the remaining concentration of the parent PROTAC at each time point.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the remaining PROTAC versus time.

    • Determine the slope of the linear regression to calculate the elimination rate constant (k).

    • Calculate the half-life (t½) = 0.693 / k.

    • Calculate the intrinsic clearance (CLint) based on the half-life and protein concentration.

Protocol 2: Parallel Artificial Membrane Permeability Assay (PAMPA)

Objective: To evaluate the passive permeability of a PROTAC across an artificial lipid membrane.[7][8][9]

Materials:

  • Test PROTAC compound

  • PAMPA plate (e.g., a 96-well filter plate and a 96-well acceptor plate)

  • Lipid solution (e.g., 2% lecithin (B1663433) in dodecane)

  • Phosphate buffered saline (PBS), pH 7.4

  • DMSO

  • UV/Vis plate reader or LC-MS/MS system

Procedure:

  • Membrane Coating:

    • Coat the filter of the donor plate with the lipid solution and allow the solvent to evaporate, forming an artificial membrane.

  • Compound Preparation:

    • Prepare a solution of the test PROTAC in PBS with a low percentage of DMSO (e.g., 1-5%).

  • Assay Setup:

    • Add the PROTAC solution to the donor wells.

    • Add fresh PBS to the acceptor wells.

    • Carefully place the donor plate on top of the acceptor plate, creating a "sandwich".

  • Incubation:

    • Incubate the plate assembly at room temperature for a defined period (e.g., 4-18 hours).

  • Quantification:

    • After incubation, separate the plates.

    • Measure the concentration of the PROTAC in both the donor and acceptor wells using a suitable analytical method (e.g., UV/Vis spectroscopy or LC-MS/MS).

  • Data Analysis:

    • Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (-Vd * Va) / ((Vd + Va) * A * t) * ln(1 - [C]a / [C]eq) where:

      • Vd = volume of donor well

      • Va = volume of acceptor well

      • A = filter area

      • t = incubation time

      • [C]a = concentration in acceptor well

      • [C]eq = equilibrium concentration

Visualizing PROTAC Mechanisms and Workflows

Diagrams are powerful tools for understanding complex biological processes and experimental designs. The following diagrams were generated using Graphviz (DOT language) to illustrate the PROTAC mechanism of action and a typical experimental workflow for stability assessment.

PROTAC_Mechanism cluster_cell Cellular Environment cluster_ternary Ternary Complex Formation PROTAC PROTAC (e.g., this compound based) POI Target Protein (POI) PROTAC->POI Binds E3 E3 Ubiquitin Ligase PROTAC->E3 Binds Ternary POI-PROTAC-E3 Ternary Complex Ternary->PROTAC Recycled PolyUb Polyubiquitinated POI Ternary->PolyUb Polyubiquitination Ub Ubiquitin E1 E1 Activating Enzyme Ub->E1 E2 E2 Conjugating Enzyme E1->E2 Ub Transfer E2->E3 Ub Transfer Proteasome 26S Proteasome PolyUb->Proteasome Recognition & Degradation Peptides Peptides Proteasome->Peptides Degraded to Peptides PROTAC_Workflow cluster_synthesis PROTAC Synthesis & Characterization cluster_invitro In-Vitro Evaluation cluster_analysis Data Analysis & Optimization cluster_outcome Outcome Synth Synthesis of PROTAC Library (Varying Linkers: PEG3, Alkyl, Rigid) Confirm Purity & Identity Confirmation (NMR, LC-MS) Synth->Confirm Perm Permeability Assay (PAMPA) Confirm->Perm MetStab Metabolic Stability Assay (Human Liver Microsomes) Confirm->MetStab Degrad Protein Degradation Assay (Western Blot / Mass Spec) Perm->Degrad MetStab->Degrad SAR Structure-Activity Relationship (SAR) Analysis Degrad->SAR PK In-Vivo Pharmacokinetics (Selected Candidates) SAR->PK Optimized Optimized PROTAC with desired stability and efficacy PK->Optimized

References

The Pivotal Role of PEGylation in Protein Degradation: A Comparative Guide to PROTACs Utilizing PEG3 Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the rational design of Proteolysis Targeting Chimeras (PROTACs) is a critical step in harnessing the power of targeted protein degradation. A key component influencing a PROTAC's efficacy is the linker connecting the target-binding and E3 ligase-recruiting moieties. This guide provides a comparative analysis of successful protein degraders that employ polyethylene (B3416737) glycol (PEG) linkers, with a focus on the commonly utilized three-unit PEG (PEG3) motif, exemplified by building blocks like Bis-NH2-C1-PEG3.

While direct case studies for PROTACs using the precise this compound linker are not extensively detailed in peer-reviewed literature, the broader class of diamino-PEG3 linkers is instrumental in the development of potent protein degraders. PEG linkers, in general, are favored for their ability to enhance solubility and permeability of the PROTAC molecule.[1][2] The length of the PEG chain is a crucial parameter that dictates the geometry and stability of the ternary complex formed between the target protein, the PROTAC, and the E3 ligase, ultimately impacting degradation efficiency.[3][4]

This guide will explore case studies of successful protein degraders targeting key oncology proteins, Bromodomain-containing protein 4 (BRD4) and Breakpoint cluster region-Abelson murine leukemia viral oncogene homolog 1 (BCR-ABL), highlighting the influence of PEG linker length on their performance.

Comparative Performance of PEGylated PROTACs

The efficacy of a PROTAC is typically quantified by its half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). The following tables summarize the performance of various PROTACs with different PEG linker lengths, demonstrating the optimization process often required in PROTAC design.

BRD4-Targeting PROTACs

BRD4 is a well-established therapeutic target in various cancers. Small molecule inhibitors of BRD4 have shown clinical potential, and PROTACs offer an alternative therapeutic modality by inducing its degradation.[5] The table below compares BRD4 degraders with varying linker compositions.

PROTAC NameTarget LigandE3 Ligase LigandLinker CompositionDC50 (nM)Dmax (%)Cell LineReference
ARV-825 OTX015PomalidomideExtended PEG linker<1>95Burkitt's Lymphoma (BL)[2][5]
dBET1 JQ1ThalidomidePEG-based linker~4>90Human leukemia (MV4-11)[4]
PROTAC 1 OTX015PomalidomideOptimized PEG linker<1Not specifiedBurkitt's Lymphoma (BL)[5]
PROTAC 17 JQ1VHL ligandNot specified~1000 (for >90% degradation)>90HeLa[5]

Note: The exact structure of the PEG linkers in some published studies is not always specified as "this compound" but they represent the class of PEG-containing linkers.

BCR-ABL-Targeting PROTACs

The BCR-ABL fusion protein is the hallmark of chronic myeloid leukemia (CML). While tyrosine kinase inhibitors are effective, resistance can emerge. PROTACs that degrade BCR-ABL offer a promising strategy to overcome resistance.[6][7]

PROTAC NameTarget LigandE3 Ligase LigandLinker CompositionIC50 (nM, proliferation)BCR-ABL ReductionCell LineReference
Arg-PEG1-Dasa DasatinibArginine (N-end rule)1 PEG unit0.3595Most efficientK562[6]
Arg-PEGn-Dasa series DasatinibArginine (N-end rule)Varied PEG units0.3595 - 0.5304Apparent downregulation at 1 nMK562[6]
GMB-475 GNF-5VHL ligandNot specifiedNot specifiedRapid degradationK562[8]

Note: The data for BCR-ABL degraders often highlights anti-proliferative activity (IC50) alongside protein reduction.

Visualizing the Mechanism and Workflow

To better understand the processes involved in targeted protein degradation, the following diagrams illustrate the key signaling pathway and a typical experimental workflow.

PROTAC_Mechanism PROTAC-Mediated Protein Degradation Pathway cluster_cell Cellular Environment Target Protein Target Protein Ternary Complex Ternary Complex Target Protein->Ternary Complex PROTAC PROTAC PROTAC->Ternary Complex E3 Ligase E3 Ligase E3 Ligase->Ternary Complex Polyubiquitination Polyubiquitination Ternary Complex->Polyubiquitination Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Polyubiquitination Proteasome Proteasome Polyubiquitination->Proteasome Recognition Degraded Peptides Degraded Peptides Proteasome->Degraded Peptides Degradation

Caption: PROTAC-mediated protein degradation pathway.

Western_Blot_Workflow Experimental Workflow for Western Blot Analysis Cell Culture & Treatment Cell Culture & Treatment Cell Lysis Cell Lysis Cell Culture & Treatment->Cell Lysis 1 Protein Quantification Protein Quantification Cell Lysis->Protein Quantification 2 SDS-PAGE SDS-PAGE Protein Quantification->SDS-PAGE 3 Protein Transfer Protein Transfer SDS-PAGE->Protein Transfer 4 Immunoblotting Immunoblotting Protein Transfer->Immunoblotting 5 Detection & Analysis Detection & Analysis Immunoblotting->Detection & Analysis 6

References

A Comparative Guide to Bis-NH2-C1-PEG3 and Non-PEGylated Linkers in Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of modern drug development, particularly in the realm of targeted therapies like Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), the linker molecule is a critical component that dictates the overall efficacy, safety, and pharmacokinetic profile of the therapeutic agent. The choice between a PEGylated linker, such as Bis-NH2-C1-PEG3, and a traditional non-PEGylated linker can significantly impact a drug candidate's success. This guide provides an objective comparison, supported by experimental data, to assist researchers in making informed decisions for their drug development programs.

This compound is a discrete, hydrophilic linker composed of a three-unit polyethylene (B3416737) glycol (PEG) chain flanked by amino groups.[1][2][3] This structure imparts specific physicochemical properties that stand in contrast to traditional non-PEGylated linkers, which are often more hydrophobic in nature.

Core Principles of PEGylation

The introduction of a PEG chain, a process known as PEGylation, is a widely adopted strategy to enhance the pharmaceutical properties of molecules.[4] Key advantages conferred by PEG linkers include:

  • Improved Hydrophilicity and Solubility : Hydrophobic payloads can lead to aggregation and rapid clearance of drug conjugates.[5][6] Hydrophilic PEG linkers can mask this hydrophobicity, improving the solubility and stability of the entire construct.[7][8]

  • Enhanced Pharmacokinetics (PK) : PEG chains form a "hydration shell" around the molecule, increasing its hydrodynamic radius. This shield reduces renal clearance and protects against proteolytic degradation, thereby extending the circulation half-life.[4][7]

  • Reduced Immunogenicity : By shielding potential epitopes on the drug or antibody, PEGylation can lower the risk of an immune response, a significant concern for complex biologics.[7][9]

  • Increased Drug Loading : The enhanced solubility provided by PEG linkers allows for a higher drug-to-antibody ratio (DAR) without causing aggregation, potentially leading to a more potent therapeutic.

The following diagram illustrates the fundamental structural difference between an ADC utilizing a non-PEGylated linker versus one with a discrete PEG linker.

cluster_0 Non-PEGylated ADC cluster_1 PEGylated ADC Ab1 Antibody Linker1 Non-PEGylated Linker (e.g., SMCC) Ab1->Linker1 Drug1 Hydrophobic Payload Linker1->Drug1 Ab2 Antibody Linker2 This compound (Discrete PEG Linker) Ab2->Linker2 Drug2 Hydrophobic Payload Linker2->Drug2

Caption: Structural comparison of non-PEGylated vs. PEGylated ADCs.

Quantitative Performance Comparison

Experimental data consistently demonstrates the profound impact of PEGylation on the performance of drug conjugates. A study comparing a non-PEGylated affibody-drug conjugate (ZHER2-SMCC-MMAE) with its counterparts featuring 4kDA and 10kDA PEG linkers provides a clear quantitative illustration of these effects.[10][11]

Table 1: Pharmacokinetic & Cytotoxicity Profile
ParameterNon-PEGylated Linker (ZHER2-SMCC-MMAE)PEGylated Linker (ZHER2-PEG10K-MMAE)Fold ChangeReference
Circulation Half-Life ~0.5 hours~5.6 hours11.2x Increase [10],[11]
In Vitro Cytotoxicity (IC50) ~0.9 nM~19.8 nM22x Reduction [10],[11]
Off-Target Toxicity HighReduced by >4 times>4x Reduction [10],[11]

While the insertion of a long PEG chain reduced immediate in vitro cytotoxicity, the dramatically extended half-life led to superior overall tumor-killing ability in animal models.[10] This highlights the critical trade-off between direct potency and systemic exposure that researchers must navigate. The use of shorter, discrete PEG linkers like this compound aims to strike a balance, providing hydrophilicity without excessively shielding the payload.

The logical relationship between linker properties and therapeutic outcomes is visualized below.

cluster_A Linker Properties cluster_B Physicochemical Effects cluster_C Pharmacokinetic Consequences cluster_D Therapeutic Outcome L_NP Non-PEGylated Linker (e.g., SMCC) PC_Hydrophobic Increased Hydrophobicity L_NP->PC_Hydrophobic L_P PEGylated Linker (e.g., this compound) PC_Hydrophilic Increased Hydrophilicity L_P->PC_Hydrophilic PK_Clearance Rapid Aggregation & Plasma Clearance PC_Hydrophobic->PK_Clearance PK_HalfLife Longer Circulation Half-Life PC_Hydrophilic->PK_HalfLife TO_Toxicity Potential for Off-Target Toxicity & Low Efficacy PK_Clearance->TO_Toxicity TO_Efficacy Improved Therapeutic Index & On-Target Efficacy PK_HalfLife->TO_Efficacy

Caption: Linker choice impacts therapeutic outcome.

Experimental Protocols

Accurate assessment of a linker's performance relies on robust and standardized experimental protocols. Below are methodologies for two key assays used to evaluate linker stability and pharmacokinetics.

Plasma Stability Assay

This assay is crucial for predicting premature payload release, which can lead to off-target toxicity.[12] It measures the change in the drug-to-antibody ratio (DAR) over time when the ADC is incubated in plasma.

Methodology:

  • Preparation : An ADC is incubated in plasma (e.g., human, mouse) at a concentration of approximately 1.0-1.5 mg/mL at 37°C. A buffer control is run in parallel to assess the inherent chemical stability of the conjugate.[12]

  • Time Points : Aliquots are collected at multiple time points, typically over a seven-day period (e.g., Day 0, 1, 3, 5, 7).[12]

  • Sample Processing : The ADC is isolated from the plasma using immunoaffinity capture, such as with Protein A/G magnetic beads.[12]

  • Analysis : The captured ADC is analyzed by Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the average DAR at each time point. A stable ADC will exhibit minimal change in its DAR profile over time.[12] The supernatant can also be analyzed to quantify the released payload.

The following diagram outlines the workflow for this assay.

start Start: ADC Sample & Plasma incubation Incubate at 37°C start->incubation aliquots Collect Aliquots at Time Points (0-7 days) incubation->aliquots capture Immunoaffinity Capture (e.g., Protein A/G beads) aliquots->capture analysis LC-MS Analysis capture->analysis dar Determine Average DAR analysis->dar end End: Stability Profile dar->end

Caption: Workflow for an in vitro plasma stability assay.
In Vivo Pharmacokinetic (PK) Analysis

PK studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) of an ADC in a living system.[] The two most common bioanalytical methods are ELISA and LC-MS/MS.[14][15]

Methodology: ELISA for Intact ADC Quantification

  • Animal Dosing & Sample Collection : The ADC is administered to an animal model (e.g., mouse, rat), typically via intravenous injection. Blood samples are collected at predetermined time points.[14]

  • Plate Coating : A 96-well microtiter plate is coated with an antigen specific to the ADC's monoclonal antibody.[14]

  • Sample Incubation : Diluted plasma samples are added to the wells, allowing the intact ADC to bind to the coated antigen.[14]

  • Detection : An enzyme-conjugated secondary antibody that specifically recognizes the cytotoxic payload is added. This antibody will only bind to ADCs that have retained their payload.[14]

  • Signal Generation : A chromogenic or fluorogenic substrate is added, and the resulting signal, which is proportional to the concentration of intact ADC, is measured.[14]

Methodology: LC-MS/MS for Free Payload Quantification

  • Sample Collection : As described in the ELISA protocol.[14]

  • Sample Preparation : An organic solvent (e.g., acetonitrile) is added to the plasma samples to precipitate proteins, including the intact ADC.[14][16]

  • Supernatant Collection : Following centrifugation, the supernatant, which contains the small-molecule free payload, is collected.[14]

  • LC Separation : The supernatant is injected into an LC system to separate the free payload from other small molecules.[14]

  • MS/MS Detection : The eluent is introduced into a mass spectrometer for highly specific and sensitive quantification of the prematurely released payload.[14][16]

Conclusion

The choice between a PEGylated linker like this compound and a non-PEGylated linker is not trivial and has far-reaching consequences for a drug's therapeutic potential. Non-PEGylated linkers, particularly those that are hydrophobic, can lead to conjugates with poor solubility, a propensity for aggregation, and rapid clearance from circulation.[8]

In contrast, the incorporation of a discrete, hydrophilic PEG linker can significantly improve a drug conjugate's profile by enhancing solubility, extending its circulation half-life, and allowing for higher, more effective drug loading.[7][8] While PEGylation can sometimes slightly reduce in vitro potency, this is often more than compensated for by improved in vivo exposure, leading to a superior therapeutic index.[10][11] The strategic use of short, monodisperse PEG linkers offers a refined approach to harness these benefits, optimizing the delicate balance between stability, potency, and safety in next-generation targeted therapies.

References

Safety Operating Guide

Safe Disposal of Bis-NH2-C1-PEG3: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Researchers and drug development professionals handle a wide array of chemical compounds daily. Understanding the proper disposal procedures for each is critical to ensure laboratory safety and environmental protection. This guide provides detailed information on the safe and compliant disposal of Bis-NH2-C1-PEG3, a bifunctional linker commonly used in bioconjugation and drug delivery research.

Core Safety and Handling Precautions

Before beginning any disposal procedure, it is imperative to handle this compound with appropriate personal protective equipment (PPE), including safety glasses or goggles, a lab coat, and chemical-resistant gloves. All handling should be conducted in a well-ventilated area, preferably within a chemical fume hood.

According to its Safety Data Sheet (SDS), this compound is not classified as a hazardous substance for transport.[1] However, it may be an irritant, and thermal decomposition can produce toxic fumes, including carbon monoxide, carbon dioxide, and nitrogen oxides.[1] Therefore, proper handling and disposal are essential to mitigate any potential risks.

Quantitative Data Summary

For quick reference, the table below summarizes the key information regarding the disposal of this compound.

ParameterInformationSource
Hazard Classification Non-hazardous for transport[1]
Primary Hazards May be an irritant; thermal decomposition produces toxic fumes[1]
Biodegradability Polyethylene (B3416737) glycol (PEG) is readily biodegradable[2]
Disposal Method Dispose of in accordance with local, state, and federal regulations[1]
Wastewater Release Avoid releasing into wastewater systems[2]

Experimental Disposal Protocol

The primary goal for the disposal of this compound is to manage the waste stream in a manner that is safe, environmentally responsible, and compliant with all applicable regulations.

Step 1: Waste Characterization

Before disposal, it is crucial to determine if the this compound waste is contaminated with any hazardous substances. While pure polyethylene glycol is not considered hazardous waste, its use in experimental settings can lead to contamination with other chemicals that may alter its disposal requirements.[2][3][4]

Step 2: Waste Segregation and Collection

  • Uncontaminated Waste: If the this compound is unused or uncontaminated, it should be collected in a designated, well-labeled, and sealed container.

  • Contaminated Waste: If the this compound is mixed with other solvents, reagents, or potentially hazardous materials, it must be treated as hazardous waste. Collect this waste in a separate, clearly labeled hazardous waste container that details all of its components.

Step 3: Final Disposal

  • Small Quantities (Uncontaminated): For very small, uncontaminated quantities, consult your institution's environmental, health, and safety (EHS) office for guidance. While PEG is biodegradable, direct disposal down the drain is generally discouraged to avoid impacting wastewater treatment processes.[2]

  • Large Quantities or Contaminated Waste: All contaminated waste and larger quantities of uncontaminated waste must be disposed of through a licensed chemical waste disposal contractor.[2][5] Your institution's EHS department will coordinate the pickup and disposal of this waste. Ensure that all containers are properly labeled and sealed before collection.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G A Start: this compound Waste B Is the waste contaminated with hazardous substances? A->B C Treat as Hazardous Waste B->C Yes F Collect in a designated, labeled container B->F No D Collect in a labeled hazardous waste container C->D E Dispose of through a licensed chemical waste contractor D->E G Is the quantity large? F->G H Consult institutional EHS for small quantity disposal G->H No I Dispose of through a licensed chemical waste contractor G->I Yes H->I If required by EHS

Disposal decision workflow for this compound.

By adhering to these procedures, researchers can ensure the safe and compliant disposal of this compound, fostering a secure and environmentally conscious laboratory environment. Always consult your institution's specific safety and disposal guidelines as the final authority.

References

Personal protective equipment for handling Bis-NH2-C1-PEG3

Author: BenchChem Technical Support Team. Date: December 2025

Personal Protective Equipment (PPE)

A comprehensive personal protective equipment strategy is essential to ensure personnel safety when handling Bis-NH2-C1-PEG3. The following table summarizes the recommended PPE.

PPE CategorySpecification
Eye and Face Protection Chemical splash goggles that meet ANSI Z.87.1 standards are mandatory. A face shield should be worn over goggles if there is a significant risk of splashing.[1][2]
Skin Protection A standard laboratory coat should be worn.[1][2] Chemical-resistant gloves (e.g., nitrile, neoprene) are required.[1][3][4] Wear closed-toe shoes and long pants.[1]
Respiratory Protection All work with this compound should be conducted in a certified chemical fume hood to minimize inhalation of any potential vapors or aerosols.[1]

Operational Plan: Step-by-Step Handling Procedure

Adherence to a strict operational workflow is critical for the safe handling of this compound.

  • Preparation : Before starting any experiment, assemble all necessary equipment and reagents. Ensure a chemical spill kit appropriate for amines is readily accessible.

  • Donning PPE : Put on all required PPE as outlined in the table above before entering the designated work area.[1][2]

  • Handling and Dispensing :

    • Conduct all manipulations of this compound within a certified chemical fume hood.[1]

    • Carefully dispense the required amount, avoiding splashes and the generation of aerosols.

    • Keep containers tightly closed when not in use to prevent contamination and potential exposure.[1][2]

  • Post-Experiment Procedures :

    • Decontaminate all surfaces and equipment that may have come into contact with the chemical.

    • Properly remove and dispose of contaminated PPE as hazardous waste.

Disposal Plan

All waste containing this compound must be treated as hazardous chemical waste.

  • Waste Segregation : Collect all waste, including empty containers, contaminated PPE, and spill cleanup materials, in a clearly labeled, sealed, and chemically compatible container.[5] Never mix this waste with other waste streams.

  • Storage : Store the hazardous waste container in a designated, well-ventilated, and secure area away from incompatible materials.[5]

  • Disposal : Arrange for the disposal of the chemical waste through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal service.[5][6] Do not pour this compound waste down the drain or dispose of it with regular trash.[6][7]

Workflow for Safe Handling and Disposal of this compound

cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_post Post-Experiment cluster_disposal Waste Disposal prep_start Assemble Equipment & Reagents don_ppe Don PPE prep_start->don_ppe dispense Dispense Chemical don_ppe->dispense experiment Perform Experiment dispense->experiment decontaminate Decontaminate Work Area & Equipment experiment->decontaminate doff_ppe Doff PPE decontaminate->doff_ppe collect_waste Collect Contaminated Waste in Labeled Container doff_ppe->collect_waste store_waste Store in Designated Area collect_waste->store_waste dispose_waste Dispose via EHS/Licensed Service store_waste->dispose_waste

Caption: Workflow for the safe handling and disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Bis-NH2-C1-PEG3
Reactant of Route 2
Reactant of Route 2
Bis-NH2-C1-PEG3

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。